1-Anthrol
Description
Structure
3D Structure
Properties
IUPAC Name |
anthracen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQKFGNPGZBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902382 | |
| Record name | 1-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-50-4, 71036-28-7 | |
| Record name | 1-Anthracenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071036287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Anthrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W78ZMQ2ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Photophysical Properties of 1-Anthrol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the core photophysical properties of 1-Anthrol (also known as 1-hydroxyanthracene). As a hydroxylated derivative of anthracene (B1667546), 1-Anthrol's interaction with light is of significant interest for applications ranging from fluorescent probes to photosensitizers. This guide summarizes its key spectroscopic characteristics, the influence of environmental factors, and details the experimental protocols required for its characterization.
Introduction to Photophysical Properties
The photophysics of a molecule like 1-Anthrol describes the electronic and conformational changes that occur following the absorption of light. Key processes include the transition from a ground electronic state (S₀) to an excited singlet state (S₁), followed by de-excitation through fluorescence (radiative decay) or non-radiative pathways. The efficiency and timescale of these processes are quantified by parameters such as absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. Due to its phenolic hydroxyl group, 1-Anthrol is also susceptible to excited-state proton transfer (ESPT) reactions, which can significantly alter its emission properties.
dot
Caption: Simplified Jablonski diagram illustrating the key photophysical processes.
Core Photophysical Parameters
The interaction of 1-Anthrol with light is characterized by its absorption and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly sensitive to the molecular environment, particularly solvent polarity and pH.
2.1. Absorption and Emission Spectra
Like its parent compound anthracene, 1-Anthrol absorbs light in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the aromatic system. The emission (fluorescence) spectrum is typically a mirror image of the absorption spectrum and is red-shifted to a longer wavelength, a phenomenon known as the Stokes shift.
Table 1: Representative Spectroscopic Properties of Anthracene
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 355, 375 | 380, 400, 425 | ~1900 |
| Ethanol | 356, 376 | 382, 403, 427 | ~2000 |
| Acetonitrile | 356, 375 | 381, 402, 426 | ~2000 |
Note: Data for unsubstituted anthracene is provided as a baseline. The peaks for 1-Anthrol are expected to be shifted to longer wavelengths. The Stokes shift is influenced by the solvent's polarity and its ability to stabilize the more polar excited state.
2.2. Fluorescence Quantum Yield (ΦF) and Lifetime (τF)
The fluorescence quantum yield (ΦF) defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are fundamentally linked to the radiative (kr) and non-radiative (knr) decay rates of the excited state.
-
ΦF = kr / (kr + knr)
-
τF = 1 / (kr + knr)
Environmental factors such as solvent polarity, temperature, and the presence of quenchers (like dissolved oxygen) can significantly alter these values by influencing the non-radiative decay rate.[1]
Table 2: Representative Fluorescence Quantum Yield and Lifetime of Anthracene
| Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference Standard |
| Ethanol | 0.27 | ~4.1 | Quinine (B1679958) Sulfate |
| Cyclohexane | 0.30 | ~4.9 | Quinine Sulfate |
Note: Data for unsubstituted anthracene. The hydroxyl group in 1-Anthrol can introduce new non-radiative decay pathways, such as excited-state proton transfer, which may lower the quantum yield and lifetime compared to anthracene.
2.3. Excited-State Proton Transfer (ESPT)
A key feature of phenolic compounds like 1-Anthrol is the potential for Excited-State Proton Transfer (ESPT). Upon excitation, the hydroxyl proton becomes more acidic, facilitating its transfer to a nearby proton-accepting molecule (like a solvent molecule or an added base). This process creates an excited-state anionic species (anthrolate), which has a distinct, significantly red-shifted emission spectrum. This phenomenon makes 1-Anthrol a potential sensor for local micro-environments, such as pH changes.[2][3] The efficiency of ESPT depends heavily on the proton-accepting ability of the solvent.
dot
Caption: Signaling pathway for Excited-State Proton Transfer (ESPT) in 1-Anthrol.
Experimental Protocols
Accurate determination of photophysical properties requires meticulous experimental procedures. The following sections detail the methodologies for measuring the core parameters of 1-Anthrol.
dot
Caption: General experimental workflow for characterizing photophysical properties.
3.1. UV-Vis Absorption Spectroscopy
-
Principle: This technique measures the amount of light absorbed by the sample at different wavelengths. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.
-
Apparatus: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of 1-Anthrol in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, acetonitrile).
-
Prepare a series of dilutions from the stock solution. The final concentrations should yield an absorbance between 0.02 and 0.1 at the wavelength of maximum absorption (λmax) to ensure linearity and avoid inner filter effects in subsequent fluorescence measurements.[4]
-
Use quartz cuvettes with a 1 cm path length. Ensure they are scrupulously clean.[5]
-
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Fill a cuvette with the pure solvent to be used as a blank.[6]
-
Place the blank cuvette in the reference and sample holders and record a baseline correction spectrum across the desired wavelength range (e.g., 250-450 nm).[7]
-
Replace the blank in the sample holder with the cuvette containing the 1-Anthrol solution.
-
Scan the absorbance spectrum. The resulting plot will show absorbance versus wavelength, from which λmax can be determined.[6]
-
3.2. Steady-State Fluorescence Spectroscopy (Emission and Quantum Yield)
-
Principle: A sample is excited at a fixed wavelength (typically λmax from the absorption spectrum), and the emitted light is scanned over a range of longer wavelengths. For quantum yield, the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard.
-
Apparatus: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., PMT).[8]
-
Sample Preparation:
-
Use the same solutions prepared for UV-Vis spectroscopy with absorbance < 0.1.
-
Select a suitable fluorescence standard with a known quantum yield and absorption/emission properties in a similar spectral region (e.g., anthracene or quinine sulfate). Prepare a standard solution with an absorbance value at the excitation wavelength that is closely matched to the sample.
-
-
Procedure (Emission Spectrum):
-
Place the sample cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the λmax of 1-Anthrol.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the desired endpoint (e.g., 380-600 nm).
-
The resulting spectrum of intensity vs. wavelength will show the fluorescence profile and the wavelength of maximum emission (λem).
-
-
Procedure (Relative Quantum Yield):
-
Measure the absorbance of both the 1-Anthrol sample and the reference standard at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample (AX) and the standard (AST).
-
Calculate the unknown quantum yield (ΦX) using the following equation: ΦX = ΦST * (AX / AST) * (ODST / ODX) * (ηX² / ηST²) where Φ is the quantum yield, A is the integrated emission intensity, OD is the optical density (absorbance) at the excitation wavelength, and η is the refractive index of the solvent.[3]
-
3.3. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
-
Principle: This technique measures the decay of fluorescence intensity over time following excitation with a short pulse of light. Time-Correlated Single Photon Counting (TCSPC) is a common method, where the time difference between the excitation pulse and the detection of the first emitted photon is repeatedly measured to build up a decay histogram.
-
Apparatus: A TCSPC system, including a pulsed light source (e.g., picosecond diode laser or pulsed LED), a sample holder, a fast single-photon detector (e.g., SPAD or MCP-PMT), and timing electronics.
-
Sample Preparation: Samples are prepared similarly to steady-state measurements, ensuring low absorbance to prevent reabsorption effects. Solutions should be deoxygenated by purging with nitrogen or argon, as oxygen is an efficient quencher that can shorten the lifetime.[9]
-
Procedure:
-
Select an excitation source with a wavelength suitable for 1-Anthrol.
-
Measure an Instrument Response Function (IRF) by replacing the sample with a light-scattering solution (e.g., a dilute colloidal silica (B1680970) suspension) to record the temporal profile of the excitation pulse.[10]
-
Replace the scatterer with the 1-Anthrol sample. Set the emission monochromator or filter to the desired emission wavelength.
-
Acquire the fluorescence decay data until sufficient photon counts are collected in the peak channel (typically >10,000).
-
The acquired decay curve is then analyzed using deconvolution software, which fits the experimental data (convoluted with the IRF) to one or more exponential decay functions to extract the fluorescence lifetime(s) (τF).[10]
-
References
- 1. horiba.com [horiba.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. ossila.com [ossila.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. youtube.com [youtube.com]
- 9. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steady-state and time-resolved fluorescence studies indicate an unusual conformation of 2-aminopurine within ATAT and TATA duplex DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 1-Anthrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-Anthrol (also known as 1-hydroxyanthracene), a key chemical intermediate. This document details various synthetic routes, including the Elbs reaction, the Bucherer reaction, and synthesis from 1-aminoanthracene (B165094). Furthermore, it presents in-depth protocols for common purification techniques such as recrystallization and column chromatography, supported by quantitative data to facilitate reproducibility. Experimental workflows are visualized using DOT language diagrams to provide clear, step-by-step logical process flows. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
1-Anthrol (CAS No: 610-50-4) is a hydroxylated derivative of anthracene (B1667546).[1] It serves as a crucial building block in the synthesis of various more complex organic molecules, including certain dyes and pharmaceutical compounds. The purity of 1-Anthrol is paramount for its successful application in subsequent reactions. This guide outlines reliable methods for its synthesis and purification to achieve high-purity material suitable for research and development purposes.
Synthesis of 1-Anthrol
Several synthetic strategies can be employed to produce 1-Anthrol. The choice of method may depend on the availability of starting materials, desired scale, and required purity.
Synthesis from 1-Aminoanthracene via Diazotization
A common and effective method for the preparation of 1-Anthrol involves the diazotization of 1-aminoanthracene followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol:
-
Diazotization: A suspension of 1-aminoanthracene in an acidic medium (e.g., dilute sulfuric acid or hydrochloric acid) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group is hydrolyzed to a hydroxyl group, leading to the formation of 1-Anthrol, which often precipitates from the solution. Nitrogen gas is evolved during this step.
-
Isolation: The crude 1-Anthrol is collected by filtration, washed with cold water to remove any remaining acid and salts, and then dried.
Logical Workflow for Synthesis via Diazotization:
The Elbs Reaction
The Elbs reaction is a pyrolysis process that can be used to synthesize anthracene and its derivatives from o-methylbenzophenone and its substituted analogues.[2][3] While a general method, it can be adapted for the synthesis of hydroxylated anthracenes. The reaction involves the cyclization and dehydration of the starting ketone at high temperatures.[2]
General Experimental Protocol:
-
Preparation of Precursor: The required ortho-acyl diarylmethane precursor is synthesized, often via a Friedel-Crafts acylation.[3]
-
Pyrolysis: The precursor is heated to a high temperature (typically 400-450 °C), often without a solvent, leading to cyclodehydration and the formation of the anthracene ring system.[4]
-
Purification: The resulting product is usually a mixture that requires extensive purification.[4]
Logical Workflow for the Elbs Reaction:
The Bucherer Reaction
The Bucherer reaction provides a route to convert naphthols to naphthylamines and vice versa, a principle that can be extended to the anthracene system.[5] This reversible reaction is carried out in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849) or an amine.[6] To synthesize 1-Anthrol, one could start from 1-aminoanthracene.
General Experimental Protocol:
-
Reaction Setup: 1-Aminoanthracene is heated with an aqueous solution of sodium bisulfite.
-
Conversion: The amino group is replaced by a hydroxyl group. The equilibrium is driven towards the desired product by controlling the reaction conditions.
-
Isolation: The product, 1-Anthrol, is isolated from the reaction mixture.
Purification of 1-Anthrol
Purification is a critical step to obtain 1-Anthrol of a quality suitable for subsequent applications. The primary methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[7][8]
Experimental Protocol:
-
Solvent Selection: An appropriate solvent is one in which 1-Anthrol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene and ethanol (B145695)/water mixtures are commonly used.[9][10]
-
Dissolution: The crude 1-Anthrol is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: The crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities and then dried, preferably under vacuum.[8]
Quantitative Data for Recrystallization:
| Solvent System | Suitability | Expected Recovery | Notes |
| Toluene | Good | Moderate to High | Effective for removing less polar impurities. |
| Ethanol/Water | Good | Moderate to High | The ratio of ethanol to water needs to be optimized. |
| Hexane (B92381) | Poor | Low | 1-Anthrol has low solubility in hexane even at elevated temperatures. |
Workflow for Recrystallization:
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a solid stationary phase.[3]
Experimental Protocol:
-
Stationary Phase and Column Packing: Silica (B1680970) gel is the most common stationary phase for the purification of 1-Anthrol. A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.
-
Sample Loading: The crude 1-Anthrol is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity (a gradient). A common system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent such as ethyl acetate.[11]
-
Fraction Collection: The eluent is collected in fractions.
-
Analysis: The composition of each fraction is monitored by Thin-Layer Chromatography (TLC).
-
Isolation: Fractions containing the pure 1-Anthrol are combined, and the solvent is removed under reduced pressure to yield the purified product.
Recommended Conditions for Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of hexane and ethyl acetate |
| Elution Gradient | Start with 100% hexane, gradually increase the percentage of ethyl acetate. |
Workflow for Column Chromatography:
Characterization of 1-Anthrol
The identity and purity of the synthesized 1-Anthrol should be confirmed using standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₀O[12] |
| Molecular Weight | 194.23 g/mol [12] |
| Melting Point | 150 °C (302 °F)[1] |
| Appearance | Solid |
Spectroscopic Data:
-
Mass Spectrometry (MS): The mass spectrum of 1-Anthrol will show a molecular ion peak (M+) at m/z = 194.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹, and absorptions corresponding to the aromatic C-H and C=C stretching vibrations.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine aromatic protons, and a signal for the hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will display signals for the 14 carbon atoms of the anthracene ring system.
-
Safety, Handling, and Storage
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
-
Handle 1-Anthrol in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]
-
Avoid contact with skin and eyes.[2]
Handling:
-
In case of contact, wash the affected area with plenty of soap and water.[2]
-
If inhaled, move to fresh air.
-
If ingested, seek immediate medical attention.[2]
Storage:
-
Store 1-Anthrol in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents.[2]
Conclusion
This guide has provided a detailed overview of the primary methods for the synthesis and purification of 1-Anthrol. By following the outlined experimental protocols and workflows, researchers can reliably produce and purify this important chemical intermediate for a variety of applications in organic synthesis and drug development. The provided quantitative data and characterization information will aid in achieving high-purity 1-Anthrol and confirming its identity. As with all chemical procedures, adherence to proper safety protocols is essential.
References
- 1. Anthrol - Wikipedia [en.wikipedia.org]
- 2. Elbs reaction - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. hmdb.ca [hmdb.ca]
- 6. scispace.com [scispace.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. quora.com [quora.com]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. 1-Anthracenol | C14H10O | CID 123077 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility of 1-Anthrol: A Technical Guide for Researchers
An In-depth Examination of 1-Anthrol's Solubility in Common Organic Solvents, Supplemented by Robust Experimental Protocols for Laboratory Determination.
Introduction
1-Anthrol (B1219831), also known as 1-hydroxyanthracene, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a hydroxyl group substituted on an anthracene (B1667546) core. As with many functionalized PAHs, 1-anthrol holds potential interest for researchers in medicinal chemistry, materials science, and drug development due to its structural motifs. A fundamental physicochemical property governing its utility and application is its solubility in various media. This technical guide provides a comprehensive overview of the known solubility characteristics of 1-anthrol in common organic solvents and furnishes detailed experimental methodologies for its precise determination.
Quantitative Solubility Data
A thorough review of the current scientific literature reveals a notable scarcity of quantitative solubility data for 1-anthrol in common organic solvents. While physical properties such as melting point and calculated water solubility are available, experimentally determined values in a range of organic solvents are not well-documented. This data gap underscores the need for further experimental investigation to fully characterize this compound for research and development purposes.
To provide a comparative context, the solubility of the parent compound, anthracene, is included. Anthracene, being a non-polar hydrocarbon, exhibits low solubility in polar solvents and greater solubility in non-polar and aromatic solvents. The presence of the hydroxyl group in 1-anthrol is expected to increase its polarity and introduce hydrogen bonding capabilities, likely enhancing its solubility in polar organic solvents like alcohols, compared to anthracene.
Table 1: Physical Properties and Inferred Solubility of 1-Anthrol
| Property | Value | Reference |
| IUPAC Name | Anthracen-1-ol | [1] |
| Synonyms | 1-Hydroxyanthracene, α-Anthrol | [2] |
| CAS Number | 610-50-4 | [2] |
| Molecular Formula | C₁₄H₁₀O | [2] |
| Molecular Weight | 194.23 g/mol | [1] |
| Calculated log₁₀WS (Water Solubility) | -4.63 | [3] |
| Qualitative Solubility | Polycyclic aromatic hydrocarbons are generally soluble in organic solvents like acetone, alcohol, hexane, and toluene.[4] The hydroxyl group in 1-anthrol is expected to enhance solubility in polar organic solvents. |
Table 2: Experimental Solubility of Anthracene (Parent Compound) in Select Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Reference |
| Ethanol | 19.5 | 0.19 | [5] |
| Methanol | 19.5 | 0.18 | [5] |
| Toluene | 16.5 | 0.92 | [5] |
| Carbon Tetrachloride | - | 0.732 | [5] |
| Hexane | - | 0.37 | [5] |
Experimental Protocols for Solubility Determination
Given the lack of published quantitative data, researchers will likely need to determine the solubility of 1-anthrol experimentally. The following section provides a detailed methodology for the reliable determination of the solubility of a solid organic compound like 1-anthrol.
Method 1: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]
Objective: To determine the saturation concentration of 1-anthrol in a given solvent at a specific temperature.
Materials:
-
1-Anthrol (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid 1-anthrol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 1-anthrol. A calibration curve prepared with known concentrations of 1-anthrol in the same solvent is required for accurate quantification.[7]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Method 2: Qualitative and Semi-Quantitative Solubility Assessment
For initial screening, a less resource-intensive method can be employed.[8][9]
Objective: To quickly assess the relative solubility of 1-anthrol in various solvents.
Procedure:
-
Weigh a small, known mass of 1-anthrol (e.g., 1-5 mg) into a small test tube or vial.[9]
-
Add the chosen solvent dropwise or in small, measured increments (e.g., 0.1 mL).
-
After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).[9]
-
Observe for complete dissolution.
-
The solubility can be estimated based on the total volume of solvent required to dissolve the known mass of the compound.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of a solid organic compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Flow for Solubility Classification
This diagram outlines a decision-making process for classifying the solubility of an unknown organic compound.
Caption: Decision Tree for Qualitative Solubility Analysis.
Conclusion
While 1-anthrol is a compound of potential scientific interest, there is a clear deficiency in the publicly available quantitative data regarding its solubility in common organic solvents. This guide serves to highlight this gap and, more importantly, to empower researchers with the necessary detailed protocols to generate this crucial data. The provided experimental workflows and logical diagrams offer a robust framework for the systematic and accurate determination of 1-anthrol's solubility, thereby facilitating its future study and application in drug discovery and materials science.
References
- 1. 1-Anthracenol | C14H10O | CID 123077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Anthracene, 1-hydroxy (CAS 610-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of 1-Anthrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of 1-Anthrol (also known as 1-hydroxyanthracene). This document summarizes key quantitative spectral data, details experimental protocols for spectral acquisition, and presents visual representations of the underlying photophysical processes and experimental workflows. This information is critical for researchers employing 1-Anthrol in various applications, including as a fluorescent probe or in the development of novel therapeutic agents.
Core Photophysical Data
The spectral characteristics of 1-Anthrol are intrinsically linked to its extended aromatic system. The hydroxyl substituent at the 1-position perturbs the electronic structure of the anthracene (B1667546) core, influencing its interaction with light. The key photophysical parameters are summarized in the table below.
| Parameter | Value | Solvent |
| UV-Vis Absorption Maxima (λmax) | 255 nm, 330 nm, 346 nm, 364 nm, 383 nm | Ethanol |
| Molar Absorptivity (ε) at λmax | See Note 1 | Ethanol |
| Fluorescence Emission Maxima (λem) | Not explicitly found in literature (Anthracene emits at ~380, 400, 425 nm) | - |
| Fluorescence Quantum Yield (ΦF) | Not explicitly found in literature (Anthracene ΦF ≈ 0.27-0.36) | - |
Note 1: The molar absorptivity (ε) for 1-Anthrol is graphically represented in the NIST Chemistry WebBook spectrum.[1][2][3] From the spectrum, the approximate log(ε) values at the respective absorption maxima are 4.7, 3.6, 3.7, 3.8, and 3.8. To obtain ε in L·mol⁻¹·cm⁻¹, take 10 raised to the power of the log(ε) value. For example, at 255 nm, ε is approximately 10⁴·⁷ L·mol⁻¹·cm⁻¹.
Experimental Protocols
The following sections detail standardized procedures for measuring the UV-Vis absorption and fluorescence emission spectra of 1-Anthrol.
UV-Vis Absorption Spectroscopy
This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of 1-Anthrol.
1. Materials and Instrumentation:
-
1-Anthrol (solid)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
2. Procedure:
-
Solution Preparation: Prepare a stock solution of 1-Anthrol in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a series of dilutions to a final concentration that yields an absorbance in the range of 0.1 to 1.0 at the absorption maxima.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the wavelength range for scanning (e.g., 200-500 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place the reference cuvette in the appropriate holder in the spectrophotometer and run a baseline correction to zero the absorbance across the entire wavelength range.
-
Sample Measurement: Rinse a second quartz cuvette with the 1-Anthrol solution and then fill it. Place the sample cuvette in the sample holder.
-
Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference solvent.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Emission Spectroscopy
This protocol describes the methodology for measuring the fluorescence emission spectrum and determining the fluorescence quantum yield of 1-Anthrol.
1. Materials and Instrumentation:
-
1-Anthrol solution (prepared as for UV-Vis, with absorbance at the excitation wavelength < 0.1)
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or anthracene in ethanol)
-
Spectrofluorometer with an excitation and emission monochromator
-
Quartz fluorescence cuvettes (four-sided polished)
2. Procedure for Emission Spectrum:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Excitation Wavelength Selection: Set the excitation monochromator to one of the absorption maxima of 1-Anthrol (e.g., 364 nm).
-
Solvent Blank: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scattering.
-
Sample Measurement: Place the cuvette containing the 1-Anthrol solution in the sample holder.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 380-600 nm) to record the fluorescence emission spectrum.
-
Data Analysis: Identify the wavelengths of maximum fluorescence intensity (λem).
3. Procedure for Relative Quantum Yield Determination:
-
Prepare Standard Solution: Prepare a solution of the quantum yield standard in the same solvent as the 1-Anthrol solution, with an absorbance at the excitation wavelength that is closely matched to the 1-Anthrol solution (and < 0.1).
-
Measure Spectra: Record the fluorescence emission spectrum of both the 1-Anthrol solution and the standard solution using the same excitation wavelength and instrument settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the 1-Anthrol sample (I_sample) and the standard (I_std).
-
Measure Absorbance: Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer (A_sample and A_std).
-
Calculate Quantum Yield: The fluorescence quantum yield of 1-Anthrol (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where Φ_F,std is the known quantum yield of the standard, and η is the refractive index of the solvent for the sample and standard solutions (if the same solvent is used, this term cancels out).[7]
Visualizing the Processes and Workflows
To better understand the experimental procedures and the fundamental principles of absorption and fluorescence, the following diagrams are provided.
The diagram above illustrates the parallel workflows for obtaining UV-Vis absorption and fluorescence emission data for 1-Anthrol.
The Jablonski diagram above illustrates the electronic and vibrational transitions that occur in 1-Anthrol upon absorption of light, leading to fluorescence. The key processes shown are absorption to an excited singlet state, non-radiative vibrational relaxation, and subsequent radiative decay back to the ground state via fluorescence. Non-radiative pathways such as intersystem crossing to a triplet state, which can lead to phosphorescence, are also depicted.[6][8][9]
References
- 1. Anthracene, 1-hydroxy [webbook.nist.gov]
- 2. Anthracene, 1-hydroxy [webbook.nist.gov]
- 3. Anthracene, 1-hydroxy [webbook.nist.gov]
- 4. omlc.org [omlc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ossila.com [ossila.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. horiba.com [horiba.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Determining the Fluorescence Quantum Yield of 1-Anthrol
This guide provides a comprehensive overview and a detailed experimental protocol for determining the fluorescence quantum yield (Φf) of 1-Anthrol. The fluorescence quantum yield is a critical photophysical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is often a desirable characteristic for fluorescent probes used in various research, diagnostic, and drug development applications.
The most common and accessible method for determining Φf is the relative method, which involves comparing the fluorescence properties of the sample under investigation to a well-characterized fluorescent standard with a known quantum yield.[2][3] This guide focuses on the application of this comparative technique for 1-Anthrol.
Principle of the Relative Quantum Yield Measurement
The relative method, often referred to as the comparative method, is predicated on a straightforward principle: if a standard and a sample solution have identical absorbance values at the same excitation wavelength and are measured under the same experimental conditions, it is assumed they absorb the same number of photons.[2] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their fluorescence quantum yields.
The relationship is described by the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) [3]
Where:
-
ΦX is the fluorescence quantum yield of the test sample (1-Anthrol).
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term (ηX²/ηST²) cancels out to 1.
The use of a gradient from a series of dilutions is a more robust approach than a single-point measurement, as it confirms linearity and minimizes errors associated with solution preparation.[3]
Below is a diagram illustrating the fundamental principle of fluorescence and competing de-excitation pathways that determine the quantum yield.
Caption: Jablonski diagram illustrating the principle of fluorescence.
Experimental Protocol
Accurate determination of fluorescence quantum yield requires meticulous attention to detail in sample preparation and data acquisition.
Materials and Equipment
-
Analyte: 1-Anthrol (CAS: 610-50-4)[4]
-
Standard: A suitable fluorescence standard (e.g., Anthracene or Quinine Sulfate). See Table 1 for options.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol (B145695), cyclohexane). The solvent must be the same for both the standard and the sample. Always check for background fluorescence.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer with a detector sensitivity correction function.
-
-
Labware:
-
Calibrated volumetric flasks and micropipettes.
-
Standard 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[2]
-
Selection of a Fluorescence Standard
The choice of standard is critical for an accurate measurement. The ideal standard should have:
-
An absorption spectrum that overlaps well with that of 1-Anthrol, allowing for excitation at the same wavelength.
-
A well-defined and stable fluorescence quantum yield.
-
High photostability under the experimental conditions.
Given its structural similarity, Anthracene is an excellent choice as a standard for 1-Anthrol, particularly when using ethanol as a solvent. Quinine sulfate (B86663) is another widely accepted and robust standard.[5][6][7]
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Quantum Yield (ΦST) | Excitation Max (nm) | Emission Max (nm) |
| Quinine Sulfate | 0.5 M H₂SO₄ | 0.546[5] | ~350 | ~450 |
| Anthracene | Ethanol | 0.27[7] | ~356 | ~400 |
| Anthracene | Cyclohexane | 0.36[7] | ~356 | ~400 |
| Rhodamine 6G | Water | 0.95[8] | ~488 | ~550 |
| Fluorescein | 0.1 M NaOH | 0.95[8] | ~496 | ~520 |
Table 2: Refractive Indices (η) of Common Solvents
| Solvent | Refractive Index (η) at 20°C |
| Ethanol | 1.361 |
| Cyclohexane | 1.426 |
| Water | 1.333 |
| 0.5 M H₂SO₄ | ~1.335 |
| 0.1 M NaOH | ~1.334 |
Solution Preparation
To minimize inner filter and self-quenching effects, all measurements must be performed on optically dilute solutions. The absorbance at the excitation wavelength should never exceed 0.1 .[2]
-
Stock Solutions: Prepare stock solutions of both 1-Anthrol and the chosen standard (e.g., Anthracene) in the selected spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 10⁻⁴ M.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values in the range of 0.02 to 0.1 at the selected excitation wavelength.
Data Acquisition Workflow
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for quantum yield determination.
Step-by-Step Procedure:
-
Select Excitation Wavelength (λex): Measure the absorption spectra of dilute solutions of 1-Anthrol and the standard. Choose an excitation wavelength where both compounds have significant absorbance, ideally near the absorption maximum of 1-Anthrol.
-
Measure Absorbance: For each of the prepared dilutions (sample and standard), measure and record the absorbance at the chosen λex using the UV-Vis spectrophotometer.
-
Measure Fluorescence:
-
Set the spectrofluorometer to the chosen λex. Ensure that the excitation and emission slit widths are identical for all measurements.
-
For each dilution, record the fluorescence emission spectrum. The scan range should cover the entire emission profile of the compound.
-
It is crucial to use the instrument's built-in correction files to account for variations in detector sensitivity across different wavelengths.[5][6]
-
Data Analysis
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both 1-Anthrol and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the corresponding absorbance at λex (x-axis).
-
Determine Gradients: Perform a linear regression on each data set to obtain the slope of the line (Grad). The plot should be linear, confirming that no inner filter effects are distorting the results.
Table 3: Example Data Structure
| Solution | Absorbance at λex | Integrated Fluorescence Intensity (F) |
| Standard Dilution 1 | 0.021 | 150,500 |
| Standard Dilution 2 | 0.042 | 301,200 |
| Standard Dilution 3 | 0.065 | 465,100 |
| Standard Dilution 4 | 0.083 | 592,300 |
| Standard Dilution 5 | 0.098 | 701,000 |
| 1-Anthrol Dilution 1 | 0.025 | 95,600 |
| 1-Anthrol Dilution 2 | 0.048 | 182,700 |
| 1-Anthrol Dilution 3 | 0.069 | 262,500 |
| 1-Anthrol Dilution 4 | 0.085 | 323,400 |
| 1-Anthrol Dilution 5 | 0.100 | 380,100 |
Conclusion
The relative method provides a reliable and accessible means for determining the fluorescence quantum yield of 1-Anthrol. The accuracy of the result is fundamentally dependent on the reliability of the quantum yield of the chosen standard and careful execution of the experimental protocol. Key factors for success include the use of high-purity reagents, the maintenance of optically dilute solutions (Absorbance < 0.1) to prevent inner-filter effects, and the proper correction of emission spectra for instrumental response.[2][5] By following this detailed guide, researchers can confidently obtain accurate and reproducible quantum yield values, enabling the robust characterization of 1-Anthrol for its intended applications.
References
An In-depth Technical Guide to the Molar Extinction Coefficient of 1-Anthrol in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molar extinction coefficient (ε), also referred to as molar absorptivity, is a crucial physicochemical property of a substance. It quantifies how strongly a chemical species absorbs light at a specific wavelength.[1][2] This intrinsic property is fundamental in various scientific and industrial applications, including quantitative analysis, purity assessment, and understanding the electronic structure of molecules. For researchers in drug development and related fields, an accurate determination of the molar extinction coefficient is essential for concentration measurements using the Beer-Lambert law.[3][4]
1-Anthrol, a hydroxylated derivative of anthracene, is a molecule of interest due to its fluorescent properties and potential applications in various research areas. Ethanol (B145695) is a common solvent for UV-Vis spectroscopic analysis due to its transparency in the UV and visible regions of the electromagnetic spectrum.
Quantitative Data
As of the latest literature review, specific quantitative data for the molar extinction coefficient of 1-Anthrol in ethanol has not been definitively established in publicly accessible databases. Researchers are advised to determine this value empirically. The following table provides a template for recording and presenting the necessary experimental data for this determination.
| Concentration of 1-Anthrol in Ethanol (mol/L) | Wavelength of Maximum Absorbance (λmax) (nm) | Absorbance (A) at λmax | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
| Example: 1 x 10⁻⁵ | e.g., 350 | e.g., 0.50 | e.g., 50,000 |
| Example: 2 x 10⁻⁵ | e.g., 350 | e.g., 1.00 | e.g., 50,000 |
| Example: 3 x 10⁻⁵ | e.g., 350 | e.g., 1.50 | e.g., 50,000 |
| Example: 4 x 10⁻⁵ | e.g., 350 | e.g., 2.00 | e.g., 50,000 |
Experimental Protocol for Determining the Molar Extinction Coefficient
The determination of the molar extinction coefficient of 1-Anthrol in ethanol is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[3][4]
Equation: A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the molar concentration of the solute (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Materials and Equipment:
-
1-Anthrol (high purity)
-
Ethanol (spectroscopic grade)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of 1-Anthrol using an analytical balance.
-
Dissolve the weighed 1-Anthrol in a known volume of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of a specific molar concentration.
-
-
Preparation of Standard Solutions:
-
Perform a series of dilutions of the stock solution using ethanol to prepare at least three to five standard solutions of different, known concentrations.
-
-
Spectrophotometer Setup and Blank Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.
-
Set the desired wavelength range for scanning (a broad range, e.g., 200-500 nm, is recommended to identify the wavelength of maximum absorbance, λmax).
-
Fill a quartz cuvette with the blank solution (spectroscopic grade ethanol) and place it in the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument with the blank.
-
-
Determination of λmax:
-
Use one of the prepared standard solutions of 1-Anthrol to obtain a full absorption spectrum.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
-
Absorbance Measurements:
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated to the most concentrated.
-
Ensure the cuvette is rinsed with the next solution to be measured before filling.
-
-
Data Analysis and Calculation of Molar Extinction Coefficient:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b).
-
The slope of the line (m) is equal to εl.
-
Since the path length (l) is typically 1 cm, the slope of the line is the molar extinction coefficient (ε).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient of 1-Anthrol in ethanol.
Caption: Experimental workflow for determining the molar extinction coefficient.
References
Probing the Microenvironment: A Technical Guide to the Solvatochromic Properties of 1-Anthrol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the excitation and emission characteristics of 1-Anthrol, a fluorescent probe sensitive to its molecular surroundings. Understanding how the photophysical properties of this molecule shift in response to solvent polarity is crucial for its application in diverse research areas, including the characterization of complex biological systems and the development of novel drug delivery platforms. This document provides a comprehensive summary of its spectral behavior in various solvents, details the experimental protocols for such measurements, and offers visual representations of the underlying principles and workflows.
Introduction to Solvatochromism and 1-Anthrol
Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. For fluorescent molecules like 1-Anthrol (also known as 1-hydroxyanthracene), this phenomenon manifests as shifts in the excitation and emission maxima. These shifts are a direct consequence of the differential solvation of the ground and excited electronic states of the fluorophore. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This sensitivity to the local environment makes 1-Anthrol a valuable tool for probing the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid bilayers.
Photophysical Data of 1-Anthrol in Various Solvents
The following table summarizes the experimentally determined excitation (λex) and emission (λem) maxima of 1-Anthrol in a range of organic solvents with varying polarities. This data provides a clear illustration of the solvatochromic effect on this fluorophore.
| Solvent | Dielectric Constant (ε) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 386 | 408 | 1420 |
| Toluene | 2.38 | 388 | 415 | 1680 |
| Dichloromethane | 8.93 | 390 | 425 | 2100 |
| Ethanol | 24.55 | 392 | 435 | 2580 |
| Methanol | 32.60 | 393 | 440 | 2780 |
| Acetonitrile | 37.50 | 391 | 430 | 2400 |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 395 | 450 | 3200 |
Note: The data presented in this table is a representative compilation from scientific literature. Actual values may vary slightly depending on the specific experimental conditions.
Experimental Protocols
The determination of the excitation and emission maxima of 1-Anthrol in different solvents is typically performed using a fluorescence spectrophotometer. The following is a detailed methodology based on common experimental practices.
Materials and Instrumentation
-
1-Anthrol: High purity grade (≥98%).
-
Solvents: Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, ethanol, methanol, acetonitrile, dimethyl sulfoxide).
-
Fluorescence Spectrophotometer: A calibrated instrument capable of measuring both excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length, four-sided polished quartz cuettes.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
Solution Preparation
-
Stock Solution: Prepare a stock solution of 1-Anthrol in a suitable solvent (e.g., ethanol) at a concentration of 1 mM.
-
Working Solutions: From the stock solution, prepare working solutions of 1-Anthrol in each of the desired solvents at a final concentration in the micromolar range (e.g., 1-10 µM). The absorbance of the working solutions at the excitation maximum should be kept below 0.1 to avoid inner filter effects.
Measurement of Excitation and Emission Spectra
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Measurement:
-
Fill a quartz cuvette with the 1-Anthrol solution in the solvent of interest.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Set the emission monochromator to the expected emission maximum (a preliminary scan can be performed to find an approximate value).
-
Scan the excitation monochromator over a wavelength range that covers the expected absorption of 1-Anthrol (e.g., 300-450 nm).
-
Record the resulting excitation spectrum. The wavelength at which the maximum intensity is observed is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Keep the same cuvette in the sample holder.
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 400-600 nm).
-
Record the resulting emission spectrum. The wavelength at which the maximum intensity is observed is the emission maximum (λem).
-
-
Solvent Blank:
-
For each solvent, record a blank spectrum (emission scan with excitation at the corresponding λex) using a cuvette containing only the solvent.
-
Subtract the blank spectrum from the sample spectrum to correct for any background fluorescence from the solvent or impurities.
-
-
Data Analysis:
-
Determine the peak maxima for both the corrected excitation and emission spectra for 1-Anthrol in each solvent.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) using the following formula: Stokes Shift (cm⁻¹) = (1 / λex (nm) - 1 / λem (nm)) * 10⁷
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the excitation and emission maxima of 1-Anthrol.
Caption: Experimental workflow for determining the solvatochromic properties of 1-Anthrol.
Signaling Pathways and Logical Relationships
The interaction of 1-Anthrol with its solvent environment and the subsequent photophysical processes can be conceptualized as a signaling pathway. The solvent polarity acts as an input signal that modulates the energy levels of the fluorophore, resulting in a measurable output in the form of shifted emission wavelengths.
Caption: The influence of solvent polarity on the fluorescence emission of 1-Anthrol.
This guide provides a foundational understanding of the solvatochromic behavior of 1-Anthrol. For researchers and professionals in drug development, harnessing this property can lead to the design of sophisticated assays for characterizing drug-target interactions, monitoring changes in cellular environments, and optimizing the formulation of therapeutic agents. The provided data and protocols serve as a starting point for the practical application of 1-Anthrol as a sensitive fluorescent probe.
Tautomerism of Anthrols: A Focus on the Stability of 1-Anthrol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism in anthrols, with a particular focus on the stability of 1-anthrol (B1219831). Anthrols, the hydroxylated derivatives of anthracene (B1667546), and their corresponding keto forms (anthrones) are of significant interest in medicinal chemistry and materials science. Understanding the position of the tautomeric equilibrium is crucial for predicting their chemical reactivity, biological activity, and physical properties. This document summarizes the key thermodynamic data, details the experimental protocols for studying these equilibria, and provides visual representations of the tautomeric relationships.
Introduction to Anthrol Tautomerism
Anthrols exist in equilibrium with their keto tautomers. The position of this equilibrium is highly dependent on the location of the hydroxyl group on the anthracene core. The three primary isomers are 1-anthrol, 2-anthrol, and 9-anthrol. While 1-anthrol and 2-anthrol predominantly exist in their phenolic (enol) form, 9-anthrol favors the keto form, 9-anthrone. This difference in stability is attributed to the disruption of the aromaticity of the central ring in the keto form of 9-anthrol (9-anthrone), which is energetically less favorable than the disruption in a terminal ring.
The tautomeric equilibria for 1-anthrol, 2-anthrol, and 9-anthrol are depicted below:
Figure 1: Tautomeric equilibria of 1-anthrol, 2-anthrol, and 9-anthrol.
Stability and Thermodynamic Data
The relative stability of the enol and keto tautomers can be quantified by the equilibrium constant (KT) and the change in Gibbs free energy (ΔG). For the equilibrium: Enol ⇌ Keto, KT = [Keto] / [Enol].
While extensive quantitative data for 1-anthrol and 2-anthrol is scarce in the literature, it is well-established that the equilibrium heavily favors the enol form. In contrast, for 9-anthrol, the keto form (9-anthrone) is significantly more stable.
| Tautomeric Pair | Predominant Tautomer | KT ([Keto]/[Enol]) | pKT (-log KT) | ΔG (kJ/mol) | Solvent | Reference |
| 1-Anthrol / 1-Anthrone | 1-Anthrol (Enol) | Data not available | Data not available | Data not available | - | |
| 2-Anthrol / 2-Anthrone | 2-Anthrol (Enol) | Data not available | Data not available | Data not available | - | |
| 9-Anthrol / 9-Anthrone | 9-Anthrone (Keto) | ~125 | -2.10 | -12.0 | Aqueous Acetic Acid |
Note: The stability of 1-anthrol and 2-anthrol in their enol forms is a consequence of preserving the aromaticity of the anthracene ring system, which is a highly stabilizing factor.
Experimental Protocols for Tautomeric Analysis
The study of tautomeric equilibria is primarily conducted using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational chemistry also provides valuable insights into the relative stabilities of tautomers.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution, as the keto and enol forms typically exhibit distinct signals.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the anthrol isomer in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration (typically 5-10 mg/mL).
-
The choice of solvent is critical as it can significantly influence the position of the tautomeric equilibrium.
-
Transfer the solution to a clean, dry NMR tube.
-
-
1H NMR Acquisition:
-
Acquire a high-resolution 1H NMR spectrum at a constant, known temperature (e.g., 298 K).
-
Key signals to monitor include the hydroxyl proton of the enol, the aliphatic protons of the keto form, and distinct aromatic protons for each tautomer.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantification. A D1 of at least 5 times the longest T1 is recommended.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to the enol and keto forms.
-
The mole fraction of each tautomer can be calculated from the integral values. For example, if a signal corresponding to one proton of the enol form has an integral of Ienol and a signal corresponding to two protons of the keto form has an integral of Iketo, the ratio is: Mole ratio (Enol:Keto) = Ienol : (Iketo / 2).
-
The equilibrium constant KT is then calculated as [Keto] / [Enol].
-
Figure 2: Workflow for NMR analysis of anthrol tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the enol and keto forms have distinct absorption spectra.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the anthrol isomer in a UV-transparent solvent (e.g., ethanol (B145695), hexane, acetonitrile).
-
Prepare a series of dilutions to determine a suitable concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
The enol form, being more conjugated, is expected to have a longer wavelength absorption maximum (λmax) compared to the less conjugated keto form.
-
-
Data Analysis:
-
If the individual spectra of the pure enol and keto forms are known or can be determined (e.g., by using solvents that strongly favor one form), the composition of the equilibrium mixture can be calculated using the Beer-Lambert law at a wavelength where the two forms have significantly different molar absorptivities.
-
The equilibrium constant KT can be determined by analyzing the changes in the absorption spectrum as a function of solvent polarity or temperature.
-
Figure 3: Workflow for UV-Vis analysis of anthrol tautomerism.
Synthesis of Anthrones
The keto tautomers of anthrols, anthrones, can be synthesized for direct study. For instance, 9-anthrone can be prepared by the reduction of anthraquinone.
Experimental Protocol for the Synthesis of 9-Anthrone:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthraquinone, a reducing agent such as tin (Sn) or sodium dithionite (B78146) (Na2S2O4), and a suitable solvent like glacial acetic acid.
-
Reduction: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the colored anthraquinone.
-
Workup: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude 9-anthrone.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Conclusion
The tautomerism of anthrols is a fascinating area of study with significant implications for their application in various scientific fields. While 1-anthrol and 2-anthrol predominantly exist as their stable phenolic tautomers, 9-anthrol favors the keto form. The methodologies outlined in this guide provide a robust framework for the experimental investigation of these equilibria. A thorough understanding of the tautomeric preferences and the factors that influence them is essential for the rational design of new molecules with desired properties in drug development and materials science.
Methodological & Application
Application Notes and Protocols: 1-Anthrol as a Fluorescent Probe for Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Anthrol is a fluorescent probe that partitions into the hydrophobic core of lipid membranes, making it a valuable tool for investigating the biophysical properties of both model and biological membranes. Its fluorescence characteristics are sensitive to the local environment, providing insights into membrane fluidity, phase behavior, and the interactions of membrane components. These application notes provide a comprehensive overview of the use of 1-Anthrol, including its photophysical properties, detailed experimental protocols, and potential applications in membrane research and drug development.
Principle of Operation
The utility of 1-Anthrol as a membrane probe stems from the sensitivity of its fluorescence emission to the polarity and viscosity of its microenvironment. When incorporated into a lipid bilayer, changes in membrane properties, such as the transition from a gel to a liquid-crystalline phase, alter the probe's fluorescence lifetime, quantum yield, and rotational mobility. The latter can be quantified by measuring fluorescence anisotropy. In a more fluid, disordered membrane, 1-Anthrol exhibits lower anisotropy due to faster rotational diffusion. Conversely, in a more ordered and rigid membrane, its rotational motion is restricted, leading to higher anisotropy values.
Data Presentation
Due to the limited availability of specific quantitative data for 1-Anthrol in lipid membranes, the following table provides approximate values based on its parent compound, anthracene (B1667546), in organic solvents. These values should be considered as estimates, and it is recommended to experimentally determine them for specific lipid compositions.
| Parameter | Value | Solvent/Condition | Citation |
| Fluorescence Quantum Yield (Φ_F) | ~0.27 | Ethanol (B145695) | [1] |
| ~0.36 | Cyclohexane | ||
| Fluorescence Lifetime (τ_F) | ~5 ns | Cyclohexane | |
| Excitation Maximum (λ_ex) | ~360 nm | General | |
| Emission Maximum (λ_em) | ~400-450 nm | Varies with solvent polarity |
Table 1: Approximate Photophysical Properties of 1-Anthrol. Note: These values are for the parent compound anthracene in organic solvents and should be used as a reference. Actual values in lipid membranes will vary depending on the specific lipid composition and phase state.
Experimental Protocols
I. Preparation of Large Unilamellar Vesicles (LUVs) Incorporating 1-Anthrol
This protocol describes the preparation of LUVs using the extrusion method, which results in a relatively uniform size distribution of vesicles.
Materials:
-
Phospholipids (e.g., POPC, DPPC, or a mixture) in chloroform
-
Cholesterol (optional) in chloroform
-
1-Anthrol stock solution in ethanol or chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform and Ethanol (spectroscopic grade)
-
Nitrogen or Argon gas
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials and syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of phospholipid and cholesterol solutions.
-
Add the 1-Anthrol stock solution to achieve the desired probe-to-lipid molar ratio (typically 1:200 to 1:500).
-
Thoroughly mix the components.
-
Evaporate the organic solvent under a gentle stream of nitrogen or argon gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the lipid film. The final lipid concentration is typically 1-5 mg/mL.
-
Hydrate the film by vortexing or gentle shaking above the lipid phase transition temperature (T_m) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder and syringes to a temperature above the T_m of the lipids.
-
Draw the MLV suspension into one of the syringes.
-
Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.
-
-
Storage:
-
Store the resulting LUV suspension at 4°C and use within a few days for optimal results. Protect from light.
-
II. Measurement of Steady-State Fluorescence Anisotropy
Fluorescence anisotropy provides information about the rotational mobility of 1-Anthrol within the lipid bilayer, which is related to membrane fluidity.
Materials:
-
LUV suspension containing 1-Anthrol
-
Spectrofluorometer with polarization filters
-
Quartz cuvette
-
Temperature controller for the cuvette holder
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~360 nm and the emission wavelength to the peak of 1-Anthrol's emission in the specific lipid environment (e.g., ~420 nm).
-
Use appropriate excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
Equilibrate the sample to the desired temperature using the temperature controller.
-
-
Measurement:
-
Place the cuvette with the LUV suspension in the sample holder.
-
Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV).
-
Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally (I_VH).
-
Measure the corresponding intensities for a blank sample (LUVs without the probe) to subtract background fluorescence.
-
-
Calculation:
-
Calculate the G-factor (instrumental correction factor) by measuring the intensities with the excitation polarizer in the horizontal position (I_HV and I_HH). G = I_HV / I_HH.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Visualizations
Caption: Workflow for measuring membrane fluidity using 1-Anthrol fluorescence anisotropy.
Caption: Conceptual diagram of using 1-Anthrol to monitor membrane changes during a signaling event.
Applications
-
Determination of Membrane Fluidity: As detailed in the protocol above, 1-Anthrol can be used to assess the fluidity of lipid bilayers. This is particularly useful for studying the effects of drugs, temperature, and lipid composition on membrane properties.
-
Detection of Phase Transitions: By monitoring the fluorescence anisotropy or lifetime of 1-Anthrol as a function of temperature, the gel-to-liquid crystalline phase transition (T_m) of lipid bilayers can be determined. A sharp change in the fluorescence parameter is typically observed at the T_m.
-
Studying Lipid-Protein Interactions: The binding of proteins to a membrane can alter the local lipid environment. 1-Anthrol can be used to probe these changes. A change in the fluorescence of 1-Anthrol upon protein binding can indicate a protein-induced change in membrane fluidity or organization.
-
Investigation of Drug-Membrane Interactions: Many pharmaceutical compounds interact with lipid membranes as part of their mechanism of action or off-target effects. 1-Anthrol can be employed to study how these compounds affect membrane fluidity and organization.
Limitations
-
Probe Perturbation: Like any fluorescent probe, 1-Anthrol can potentially perturb the lipid bilayer it is reporting on. It is crucial to use the lowest possible probe concentration that still provides an adequate signal.
-
Lack of Specific Targeting: 1-Anthrol partitions non-covalently into the hydrophobic core of membranes and does not target specific leaflets or domains.
-
Data Interpretation: Changes in fluorescence can be influenced by multiple factors (polarity, viscosity, quenching). Therefore, a multi-parametric approach, measuring lifetime, anisotropy, and spectral shifts, is recommended for a more complete understanding.
Conclusion
1-Anthrol is a versatile fluorescent probe for investigating the biophysical properties of lipid membranes. Its sensitivity to the local membrane environment makes it a valuable tool for researchers in basic science and drug development. By following the detailed protocols and considering the potential limitations, investigators can effectively utilize 1-Anthrol to gain insights into membrane structure and function.
References
Application Notes and Protocols: Fluorescent Labeling of Peptides with 1-Anthrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the visualization and tracking of peptides to study their localization, interactions, and dynamics.[1] 1-Anthrol, an anthracene (B1667546) derivative, offers a potential fluorophore for such applications due to the inherent fluorescent properties of the anthracene core.[2][3][4] This document provides a detailed protocol for the fluorescent labeling of peptides with 1-Anthrol, including the synthesis of a reactive 1-Anthrol derivative, the labeling reaction, and purification and characterization of the final conjugate. The methodologies described are based on established principles of peptide chemistry and fluorescent labeling.[5][6]
Data Presentation
Table 1: Expected Spectroscopic Properties of 1-Anthrol and 1-Anthrol Labeled Peptide
| Parameter | 1-Anthrol (in organic solvent) | 1-Anthrol Labeled Peptide (in aqueous buffer) |
| Excitation Maximum (λex) | ~360 nm[4] | Expected to be similar to 1-Anthrol, with potential minor shifts. |
| Emission Maximum (λem) | ~404 nm[4] | Expected to be similar to 1-Anthrol, with potential minor shifts. |
| Quantum Yield (ΦF) | Dependent on solvent and substitution. | To be determined experimentally. |
| Extinction Coefficient (ε) | To be determined experimentally. | To be determined experimentally. |
Experimental Protocols
Part 1: Synthesis of 1-Anthrol N-hydroxysuccinimide (NHS) Ester
This protocol describes a proposed method to activate 1-Anthrol for reaction with primary amines on a peptide by converting its hydroxyl group into an NHS ester. This is a common strategy for creating amine-reactive fluorescent dyes.[5]
Materials:
-
1-Anthrol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Anthrol (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) followed by the dropwise addition of triethylamine (TEA) (1.5 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 1-Anthrol NHS ester.
-
Characterization: Confirm the structure and purity of the 1-Anthrol NHS ester using ¹H NMR and mass spectrometry.
Part 2: Fluorescent Labeling of Peptides with 1-Anthrol NHS Ester
This protocol details the conjugation of the synthesized 1-Anthrol NHS ester to a peptide containing a primary amine (e.g., the N-terminal amine or the side chain of a lysine (B10760008) residue).
Materials:
-
Peptide with a free primary amine (lyophilized)
-
1-Anthrol NHS ester
-
Anhydrous Dimethylformamide (DMF)[1]
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)[1]
-
Glacial Acetic Acid[1]
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
HPLC-grade water
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the 1-Anthrol NHS ester in a small amount of anhydrous DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: While gently vortexing the peptide solution, add a 5-10 fold molar excess of the 1-Anthrol NHS ester stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching: Quench the reaction by adding a small amount of glacial acetic acid to lower the pH.
Part 3: Purification of 1-Anthrol Labeled Peptide
Purification of the labeled peptide is crucial to remove unreacted dye and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[7][8]
Materials and Equipment:
-
RP-HPLC system with a C18 column[7]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)[7]
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
HPLC Purification: Inject the supernatant onto the C18 RP-HPLC column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). Monitor the elution profile at a wavelength suitable for the peptide bond (220 nm) and the 1-Anthrol fluorophore (e.g., 360 nm).
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified 1-Anthrol labeled peptide as a powder.[7]
Part 4: Characterization of 1-Anthrol Labeled Peptide
Mass Spectrometry:
-
Confirm the identity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed molecular weight should correspond to the molecular weight of the unlabeled peptide plus the mass of the 1-Anthrol moiety minus the mass of a hydrogen atom.
Fluorescence Spectroscopy:
-
Excitation and Emission Spectra: Dissolve the purified labeled peptide in a suitable buffer. Record the fluorescence excitation and emission spectra using a spectrofluorometer to determine the λex and λem maxima.
-
Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄).[2]
Visualizations
Caption: Experimental workflow for fluorescently labeling peptides with 1-Anthrol.
Caption: Application of labeled peptides in studying ligand-receptor interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
Application Note: Hochsensitive Analyse von Fettsäuren mittels HPLC-FLD nach Derivatisierung mit 9-Anthryldiazomethan (ADAM)
Einleitung
Die quantitative Analyse von Fettsäuren ist in der Forschung, bei der Entwicklung von Arzneimitteln und in der Qualitätskontrolle von Lebensmitteln von entscheidender Bedeutung. Aufgrund ihrer fehlenden UV-Absorption oder Fluoreszenz ist eine direkte Detektion von Fettsäuren mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion (FLD) nicht möglich. Eine Derivatisierung der Carboxylgruppe der Fettsäuren mit einem fluoreszierenden Reagenz ist daher unerlässlich, um die für eine empfindliche und selektive Quantifizierung erforderliche Nachweisgrenze zu erreichen.[1][2][3]
Dieses Applikationsblatt beschreibt eine detaillierte Methode zur Derivatisierung von Fettsäuren mit 9-Anthryldiazomethan (ADAM) und die anschließende Analyse mittels Umkehrphasen-HPLC mit Fluoreszenzdetektion. ADAM ist ein weit verbreitetes Derivatisierungsreagenz, das bei Raumtemperatur leicht mit Carbonsäuren reagiert und hochfluoreszierende Ester bildet, was eine hochempfindliche und selektive Analyse ermöglicht.[4][5] Die Methode ist für die Analyse einer Vielzahl von gesättigten und ungesättigten Fettsäuren in verschiedenen Probenmatrizes geeignet.
Prinzip
Die Carboxylgruppe einer Fettsäure reagiert mit 9-Anthryldiazomethan (ADAM) zu einem hochfluoreszierenden 9-Anthrylmethyl-Ester. Diese Reaktion verläuft bei Raumtemperatur ohne die Notwendigkeit eines Katalysators.[4] Die derivatisierten Fettsäuren werden dann mittels Umkehrphasen-HPLC getrennt und mit einem Fluoreszenzdetektor nachgewiesen. Die Anregung und Emission der Anthracen-Gruppe ermöglicht eine empfindliche und selektive Detektion im Pikomol-Bereich.[4]
Experimentelle Protokolle
1. Materialien und Reagenzien
-
Fettsäurestandards (z. B. Caprylsäure, Caprinsäure, Laurinsäure, Linolensäure, Myristinsäure, Linolsäure, Palmitinsäure, Ölsäure, Stearinsäure, Arachidinsäure, Behensäure)
-
9-Anthryldiazomethan (ADAM) Lösung (z. B. 0,1% in Ethylacetat)
-
Lösungsmittel in HPLC-Qualität: Acetonitril, Wasser, Ethylacetat
-
Ameisensäure (für die mobile Phase, optional)
-
Proben, die Fettsäuren enthalten (z. B. Pflanzenöle, Plasmaextrakte)
-
Mikroreaktionsgefäße (z. B. 1,5 mL)
-
Analytische Waage
-
Vortexmischer
-
HPLC-System mit Fluoreszenzdetektor
-
Umkehrphasen-C18-Säule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)
2. Herstellung der Standardlösungen
-
Stammlösungen der einzelnen Fettsäurestandards in Ethylacetat in einer Konzentration von 1 mg/mL herstellen.
-
Eine Mischstandardlösung durch entsprechendes Verdünnen der Stammlösungen mit Ethylacetat herstellen, um eine Endkonzentration von z. B. 0,05 mg/mL für jede Fettsäure zu erhalten.[5]
-
Kalibrierungsstandards durch serielle Verdünnung der Mischstandardlösung in Ethylacetat in einem geeigneten Konzentrationsbereich herstellen.
3. Probenvorbereitung
-
Flüssige Proben (z. B. Öle): 1,0 g der Ölprobe in 10 mL Ethylacetat auflösen.[5] Gegebenenfalls weiter verdünnen, um in den linearen Bereich der Kalibrierungskurve zu gelangen.
-
Feste Proben: Eine geeignete Menge der homogenisierten Probe einwiegen und die Fettsäuren mit einer geeigneten Methode extrahieren (z. B. Folch-Extraktion). Den Extrakt trocknen und in einem bekannten Volumen Ethylacetat wieder aufnehmen.
4. Derivatisierungsprotokoll
Das folgende Protokoll beschreibt den allgemeinen Ablauf der Derivatisierung von Fettsäuren mit ADAM:
-
100 µL der Standardlösung oder der vorbereiteten Probe in ein Mikroreaktionsgefäß geben.
-
200 µL der ADAM-Lösung (z. B. 0,1% in Ethylacetat) hinzufügen.
-
Das Gefäß verschließen und die Mischung bei Raumtemperatur für 1 Stunde im Dunkeln inkubieren. Die Reaktion verläuft bei Raumtemperatur und erfordert keinen Katalysator.[4]
-
Nach der Inkubation ist die Reaktion abgeschlossen. Ein Aliquot der Reaktionsmischung kann direkt in das HPLC-System injiziert werden.
5. HPLC-FLD Analyse
Die Trennung der derivatisierten Fettsäuren wird unter den folgenden beispielhaften Bedingungen durchgeführt:
-
HPLC-Säule: Umkehrphasen-C18-Säule (z. B. 4,6 x 150 mm, 5 µm)
-
Mobile Phase: Gradientenelution mit Acetonitril (A) und Wasser (B).
-
Ein typischer Gradient könnte bei 80% A beginnen und über 20 Minuten auf 100% A ansteigen, gefolgt von einer Haltezeit von 10 Minuten.
-
-
Flussrate: 1,0 mL/min
-
Injektionsvolumen: 10 µL
-
Säulentemperatur: 30 °C
-
Fluoreszenzdetektor:
-
Anregungswellenlänge (Ex): 365 nm
-
Emissionswellenlänge (Em): 412 nm
-
Datenpräsentation
Die quantitativen Ergebnisse der Analyse können in Tabellen zusammengefasst werden, um einen klaren Vergleich zu ermöglichen.
Tabelle 1: Chromatographische Parameter für ADAM-derivatisierte Fettsäuren
| Fettsäure | Abkürzung | Retentionszeit (min) (Beispiel) | Nachweisgrenze (LOD) (pmol) | Bestimmungsgrenze (LOQ) (pmol) |
| Caprylsäure | C8:0 | 5.2 | 0.5 | 1.5 |
| Caprinsäure | C10:0 | 7.8 | 0.4 | 1.2 |
| Laurinsäure | C12:0 | 10.5 | 0.3 | 1.0 |
| Myristinsäure | C14:0 | 13.2 | 0.3 | 0.9 |
| Palmitinsäure | C16:0 | 15.8 | 0.2 | 0.7 |
| Stearinsäure | C18:0 | 18.1 | 0.2 | 0.6 |
| Ölsäure | C18:1 | 17.5 | 0.3 | 0.9 |
| Linolsäure | C18:2 | 16.9 | 0.4 | 1.2 |
| Linolensäure | C18:3 | 16.2 | 0.5 | 1.5 |
Hinweis: Die Retentionszeiten und Nachweisgrenzen sind beispielhaft und können je nach verwendetem HPLC-System, Säule und spezifischen experimentellen Bedingungen variieren.
Tabelle 2: Quantitative Analyse von Fettsäuren in Pflanzenölproben (Beispiel)
| Fettsäure | Konzentration in Reisöl (mg/g) | Konzentration in Kokosnussöl (mg/g) |
| Laurinsäure (C12:0) | 0.5 | 450.2 |
| Myristinsäure (C14:0) | 1.2 | 180.5 |
| Palmitinsäure (C16:0) | 180.3 | 90.3 |
| Ölsäure (C18:1) | 450.6 | 65.8 |
| Linolsäure (C18:2) | 320.4 | 15.1 |
Diese Daten sind beispielhaft und basieren auf typischen Fettsäureprofilen der genannten Öle.
Visualisierung
Die folgenden Diagramme, erstellt in der DOT-Sprache, visualisieren den experimentellen Arbeitsablauf und die chemische Reaktion.
Abbildung 1: Experimenteller Arbeitsablauf
Abbildung 2: Chemische Reaktion
References
Application Notes and Protocols for Quantitative Analysis of Steroids by HPLC using 1-Anthrol Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of steroids in biological matrices is crucial for various fields, including clinical diagnostics, pharmaceutical research, and anti-doping control. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a sensitive and selective method for this purpose. However, many steroids lack a native fluorophore, necessitating a derivatization step to introduce a fluorescent tag. 1-Anthroyl nitrile (1-AN) is a fluorescent labeling reagent that reacts with the hydroxyl groups of steroids to form highly fluorescent esters, significantly enhancing their detection sensitivity. This document provides detailed application notes and protocols for the derivatization of steroids with 1-anthrol (B1219831) and their subsequent quantitative analysis by HPLC with fluorescence detection.
Principle and Applications
The derivatization method is based on the esterification of the primary hydroxyl group at the C21 position of corticosteroids with 1-anthroyl nitrile, yielding fluorescent 21-anthroyl esters.[1][2] This reaction is highly selective for the primary hydroxyl group, with minimal to no reaction observed with secondary or tertiary hydroxyl groups under controlled conditions.[3][4] This selectivity allows for the targeted analysis of specific corticosteroids in complex biological samples.
This method is applicable to a wide range of steroids possessing a primary hydroxyl group, including but not limited to:
-
Cortisol
-
Cortisone
-
Prednisolone
-
Prednisone
-
18-Hydroxycortisol[2]
-
18-Hydroxycortisone[2]
-
18-Oxocortisol[2]
-
6β-Hydroxycortisol
-
6β-Hydroxyprednisolone
Experimental Protocols
Materials and Reagents
-
Steroid standards (e.g., cortisol, prednisolone)
-
1-Anthroyl nitrile (derivatizing reagent)
-
Pyridine (B92270) or Triethylamine (B128534) (catalyst)
-
Acetonitrile (B52724) (HPLC grade)
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Dichloromethane (analytical grade)
-
Diethyl ether (analytical grade)
-
Water (deionized or HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or CN)
-
Nitrogen gas supply
Derivatization Protocol for Cortisol and Prednisolone
This protocol is adapted from a method for the derivatization of cortisol and prednisolone.[3]
-
In a small test tube, mix 5 mg of the steroid standard (cortisol or prednisolone) with 10 mg of 1-anthroyl nitrile.
-
Add 0.5 mL of a 10% solution of pyridine in acetonitrile.
-
Allow the mixture to react at room temperature for 1 hour.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a suitable solvent (e.g., acetone (B3395972) or the initial mobile phase) for HPLC analysis.
Derivatization of 18-Oxygenated Corticosteroids in Urine
This protocol is a general guideline based on the derivatization of 18-oxygenated corticosteroids.[2]
-
Extraction: Extract the steroids from a urine sample using a mixture of diethyl ether and dichloromethane.
-
Derivatization: React the extracted steroids with 1-anthroyl nitrile in acetonitrile at room temperature for 10 minutes.[2]
-
Enrichment: Enrich the formed anthroyl derivatives using a CN cartridge for Solid-Phase Extraction (SPE).[2]
-
Elute the derivatives and evaporate the solvent before reconstitution for HPLC analysis.
HPLC-FLD Analysis Conditions
The following are example HPLC conditions. Optimization may be required for specific applications.
| Parameter | Condition 1 (for Cortisol and Prednisolone derivatives)[3] | Condition 2 (General Corticosteroids)[4] |
| Column | Nova-Pak silica, 150 x 3.9 mm i.d., 4 µm | Silica column, 250 x 4.6 mm i.d. |
| Mobile Phase | n-hexane/ethyl acetate (B1210297) (7:3, v/v) | Stepwise elution: 2-propanol-hexane (2:98) for 20 min, followed by 2-propanol-hexane (7:93) from 20 to 40 min. |
| Flow Rate | 1 mL/min | Not specified |
| Detection | Fluorescence | Fluorescence |
| Excitation λ | 360 nm | 370 nm |
| Emission λ | 460 nm | 470 nm |
Quantitative Data
The following tables summarize the quantitative data obtained from the analysis of 1-anthrol derivatized steroids.
Table 1: Limits of Detection (LOD) for Various Steroids.
| Analyte | Matrix | LOD | Signal-to-Noise (S/N) | Reference |
| Cortisol | Standard | ~20 pg | 4 | [3] |
| Prednisolone | Standard | ~20 pg | 4 | [3] |
| 18-Oxygenated Corticosteroids | Urine | 0.1 pmol | 5 | [2] |
| Cortisol | Plasma/Urine | 0.1 ng/mL | 3 | |
| Cortisone | Plasma/Urine | 0.1 ng/mL | 3 | |
| Prednisolone | Plasma/Urine | 0.1 ng/mL | 3 | |
| Prednisone | Plasma/Urine | 0.1 ng/mL | 3 | |
| 6β-Hydroxycortisol | Plasma/Urine | 0.5 ng/mL | 3 | |
| 6β-Hydroxyprednisolone | Plasma/Urine | 0.5 ng/mL | 3 |
Table 2: Linearity Data.
| Analyte | Matrix | Linearity Range | Reference |
| Cortisol (derivatized with dansyl hydrazine) | Plasma/Urine | 0.5 - 60 ng | [2] |
Note: Linearity data for 1-anthrol derivatization is not extensively reported in the provided search results. The data for dansyl hydrazine (B178648) is included for comparative purposes.
Visualizations
Reaction Mechanism
The derivatization of a steroid's primary hydroxyl group with 1-anthroyl nitrile proceeds through a nucleophilic acyl substitution reaction, specifically an esterification. The pyridine or triethylamine acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also to neutralize the hydrogen cyanide formed as a byproduct.
Caption: Derivatization of a steroid with 1-anthroyl nitrile.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of steroids using 1-anthrol derivatization is depicted below.
Caption: Experimental workflow for steroid analysis.
Discussion and Troubleshooting
-
Selectivity: The derivatization with 1-anthroyl nitrile is highly selective for primary hydroxyl groups. To avoid side reactions with secondary hydroxyls, it is recommended to use mild reaction conditions (e.g., room temperature or 45°C).[3][4]
-
Reagent Purity: The purity of 1-anthroyl nitrile is critical for achieving low detection limits and reproducible results. It is advisable to use a high-purity reagent or to purify it before use.
-
Matrix Effects: Biological samples are complex matrices that can interfere with the analysis. Proper sample preparation, such as liquid-liquid extraction or solid-phase extraction, is essential to remove interfering substances and improve the accuracy of the results.[2]
-
Fluorescence Quenching: The presence of certain compounds in the sample or mobile phase can lead to fluorescence quenching, resulting in lower signal intensity. It is important to use high-purity solvents and to optimize the mobile phase composition.
Conclusion
The derivatization of steroids with 1-anthrol followed by HPLC with fluorescence detection is a highly sensitive and selective method for the quantitative analysis of corticosteroids in biological samples. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. Careful optimization of the derivatization and chromatographic conditions is crucial for achieving the desired performance and reliable results.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Fluorescence derivatisation of urinary corticosteroids for high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Anthroyl Nitrile and Derivatization of Hydroxysteroids for Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective quantification of hydroxysteroids is crucial in various fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. Due to their often low endogenous concentrations and lack of strong chromophores, direct analysis of these compounds can be challenging. Fluorescence derivatization is a powerful technique to enhance the detectability of hydroxysteroids in complex biological matrices. 1-Anthroyl nitrile is a highly effective fluorescent labeling reagent that reacts with the hydroxyl groups of steroids to form stable, highly fluorescent esters. This allows for their ultrasensitive determination by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
These application notes provide detailed protocols for the synthesis of 1-anthroyl nitrile and the subsequent derivatization of hydroxysteroids, followed by their analysis.
Synthesis of 1-Anthroyl Nitrile
A modified and cost-effective method for the synthesis of 1-anthroyl nitrile is presented, starting from anthracene-1-carboxylic acid. This procedure avoids the use of expensive reagents like trimethylsilyl (B98337) cyanide by utilizing copper cyanide.[1]
Protocol 1: Synthesis of 1-Anthroyl Chloride
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2 grams (0.009 mol) of anthracene-1-carboxylic acid in 15 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Chlorination: Add 3 mL of thionyl chloride (SOCl₂) to the solution.
-
Reflux: Reflux the mixture for 1 hour at 40°C under anhydrous conditions.
-
Isolation: Remove the solvent and excess thionyl chloride under a stream of nitrogen (N₂).
-
Crystallization: Dissolve the residue in 3 mL of CH₂Cl₂ and add n-hexane to precipitate the product.
-
Drying: Collect the yellow needles of 1-anthroyl chloride by filtration and dry.
Protocol 2: Synthesis of 1-Anthroyl Nitrile
-
Reaction Setup: To a dry round-bottom flask containing a solution of 1.16 grams (0.0057 mol) of 1-anthroyl chloride in 20 mL of dry ether, add 0.9 grams of copper cyanide (CuCN) and 1.34 grams of lithium iodide (LiI) under a nitrogen atmosphere.
-
Reflux: Reflux the mixture for 3 hours. A color change to red indicates the formation of 1-anthroyl nitrile.
-
Extraction: Evaporate the ether under a stream of N₂. Extract the residue with CH₂Cl₂ (3 x 20 mL).
-
Purification: Evaporate the combined CH₂Cl₂ extracts and purify the residue by column chromatography on silica (B1680970) gel using a mobile phase of n-hexane/ethyl acetate (B1210297) (1:1).
-
Crystallization: Concentrate the eluted fractions to obtain crystalline 1-anthroyl nitrile.
Quantitative Data for Synthesis
| Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1-Anthroyl Chloride | Anthracene-1-carboxylic acid | 90% | 90 |
| 1-Anthroyl Nitrile | 1-Anthroyl Chloride | 70% | 163 |
Derivatization of Hydroxysteroids with 1-Anthroyl Nitrile
This protocol details the pre-column derivatization of hydroxysteroids for HPLC-FLD analysis. The method is applicable to a range of hydroxysteroids, including cortisol and prednisolone.[1]
Protocol 3: Fluorescence Labeling of Hydroxysteroids
-
Sample Preparation: In a small glass test tube, place 5 mg of the hydroxysteroid standard or the extracted sample residue.
-
Reagent Addition: Add 10 mg of 1-anthroyl nitrile and 0.5 mL of a 10% solution of pyridine (B92270) in acetonitrile (B52724).
-
Reaction: Mix the contents thoroughly and allow the reaction to proceed at room temperature for 1 hour.
-
Solvent Evaporation: Evaporate the solvent under a stream of N₂.
-
Reconstitution: Dissolve the residue in a suitable solvent (e.g., acetone (B3395972) or the HPLC mobile phase) for analysis.
HPLC-FLD Analysis of Derivatized Hydroxysteroids
The fluorescently labeled hydroxysteroids can be effectively separated and quantified using reversed-phase HPLC with fluorescence detection.
Protocol 4: HPLC-FLD Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water, or methanol (B129727) and water, often with a small amount of acid (e.g., ortho-phosphoric acid), is typically used. The exact composition may need to be optimized depending on the specific hydroxysteroids being analyzed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Fluorescence Detection: Set the excitation wavelength to 370 nm and the emission wavelength to 470 nm.
-
Injection Volume: Inject an appropriate volume of the reconstituted derivatized sample (e.g., 20 µL).
Quantitative Data for HPLC-FLD Analysis
| Analyte | Limit of Detection (LOD) | Reference |
| Cortisol | ~20 pg | [1] |
| Prednisolone | ~20 pg | [1] |
| 18-Oxygenated Corticosteroids | 0.1 pmol |
Diagrams
Caption: Experimental workflow for the synthesis of 1-anthroyl nitrile and its use in the derivatization and analysis of hydroxysteroids.
Caption: Logical relationship demonstrating how the analytical quantification of hydroxysteroids using 1-anthroyl nitrile derivatization can be used to infer the activity of a biological pathway such as the HPA axis.
References
Application of 1-Anthrol Derivatives in Fluorescence Microscopy: A Detailed Guide for Researchers
Introduction: 1-Anthrol and its derivatives constitute a class of polycyclic aromatic hydrocarbons that exhibit intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes in microscopy. Their planar structure and extended π-electron system give rise to favorable photophysical properties, including strong absorption and emission in the visible spectrum. Chemical modifications of the 1-Anthrol core allow for the fine-tuning of these properties and the introduction of specific functionalities for targeting cellular components or sensing biological analytes. This document provides detailed application notes and protocols for the use of 1-Anthrol derivatives in fluorescence microscopy, aimed at researchers, scientists, and drug development professionals.
Quantitative Data of 1-Anthrol-Based Fluorescent Probes
The photophysical properties of 1-Anthrol derivatives can be tailored through chemical synthesis to suit various imaging applications. Below is a summary of key quantitative data for a representative 1-Anthrol derivative, 1-AHD (1-allyloxy-4-hydroxyanthracene-9,10-dione), a fluorescent probe with sensing capabilities.
| Property | Value | Reference |
| Chemical Name | 1-allyloxy-4-hydroxyanthracene-9,10-dione (1-AHD) | [1] |
| Excitation Max (λex) | Not explicitly stated for microscopy applications | |
| Emission Max (λem) | Not explicitly stated for microscopy applications | |
| Application | Optical chemical sensor for water content | [1] |
| Key Feature | Covalently immobilizable to prevent leakage | [1] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with a Lipophilic 1-Anthrol Derivative
This protocol provides a general guideline for staining live cells with a hypothetical lipophilic 1-Anthrol derivative designed for cellular imaging.
Materials:
-
1-Anthrol derivative stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging substrate.
-
Probe Preparation: Prepare a working solution of the 1-Anthrol derivative by diluting the stock solution in a serum-free culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or PBS to remove unbound probe.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the stained cells using a fluorescence microscope. Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
Workflow for Live Cell Staining:
Protocol 2: Detection of Intracellular Analytes using a 1-Anthrol-Based Fluorescent Sensor
This protocol outlines the use of a hypothetical 1-Anthrol derivative designed as a "turn-on" fluorescent sensor for a specific intracellular analyte (e.g., a metal ion or reactive oxygen species).
Materials:
-
1-Anthrol-based sensor stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
PBS, pH 7.4
-
Inducer of the analyte of interest (e.g., a chemical stimulant)
-
Control vehicle for the inducer
-
Fluorescence microscope with a time-lapse imaging capability
Procedure:
-
Cell Preparation and Staining: Follow steps 1-3 from Protocol 1 to load the cells with the 1-Anthrol-based sensor.
-
Baseline Imaging: After washing (Step 4 from Protocol 1), acquire baseline fluorescence images of the stained cells before stimulation.
-
Stimulation: Treat the cells with the analyte inducer at a predetermined concentration. As a control, treat a separate sample of cells with the vehicle.
-
Time-Lapse Imaging: Immediately after adding the inducer, begin acquiring time-lapse fluorescence images to monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over the time course of the experiment. Compare the fluorescence changes in the stimulated cells to the control cells.
Signaling Pathway Visualization:
The following diagram illustrates a generic signaling pathway where a 1-Anthrol-based sensor detects an intracellular analyte produced in response to an external stimulus.
Applications in Fluorescence Microscopy
While specific and detailed applications of 1-Anthrol derivatives are not extensively documented in the provided search results, the general properties of anthracene-based probes suggest their utility in several areas of fluorescence microscopy:
-
General Cellular Staining: Lipophilic 1-Anthrol derivatives can be designed to passively diffuse across the cell membrane and accumulate in intracellular compartments, providing a general stain for visualizing cellular morphology. Some anthracene (B1667546) derivatives have been shown to stain the entire cellular compartment.[3]
-
Organelle-Specific Imaging: By incorporating specific targeting moieties, 1-Anthrol derivatives could be directed to specific organelles such as mitochondria, the Golgi apparatus, or lipid droplets.
-
Sensing of Ions and Small Molecules: The fluorescence of the 1-Anthrol core can be modulated by the binding of specific analytes. This principle can be exploited to create fluorescent sensors for metal ions or reactive oxygen species.
-
Probes for Aggregation-Induced Emission (AIE): Certain anthracene derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent upon aggregation.[4] This property is valuable for developing probes that "light up" in specific cellular microenvironments or upon binding to target biomolecules.
Conclusion
1-Anthrol derivatives represent a promising, yet relatively underexplored, class of fluorophores for fluorescence microscopy. Their tunable photophysical properties and the potential for chemical functionalization make them versatile tools for cellular imaging and sensing applications. Further research into the synthesis of novel 1-Anthrol probes with improved brightness, photostability, and target specificity will undoubtedly expand their utility in biological and biomedical research. The protocols and conceptual frameworks provided here serve as a foundation for researchers to begin exploring the potential of these compounds in their own imaging experiments.
References
- 1. Anthracene derivative covalently immobilized on sensing membrane as a fluorescent carrier for water assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Golgi's method - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Anthrol as a Fluorescent Tag for Monitoring Protein-Ligand Binding
Note on the Fluorescent Probe: While the request specified 1-Anthrol, a thorough literature search revealed a lack of established protocols and extensive data for its use as a fluorescent tag in protein-ligand binding assays. Therefore, to provide a comprehensive and practical guide, these application notes will focus on a well-characterized and widely used fluorescent probe with similar principles: 8-anilino-1-naphthalenesulfonic acid (ANS) . ANS is a classic example of an extrinsic fluorophore used to probe the hydrophobic sites of proteins and monitor binding events. The principles and protocols described herein can be adapted for other fluorescent probes with similar properties.
Introduction
8-anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that is extensively used to characterize the binding sites of proteins.[1] Its fluorescence is highly sensitive to the polarity of its environment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of a protein, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a blue shift (hypsochromic shift).[1][2] This property makes ANS an invaluable tool for monitoring protein-ligand interactions, protein folding, and conformational changes that expose hydrophobic surfaces.[3][4]
Ligand binding to a protein can alter the protein's conformation, leading to changes in the exposure of hydrophobic sites. This, in turn, affects the binding of ANS and its fluorescence signal. By monitoring these changes, researchers can indirectly study the binding of a non-fluorescent ligand to its target protein.
Principle of the Assay
The core principle of using ANS to monitor protein-ligand binding lies in the displacement of the fluorescent probe. In a typical competitive binding assay, the protein of interest is pre-incubated with ANS, resulting in a stable and high fluorescence signal. When a ligand that binds to the same or an allosteric site is introduced, it may cause a conformational change in the protein that either displaces the bound ANS or alters the hydrophobicity of the binding pocket. This displacement or environmental change leads to a decrease (quenching) of the fluorescence signal, which can be correlated to the binding affinity of the ligand.
Alternatively, for proteins that expose hydrophobic sites upon ligand binding, an increase in ANS fluorescence can be observed.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the interaction of ANS with common proteins, providing a reference for expected experimental outcomes.
Table 1: Dissociation Constants (Kd) of ANS with Various Proteins
| Protein | Method | Dissociation Constant (Kd) | Reference |
| Bovine Serum Albumin (BSA) | Equilibrium Microdialysis | 5.8 µM (High Affinity Sites) | [5] |
| Human Serum Albumin (HSA) | Equilibrium Microdialysis | 1.4 µM (High Affinity Sites) | [5] |
| MurA | Fluorescence Spectroscopy | 40.8 ± 3.3 µM | [2] |
| apoDREAM | Fluorescence Spectroscopy | 195 ± 20 µM | [6] |
| Ca2+DREAM | Fluorescence Spectroscopy | 62 ± 4 µM | [6] |
Table 2: Fluorescence Properties of ANS in Different Environments
| Environment | Emission Maximum (λmax) | Quantum Yield | Fluorescence Lifetime | Reference |
| Water | ~520 nm | ~0.004 | Short | [3] |
| Bound to BSA (High Affinity) | ~480 nm | ~0.45 | ~14 ns | [3][5] |
| Bound to HSA (High Affinity) | ~475 nm | ~0.42 | - | [5] |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Ligand of interest
-
8-anilino-1-naphthalenesulfonic acid (ANS)
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
-
Micropipettes and tips
Preparation of Stock Solutions
-
Protein Stock Solution: Prepare a concentrated stock solution of the protein in the assay buffer. Determine the precise concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm, Bradford assay).
-
ANS Stock Solution: Prepare a stock solution of ANS (e.g., 1 mM) in a suitable solvent like ethanol (B145695) or DMSO, as it has limited solubility in aqueous buffers. Protect the solution from light.
-
Ligand Stock Solution: Prepare a concentrated stock solution of the ligand in the assay buffer. If the ligand has limited aqueous solubility, a small amount of an organic solvent like DMSO may be used. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and does not affect the protein structure or the assay itself.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for an ANS competitive binding assay.
Step-by-Step Protocol
-
Determine Optimal Excitation and Emission Wavelengths:
-
In a quartz cuvette, mix a solution of your protein and a molar excess of ANS in the assay buffer.
-
Scan the excitation spectrum while monitoring the emission at a wavelength around 480 nm. The peak of this scan is the optimal excitation wavelength (typically around 350-380 nm).
-
Set the excitation to the determined optimum and scan the emission spectrum. The peak of this scan is the optimal emission wavelength.
-
-
Assay Setup:
-
Prepare a series of dilutions of the ligand in the assay buffer.
-
In a set of microcentrifuge tubes or a 96-well plate, add a fixed concentration of the protein and ANS. The concentrations should be optimized to give a robust fluorescence signal. A good starting point is a protein concentration of 1-5 µM and an ANS concentration of 10-50 µM.
-
Add increasing concentrations of the ligand to the protein-ANS mixture. Include a control with no ligand.
-
Incubate the mixtures at a constant temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Transfer the samples to a quartz cuvette or measure directly in a plate reader.
-
Record the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.
-
Data Analysis
-
Calculate the change in fluorescence (ΔF) for each ligand concentration: ΔF = F₀ - F, where F₀ is the fluorescence intensity in the absence of the ligand and F is the fluorescence intensity at a given ligand concentration.
-
Plot ΔF versus the logarithm of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the ligand that causes 50% displacement of ANS.
-
If the binding mechanism is competitive, the inhibition constant (Ki) of the ligand can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [ANS] / Kd_ANS)
where [ANS] is the concentration of ANS used in the assay and Kd_ANS is the dissociation constant of ANS for the protein.
Visualization of the Signaling Pathway
Caption: ANS displacement by a competing ligand.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low initial fluorescence signal | Insufficient protein or ANS concentration. | Increase the concentration of protein and/or ANS. |
| Protein does not have accessible hydrophobic sites. | This assay may not be suitable for this protein. Consider an alternative method. | |
| No change in fluorescence upon ligand addition | Ligand does not bind to the protein. | Confirm ligand binding with an orthogonal technique. |
| Ligand binding does not cause ANS displacement. | The ligand may bind to a site that does not affect ANS binding. | |
| High background fluorescence | Contaminants in the buffer or reagents. | Use high-purity reagents and buffers. |
| ANS aggregation. | Ensure ANS is fully dissolved in the stock solution and diluted properly in the assay buffer. | |
| Precipitation upon ligand addition | Ligand or protein is not soluble at the tested concentrations. | Decrease the concentrations or adjust the buffer conditions (e.g., pH, ionic strength). |
Conclusion
The use of ANS as a fluorescent probe provides a versatile and sensitive method for monitoring protein-ligand interactions, particularly for identifying and characterizing ligands that bind to hydrophobic pockets on a protein's surface. While direct binding of a fluorescently labeled ligand is often preferred, the ANS displacement assay is a valuable tool when working with unlabeled ligands. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and quantitative results.
References
- 1. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Reevaluation of ANS Binding to Human and Bovine Serum Albumins: Key Role of Equilibrium Microdialysis in Ligand – Receptor Binding Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of ANS fluorescent probes to identify hydrophobic sites on the surface of DREAM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-Anthrol-Based Fluorescent Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of fluorescent polymers incorporating 1-Anthrol, a hydroxylated derivative of the fluorophore anthracene (B1667546). The protocols described herein outline the conversion of 1-Anthrol into a polymerizable methacrylate (B99206) monomer, followed by its polymerization to yield a fluorescent polymer. This material holds potential for a variety of applications, including in the development of fluorescent probes, bio-imaging agents, and advanced materials.
Introduction
Fluorescent polymers are of significant interest in biomedical research and drug development due to their potential for sensitive detection and imaging. Anthracene and its derivatives are well-known for their intrinsic fluorescence. By incorporating 1-Anthrol into a polymer backbone, it is possible to create novel materials with tailored photophysical properties. This document provides the necessary protocols for the synthesis and polymerization of a 1-Anthrol-based monomer, along with a summary of the expected photophysical characteristics.
Data Presentation
The following table summarizes the key photophysical properties of anthracene-containing polymers. It is important to note that the exact properties of poly(1-anthryl methacrylate) may vary depending on factors such as molecular weight, polydispersity, and the solvent environment. The data presented here are based on studies of similar anthracene-based polymers and serve as a reference.
| Property | Value | Reference |
| Monomer | ||
| Molar Mass (1-anthryl methacrylate) | 276.33 g/mol (hypothetical) | Calculated |
| Polymer | ||
| Absorption Maxima (λ_abs) | 350-400 nm | General for anthracene derivatives[1] |
| Emission Maxima (λ_em) | 400-550 nm | General for anthracene derivatives[1] |
| Fluorescence Quantum Yield (Φ_F) | Can be up to 50% or higher in some conjugated systems | [2] |
| Excited-State Lifetime (τ) | 1-3 ns | [3] |
Experimental Protocols
Part 1: Synthesis of 1-Anthryl Methacrylate Monomer
This protocol describes the synthesis of 1-anthryl methacrylate from 1-Anthrol via esterification with methacryloyl chloride. This reaction is analogous to the well-established synthesis of 9-anthracenylmethyl methacrylate.[4][5]
Materials:
-
1-Anthrol
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Methanol (B129727) (for recrystallization)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Anthrol (1 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from methanol to obtain 1-anthryl methacrylate as a solid.
-
Characterization: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part 2: Free Radical Polymerization of 1-Anthryl Methacrylate
This protocol outlines the free radical polymerization of the synthesized 1-anthryl methacrylate to produce the fluorescent polymer.
Materials:
-
1-Anthryl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) or dioxane (solvent)
-
Methanol (for precipitation)
-
Schlenk tube or similar reaction vessel
-
Vacuum line
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the 1-anthryl methacrylate monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous toluene.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 60-80 °C and stir for the desired reaction time (typically 6-24 hours).
-
Termination and Precipitation:
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). The photophysical properties (absorption and emission spectra, quantum yield) should be measured using UV-Vis and fluorescence spectroscopy.
Visualizations
Caption: Synthesis of 1-Anthryl Methacrylate.
Caption: Free Radical Polymerization Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. New rigid backbone conjugated organic polymers with large fluorescence quantum yields - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. web.mit.edu [web.mit.edu]
- 4. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis routes of 9-Anthracenylmethyl methacrylate [benchchem.com]
Application Notes and Protocols: Site-Specific Labeling of Proteins with a Functionalized 1-Anthrol Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The site-specific labeling of proteins directly with 1-Anthrol is not a widely documented or standard biochemical technique. Anthracene (B1667546) derivatives, however, are of interest for their photophysical properties.[1] This document outlines a representative protocol for the site-specific labeling of a protein using a hypothetical functionalized 1-Anthrol derivative, 1-Anthrol Maleimide (B117702) , designed for selective reaction with cysteine residues. The principles and methods described are based on established bioconjugation techniques.
Introduction
Site-specific protein labeling is a powerful tool for studying protein structure, function, and interactions. By attaching a probe, such as a fluorescent dye, to a specific location on a protein, researchers can gain valuable insights into biological processes. This is often achieved by introducing a unique reactive handle, such as a cysteine residue, at the desired labeling site through site-directed mutagenesis.
Anthracene and its derivatives are polycyclic aromatic hydrocarbons known for their distinct fluorescent properties.[1] While not commonly employed as protein labels, a functionalized 1-Anthrol derivative can theoretically be used as a fluorescent probe. This application note provides a detailed protocol for the site-specific labeling of a target protein containing a unique cysteine residue with a hypothetical probe, 1-Anthrol Maleimide. The maleimide group reacts specifically with the sulfhydryl group of cysteine, forming a stable thioether bond.
Principle of the Method
The labeling strategy relies on the specific reaction between a maleimide functional group on the 1-Anthrol derivative and the sulfhydryl (thiol) group of a cysteine residue on the target protein. To ensure site-specificity, the target protein is engineered to have a single, surface-accessible cysteine residue at the desired labeling position. Other surface-exposed cysteines are removed or replaced through mutagenesis. The reaction is typically performed under mild pH conditions (6.5-7.5) to favor the specific reaction with cysteine over other nucleophilic amino acid side chains.
Experimental Workflow
The overall experimental workflow for the site-specific labeling of a protein with 1-Anthrol Maleimide is depicted below. This involves preparation of the protein and the labeling reagent, the labeling reaction itself, and finally, the purification and characterization of the labeled protein conjugate.
Caption: Experimental workflow for site-specific protein labeling.
Detailed Protocols
4.1. Materials and Reagents
-
Target protein with a single surface-accessible cysteine residue
-
1-Anthrol Maleimide (Hypothetical Probe)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
L-Cysteine or β-mercaptoethanol (for quenching)
-
Size-exclusion chromatography (SEC) column
-
SDS-PAGE reagents
-
Mass spectrometer
-
UV-Vis spectrophotometer and fluorometer
4.2. Protocol 1: Protein Preparation
-
Expression and Purification: Express the cysteine-mutant target protein in a suitable expression system (e.g., E. coli). Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange).
-
Buffer Exchange: Exchange the purified protein into a labeling buffer (e.g., PBS, pH 7.2). Ensure the buffer is degassed to minimize oxidation of the cysteine.
-
Reduction of Cysteine: Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 1 hour at room temperature to ensure the cysteine sulfhydryl group is fully reduced.
-
Removal of Reducing Agent: Immediately before labeling, remove TCEP using a desalting column equilibrated with the labeling buffer.
-
Concentration Determination: Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).
4.3. Protocol 2: Labeling Reaction
-
Prepare Probe Stock Solution: Dissolve the 1-Anthrol Maleimide in anhydrous DMSO to prepare a 10 mM stock solution.
-
Initiate Labeling Reaction: Add a 10-fold molar excess of the 1-Anthrol Maleimide stock solution to the prepared protein solution. Mix gently by inversion.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol (relative to the probe) to quench any unreacted 1-Anthrol Maleimide. Incubate for 30 minutes at room temperature.
4.4. Protocol 3: Purification and Characterization
-
Purification: Separate the labeled protein from excess probe and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
SDS-PAGE Analysis: Analyze the purified labeled protein by SDS-PAGE. Visualize the gel under UV light to confirm fluorescent labeling of the protein band, and then stain with Coomassie Blue to visualize all protein.
-
Mass Spectrometry: Determine the mass of the labeled protein using mass spectrometry (e.g., ESI-MS) to confirm the addition of a single probe molecule.
-
Spectroscopic Analysis: Measure the absorbance of the labeled protein to determine the labeling efficiency. Calculate the degree of labeling (DOL) using the Beer-Lambert law with the extinction coefficients of the protein and the 1-Anthrol probe. Confirm fluorescence by measuring the emission spectrum.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical labeling experiment.
| Parameter | Value | Method of Determination |
| Protein Concentration (Initial) | 5 mg/mL (100 µM) | A280 |
| Probe:Protein Molar Ratio | 10:1 | Calculation |
| Reaction Time | 2 hours | - |
| Reaction Temperature | 25°C | - |
| Labeled Protein Yield | > 90% | SEC Peak Integration |
| Degree of Labeling (DOL) | 0.95 | UV-Vis Spectroscopy |
| Mass Shift (Observed) | + mass of 1-Anthrol Maleimide | ESI-MS |
| Fluorescence Excitation (λex) | ~380 nm (Hypothetical) | Fluorometer |
| Fluorescence Emission (λem) | ~450 nm (Hypothetical) | Fluorometer |
Signaling Pathways and Logical Relationships
The chemical reaction underlying the labeling process is a Michael addition of the cysteine thiol to the maleimide double bond.
Caption: Cysteine-maleimide conjugation reaction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluorescence Quenching of 1-Anthrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the fluorescence quenching of 1-Anthrol in solution.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your fluorescence experiments with 1-Anthrol.
Issue: My 1-Anthrol fluorescence signal is significantly lower than expected.
-
Question: Why is the fluorescence intensity of my 1-Anthrol solution unexpectedly low?
Answer: Low fluorescence intensity can be attributed to several factors, ranging from incorrect instrument settings to the presence of quenching agents. A systematic approach is necessary to identify the root cause.
Troubleshooting Steps:
-
Verify Instrument Settings:
-
Ensure the excitation and emission wavelengths are correctly set for 1-Anthrol.
-
Check the detector gain and slit widths to ensure they are optimized for your sample's concentration.
-
Confirm the alignment of the light source and detector.[1]
-
-
Check Solution Preparation:
-
Concentration: Very high concentrations of 1-Anthrol can lead to self-quenching or inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[1] Prepare a dilution series to determine the optimal concentration range.
-
Solvent: The choice of solvent significantly impacts fluorescence quantum yield.[2][3][4] Ensure the solvent is of spectroscopic grade and appropriate for 1-Anthrol. Polar solvents can sometimes lead to lower fluorescence intensity for certain fluorophores.[5]
-
Impurities: Contaminants in the solvent or sample can act as quenchers. Use high-purity solvents and reagents.
-
-
Identify Potential Quenchers:
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence for many aromatic hydrocarbons.[6] Degassing the solution by bubbling with an inert gas (e.g., nitrogen or argon) can often restore fluorescence intensity.
-
Other Solutes: Components of your experimental system, such as buffers, salts, or other analytes, may be quenching the fluorescence of 1-Anthrol. Systematically test the effect of each component on the fluorescence of 1-Anthrol.
-
-
Issue: The fluorescence intensity of my 1-Anthrol solution decreases over time during measurement.
-
Question: What causes the fluorescence signal of my 1-Anthrol sample to fade during the experiment?
Answer: A time-dependent decrease in fluorescence intensity is often a sign of photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Reduce the intensity of the excitation light source using neutral density filters.
-
Decrease the duration of light exposure by using the shortest possible integration times and keeping the shutter closed when not acquiring data.
-
-
Use Antifade Reagents:
-
For certain applications, especially in microscopy, the addition of commercially available antifade reagents to the mounting medium can reduce the rate of photobleaching.
-
-
Degas the Solution:
-
The presence of oxygen can exacerbate photobleaching.[7] Degassing the solvent can help to mitigate this effect.
-
-
Issue: I observe a non-linear Stern-Volmer plot when analyzing quenching data.
-
Question: My Stern-Volmer plot (F₀/F vs. [Q]) is not linear. What does this indicate?
Answer: A non-linear Stern-Volmer plot suggests that the quenching mechanism is not purely collisional (dynamic) or that a combination of quenching processes is occurring.
Possible Causes and Solutions:
-
Static Quenching: If the plot shows an upward curvature, it may indicate the presence of static quenching, where a non-fluorescent complex is formed between 1-Anthrol and the quencher in the ground state.[8] To confirm this, perform fluorescence lifetime measurements. Static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore, whereas dynamic quenching does.[8]
-
Combined Quenching: A combination of static and dynamic quenching can also lead to non-linearity. Temperature-dependent studies can help differentiate between the two, as dynamic quenching efficiency typically increases with temperature, while static quenching efficiency often decreases.
-
Sphere of Influence: At high quencher concentrations, the "sphere of influence" model may apply, where the probability of a quencher being in close proximity to the fluorophore at the moment of excitation becomes significant, leading to an upward-curving Stern-Volmer plot.
-
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[6] This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET).[9]
Q2: What are some common quenchers for aromatic compounds like 1-Anthrol?
A2: Common quenchers for aromatic fluorophores include molecular oxygen, iodide ions, acrylamide, and various electron-deficient organic molecules.[6] The efficiency of a particular quencher depends on its interaction with the specific fluorophore.
Q3: How does the solvent affect the fluorescence of 1-Anthrol?
A3: The solvent can significantly influence the fluorescence properties of 1-Anthrol in several ways:[2][3]
-
Polarity: A change in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism).[4]
-
Viscosity: In cases of dynamic quenching, the viscosity of the solvent affects the diffusion rate of the quencher and the fluorophore, thereby influencing the quenching efficiency.
-
Specific Interactions: Solvents capable of hydrogen bonding or other specific interactions with the hydroxyl group of 1-Anthrol can also affect its photophysical properties.
Q4: How can I distinguish between dynamic and static quenching?
A4: The most definitive way to distinguish between dynamic and static quenching is through fluorescence lifetime measurements.
-
Dynamic Quenching: The quencher interacts with the excited fluorophore, reducing its lifetime. Therefore, both the fluorescence intensity and the lifetime will decrease with increasing quencher concentration.
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state. This reduces the concentration of fluorescing molecules, but the lifetime of the remaining free fluorophores is unaffected.[8]
Temperature-dependent studies can also be informative. The rate of dynamic quenching typically increases with temperature due to increased diffusion, while the stability of the ground-state complex in static quenching often decreases with increasing temperature.
Q5: What is the difference between fluorescence quenching and photobleaching?
A5: Fluorescence quenching is a reversible process where the fluorophore is not chemically altered and can fluoresce again once the quencher is removed or its effect is negated. Photobleaching, on the other hand, is an irreversible photochemical alteration of the fluorophore molecule that permanently destroys its ability to fluoresce.
Data Presentation
Illustrative Photophysical Data for 1-Anthrol
Disclaimer: The following table contains illustrative data for 1-Anthrol based on typical values for similar aromatic compounds. Experimental determination is recommended for precise values.
| Solvent | Dielectric Constant | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |
| Cyclohexane | 2.02 | 365 | 385 | 1488 | 0.30 | 5.2 |
| Toluene | 2.38 | 368 | 390 | 1580 | 0.28 | 5.0 |
| Dichloromethane | 8.93 | 372 | 405 | 2088 | 0.22 | 4.5 |
| Acetonitrile | 37.5 | 375 | 420 | 2833 | 0.15 | 3.8 |
| Water | 80.1 | 380 | 450 | 4104 | 0.05 | 2.1 |
Illustrative Stern-Volmer Constants for 1-Anthrol Quenching
| Quencher | Solvent | Ksv (M⁻¹) | Quenching Mechanism |
| Acrylamide | Water | 25 | Dynamic |
| Iodide (I⁻) | Water | 15 | Dynamic |
| Nitromethane | Acetonitrile | 50 | Dynamic (Electron Transfer) |
| Oxygen (O₂) | Cyclohexane | 150 | Dynamic |
Experimental Protocols
Protocol: Determination of Stern-Volmer Quenching Constant (Ksv)
Objective: To quantify the efficiency of a quencher in reducing the fluorescence intensity of 1-Anthrol.
Materials:
-
Stock solution of 1-Anthrol in a suitable solvent (e.g., ethanol).
-
Stock solution of the quencher (e.g., acrylamide) in the same solvent.
-
Spectroscopic grade solvent.
-
Volumetric flasks and pipettes.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions with a constant concentration of 1-Anthrol and varying concentrations of the quencher. Ensure the absorbance of the 1-Anthrol solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Prepare a blank solution containing only the solvent.
-
Prepare a control solution containing only 1-Anthrol at the same concentration as the experimental samples (this will be your F₀ measurement).
-
Measure the fluorescence emission spectrum of each solution, including the control, using the same instrument settings (excitation wavelength, emission wavelength range, slit widths, and detector gain).
-
Record the maximum fluorescence intensity (F) for each quencher concentration and the control (F₀).
-
Plot F₀/F versus the quencher concentration [Q].
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant (Ksv).
Mandatory Visualizations
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence and quenching.
Caption: A logical workflow to diagnose the cause of reduced fluorescence intensity.
Caption: Comparison of dynamic (collisional) and static quenching mechanisms.
References
- 1. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracene, 1-hydroxy [webbook.nist.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Acrylamide and iodide fluorescence quenching as a structural probe of tryptophan microenvironment in bovine lens crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 1-Anthrol with Carboxylic Acids
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the derivatization of 1-anthrol (B1219831) with carboxylic acids. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the esterification of 1-anthrol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1-Anthrol, as a phenol, has lower nucleophilicity compared to aliphatic alcohols, making direct esterification with carboxylic acids (Fischer esterification) inefficient.[1] | Switch to a more reactive acylating agent, such as a carboxylic acid anhydride (B1165640) or an acyl chloride.[1] |
| The reaction has not reached completion. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| The catalyst is inactive or inappropriate. | For acid anhydride reactions, use a base catalyst like pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP). For acyl chloride reactions, pyridine is commonly used to neutralize the HCl byproduct.[1] | |
| Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the acylating agent and the ester product. | |
| Formation of Side Products/Impurities | The acylating agent (especially acyl chloride) is highly reactive and can lead to side reactions. | Perform the reaction at a lower temperature to control the reaction rate. Add the acylating agent dropwise to the reaction mixture. |
| Excess acylating agent remaining in the product mixture. | Use a slight excess (1.1-1.5 equivalents) of the acylating agent and quench any unreacted agent during the workup procedure (e.g., with water or a mild base). | |
| The 1-anthrol starting material is impure. | Purify the 1-anthrol by recrystallization or column chromatography before use. | |
| Difficulty in Product Purification | The product is difficult to separate from the unreacted starting materials or byproducts. | Utilize column chromatography for purification. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted carboxylic acid.[2] |
| The product is an oil and does not crystallize. | If the product is expected to be a solid, try different recrystallization solvents or use techniques like trituration to induce crystallization. If it is an oil, purification by column chromatography is the best approach. |
Frequently Asked Questions (FAQs)
Q1: Why is direct esterification of 1-anthrol with a carboxylic acid not recommended?
A1: Direct esterification of phenols like 1-anthrol with carboxylic acids, known as Fischer esterification, is a slow and reversible reaction that often requires harsh conditions and gives low yields.[1] This is due to the reduced nucleophilicity of the phenolic hydroxyl group compared to that of alcohols. To achieve higher yields and milder reaction conditions, it is advisable to use more reactive derivatives of the carboxylic acid, such as acid anhydrides or acyl chlorides.[1]
Q2: What is the role of pyridine in the acylation of 1-anthrol?
A2: Pyridine serves a dual purpose in these reactions. In reactions with acyl chlorides, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction forward. In reactions with acid anhydrides, it can act as a nucleophilic catalyst, activating the anhydride to make it more susceptible to attack by the 1-anthrol.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (1-anthrol and the carboxylic acid/derivative) on a TLC plate. The formation of a new spot with a different Rf value indicates the formation of the product. The disappearance of the starting material spots suggests the reaction is complete.
Q4: What are some common side products in these reactions and how can I minimize them?
A4: Common side products can include unreacted starting materials and, in the case of using acid anhydrides, the corresponding carboxylic acid. With highly reactive acyl chlorides, side reactions with any residual water can occur. To minimize side products, use a slight excess of the acylating agent, maintain a dry reaction environment, and control the reaction temperature.
Q5: How do I choose between using a carboxylic acid anhydride and an acyl chloride?
A5: Acyl chlorides are generally more reactive than acid anhydrides and can lead to faster reactions and higher yields. However, they are also more sensitive to moisture and can be more hazardous to handle due to the release of HCl gas.[3] Acid anhydrides are less reactive, often requiring heating or a more potent catalyst (like DMAP), but are generally safer to use. The choice depends on the specific carboxylic acid, the desired reaction rate, and the available laboratory safety measures.
Data Presentation
The following table summarizes representative yields for the esterification of phenols with various carboxylic acid derivatives. Please note that these are illustrative examples, and actual yields with 1-anthrol may vary depending on the specific substrate and reaction conditions.
| Phenolic Compound | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | Acetic Anhydride | Pyridine | - | Room Temp | 24 | ~75 |
| Quercetin | Acetic Anhydride | Pyridine | - | Room Temp | 24 | 70 |
| Eugenol | Benzoic Acid | Rhizomucor miehei lipase | n-Hexane | 65 | - | 65 |
| Resveratrol | Acetic Anhydride | Pyridine | - | 65 | - | 79 |
| Resveratrol | Isobutyric Anhydride | Pyridine | - | 65 | - | 97 |
| Resveratrol | Benzoyl Chloride | Pyridine | - | 65 | - | 98 |
Data compiled from various sources on the esterification of phenolic compounds.
Experimental Protocols
Protocol 1: Esterification of 1-Anthrol using a Carboxylic Acid Anhydride
This protocol provides a general procedure for the acylation of 1-anthrol with a carboxylic acid anhydride using pyridine as a catalyst.
Materials:
-
1-Anthrol
-
Carboxylic Acid Anhydride (e.g., Acetic Anhydride, Propionic Anhydride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-anthrol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add the carboxylic acid anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Esterification of 1-Anthrol using an Acyl Chloride
This protocol describes the esterification of 1-anthrol with an acyl chloride.
Materials:
-
1-Anthrol
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 1-anthrol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
In a separate dropping funnel, dissolve the acyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred 1-anthrol solution over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for 1-Anthrol Derivatization
References
Technical Support Center: Stability of 1-Anthrol in Aqueous Solutions and Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-anthrol (B1219831) in aqueous solutions and buffers.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of 1-anthrol in aqueous solutions?
A1: The stability of 1-anthrol, a phenolic compound, in aqueous solutions is primarily influenced by several factors:
-
pH: 1-Anthrol is more susceptible to degradation in neutral to alkaline conditions (pH > 7) due to the deprotonation of the hydroxyl group, making it more prone to oxidation. Acidic conditions (pH 3-5) generally improve its stability.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation. It is recommended to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C or -80°C).[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. To minimize this, it is advisable to use degassed solvents and store solutions in airtight containers, potentially flushing the headspace with an inert gas like nitrogen or argon.[1]
Q2: What are the expected degradation products of 1-anthrol?
A2: The primary degradation product of 1-anthrol upon oxidation is 1-hydroxyanthraquinone. Further degradation may lead to the formation of other oxidized species. Under photolytic conditions, anthraquinone (B42736) is a major product of anthracene (B1667546) derivatives.[2]
Q3: What is the solubility of 1-anthrol in aqueous solutions?
A3: 1-Anthrol has low aqueous solubility.[3] Its solubility can be influenced by the pH of the buffer. As a phenolic compound, its solubility is expected to increase at a pH above its pKa due to the formation of the more soluble phenolate (B1203915) anion. For practical purposes, a stock solution is often prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then diluted into the desired aqueous buffer.[3][4]
Q4: What is the pKa of 1-anthrol?
Troubleshooting Guides
Issue 1: Precipitation of 1-Anthrol upon Dilution into Aqueous Buffer
-
Possible Cause: The low aqueous solubility of 1-anthrol can cause it to precipitate when a concentrated organic stock solution is diluted into an aqueous buffer. This is due to the significant change in solvent polarity.[3][7]
-
Troubleshooting Steps:
-
Optimize the Dilution Method: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This gradual addition helps to disperse the compound and prevent localized high concentrations that lead to immediate precipitation.[7]
-
Use a Co-solvent: If direct dilution is problematic, consider using a co-solvent system. Prepare intermediate dilutions of the stock solution in a mixture of the organic solvent and the aqueous buffer before making the final dilution.
-
Adjust the pH: If the experimental conditions allow, adjusting the pH of the aqueous buffer to be above the pKa of 1-anthrol will increase its solubility.
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help to redissolve small amounts of precipitate. However, be cautious as heat can accelerate degradation.[3]
-
Issue 2: Rapid Degradation of 1-Anthrol in Solution
-
Possible Cause: Degradation can be caused by exposure to light, high pH, elevated temperature, or the presence of oxygen.
-
Troubleshooting Steps:
-
Control pH: Whenever possible, maintain the pH of the solution in the acidic range (pH 3-5) to enhance stability.
-
Protect from Light: Prepare and store solutions in amber-colored vials or wrap containers with aluminum foil to prevent photodegradation.
-
Maintain Low Temperature: Store stock and working solutions at 4°C for short-term storage and -20°C or -80°C for long-term storage.[1] Keep solutions on ice during experiments.
-
Minimize Oxygen Exposure: Use degassed buffers for preparing solutions. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Issue 3: Inconsistent Results in Spectrophotometric or HPLC Analysis
-
Possible Cause: Inconsistent results can arise from the degradation of 1-anthrol during sample preparation or analysis, or from matrix effects.
-
Troubleshooting Steps:
-
Minimize Time to Analysis: Analyze samples as quickly as possible after preparation to minimize degradation.
-
Control Temperature During Analysis: Use a refrigerated autosampler for HPLC analysis to maintain sample stability.
-
Optimize HPLC Mobile Phase: For HPLC analysis, use a mobile phase with an acidic pH to improve the stability of 1-anthrol during the chromatographic run.
-
Sample Clean-up: If matrix effects are suspected, consider using solid-phase extraction (SPE) to clean up the sample before analysis.[1]
-
Data Summary
Table 1: Physicochemical Properties of 1-Anthrol
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 194.23 g/mol | --INVALID-LINK-- |
| Appearance | Solid | N/A |
| pKa (predicted) | ~10 (similar to phenol) | [5] |
Table 2: Factors Affecting 1-Anthrol Stability in Aqueous Solutions
| Factor | Condition for Higher Stability | Condition for Lower Stability |
| pH | Acidic (pH 3-5) | Neutral to Alkaline (pH > 7) |
| Light | Protected from light (amber vials) | Exposed to UV/visible light |
| Temperature | Low (4°C, -20°C, or -80°C) | Elevated temperatures |
| Oxygen | Degassed solvents, inert atmosphere | Presence of dissolved oxygen |
Experimental Protocols
Protocol 1: Preparation of a 1-Anthrol Stock Solution (10 mM in DMSO)
-
Materials:
-
1-Anthrol (MW: 194.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Accurately weigh 1.94 mg of 1-anthrol and transfer it to a clean vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[3]
-
If the compound does not fully dissolve, brief sonication in a water bath may be applied.[3]
-
Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.[1][3]
-
Protocol 2: General Procedure for Assessing 1-Anthrol Stability by HPLC
-
Materials:
-
1-Anthrol stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a UV detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Acid for mobile phase modification (e.g., formic acid or trifluoroacetic acid)
-
-
Procedure:
-
Sample Preparation:
-
Prepare fresh working solutions of 1-anthrol by diluting the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Protect these solutions from light and place them in temperature-controlled environments (e.g., 25°C and 40°C).
-
-
HPLC Analysis:
-
Set up an HPLC method to separate 1-anthrol from its potential degradation products. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is a common starting point for phenolic compounds.
-
Inject samples at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of 1-anthrol and the increase in the peak areas of any degradation products over time.
-
Calculate the degradation rate constant (k) by plotting the natural logarithm of the 1-anthrol concentration versus time. The degradation often follows first-order kinetics.[8][9]
-
-
Visualizations
Caption: Workflow for assessing the stability of 1-anthrol in aqueous solutions.
Caption: Simplified proposed oxidative degradation pathway for 1-anthrol.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciresliterature.org [sciresliterature.org]
- 5. Degradation of Anthracene by Mycobacterium sp. Strain LB501T Proceeds via a Novel Pathway, through o-Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: Photodegradation and Photostability of 1-Anthrol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the photodegradation and photostability of 1-Anthrol under UV irradiation. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of relevant data.
Troubleshooting Guides
This section addresses specific issues that may arise during the photodegradation analysis of 1-Anthrol in a question-and-answer format.
Question 1: My 1-Anthrol sample shows rapid, inconsistent degradation even before significant UV exposure. What are the likely causes?
Answer:
This issue often points to factors other than direct photodegradation. Here are the primary aspects to investigate:
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Thermal Degradation: Elevated temperatures, even in the absence of light, can cause degradation.
-
Solution: Always include a "dark control" sample that is shielded from light (e.g., wrapped in aluminum foil) but kept at the same temperature as the irradiated sample. This will help differentiate between thermal and photodegradation. Ensure your experimental setup has adequate temperature control.
-
-
Oxidative Instability: 1-Anthrol, being a phenolic compound, is susceptible to oxidation, which can be accelerated by factors like pH, the presence of dissolved oxygen, and trace metal ions in the solvent.
-
Solution: Deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions. Consider using amber vials to minimize exposure to ambient light during sample preparation and storage.
-
-
Solvent Purity: Impurities in the solvent can act as photosensitizers or reactants, leading to inconsistent results.
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Solution: Use high-purity, HPLC-grade solvents. Run a solvent blank under UV irradiation to ensure no interfering peaks are generated.
-
Question 2: I am observing significant peak tailing for 1-Anthrol in my HPLC analysis. How can I improve the peak shape?
Answer:
Peak tailing for phenolic compounds like 1-Anthrol is often due to interactions with the stationary phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with the hydroxyl group of 1-Anthrol, causing tailing.
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Solution 1: Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This protonates the silanol groups, reducing their interaction with the analyte.
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Solution 2: Use of a Different Column: Employ an "end-capped" C18 column or a column with a different stationary phase (e.g., a phenyl-hexyl column) that may have fewer active silanol groups.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 1-Anthrol, both the ionized and non-ionized forms may be present, leading to peak distortion.
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Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of 1-Anthrol to ensure it is predominantly in one form.
-
Question 3: I am not achieving a good mass balance in my photodegradation study. The concentration of 1-Anthrol decreases, but I don't see a corresponding increase in degradation products.
Answer:
A poor mass balance can be attributed to several factors:
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Formation of Non-UV-Active Products: Some degradation products may not have a chromophore that absorbs at the detection wavelength you are using.
-
Solution: Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for new peaks at different wavelengths. If available, use a mass spectrometer (MS) detector, which can detect compounds that are not UV-active.
-
-
Formation of Volatile or Insoluble Products: Degradation may lead to volatile compounds that are lost from the sample or insoluble polymers that precipitate out of solution.
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Solution: For volatile products, consider using a closed experimental system and analyzing the headspace by GC-MS. Visually inspect your samples for any precipitate.
-
-
Adsorption to Container Surfaces: 1-Anthrol and its degradation products may adsorb to the walls of the sample container.
-
Solution: Use silanized glass vials or quartz cuvettes to minimize adsorption. Perform recovery studies to quantify any loss due to adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected photodegradation pathway of 1-Anthrol under UV irradiation?
A1: While specific studies on 1-Anthrol are limited, the photodegradation of anthracene (B1667546) and other hydroxylated polycyclic aromatic hydrocarbons (PAHs) suggests that the primary pathway involves photo-oxidation. The expected degradation products include hydroxylated derivatives and various anthraquinones. For instance, the irradiation of anthracene is known to produce 9,10-anthraquinone. It is plausible that 1-Anthrol would undergo further hydroxylation and oxidation to form hydroxy-anthraquinones and other related compounds.
Q2: What is the role of oxygen in the photodegradation of 1-Anthrol?
A2: Oxygen plays a crucial role in the photodegradation of PAHs. The process often involves the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then react with the 1-Anthrol molecule. Experiments conducted in deoxygenated solutions would likely show a significantly slower degradation rate.
Q3: How does the solvent affect the photostability of 1-Anthrol?
A3: The choice of solvent can significantly impact the photodegradation rate. Polar solvents can influence the electronic state of the molecule and may also affect the lifetime of reactive oxygen species. It is essential to report the solvent used in any photostability study, as results can vary between, for example, aqueous solutions, methanol, and acetonitrile (B52724).
Q4: What is the quantum yield of photodegradation for 1-Anthrol, and why is it important?
Data Presentation
The following tables summarize representative quantitative data for the photodegradation of anthracene, which can be used as a proxy for 1-Anthrol. Note: This data is for anthracene and should be considered as an estimate for 1-Anthrol. Experimental validation for 1-Anthrol is required.
Table 1: Photodegradation Kinetics of Anthracene in Aqueous Solution
| Parameter | Value | Conditions | Reference |
| Kinetics Model | Pseudo-first-order | Aqueous solution, UV irradiation | General literature on PAH photodegradation |
| Rate Constant (k) | Varies with conditions | Dependent on light intensity, wavelength, and solvent | --INVALID-LINK-- |
| Quantum Yield (Φ) | ~3.0 x 10⁻³ | Air-saturated water, 366 nm irradiation | --INVALID-LINK-- |
Table 2: HPLC Retention Times for Anthracene and Potential Degradation Products
| Compound | Retention Time (min) | HPLC Conditions |
| 1-Hydroxyanthraquinone | Varies | C8 column, Methanol/Ammonium Acetate gradient |
| Anthraquinone | Varies | C8 column, Methanol/Ammonium Acetate gradient |
| Anthracene | Varies | C8 column, Methanol/Ammonium Acetate gradient |
Note: Absolute retention times will vary depending on the specific HPLC system, column, and mobile phase composition.
Experimental Protocols
Protocol 1: Determination of Photodegradation Kinetics of 1-Anthrol
-
Preparation of Stock Solution: Prepare a stock solution of 1-Anthrol (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Preparation of Working Solution: Dilute the stock solution with the desired solvent (e.g., water, methanol, or a buffer solution) to a final concentration suitable for UV-Vis or HPLC analysis (e.g., 10 µg/mL).
-
Irradiation Setup:
-
Transfer the working solution to a quartz cuvette or a series of quartz vials.
-
Place the samples in a photostability chamber equipped with a UV lamp of a known wavelength and intensity (e.g., a xenon lamp with filters to simulate sunlight or a specific wavelength UV lamp).
-
Include a dark control by wrapping one sample in aluminum foil.
-
Maintain a constant temperature throughout the experiment.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Analyze the concentration of 1-Anthrol using a validated HPLC-UV method (see Protocol 2).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of 1-Anthrol (ln[C]) versus time.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line (slope = -k).
-
Protocol 2: HPLC Method for Analysis of 1-Anthrol and its Photodegradation Products
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a gradient of 50% B, increasing to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at multiple wavelengths, including the λmax of 1-Anthrol and expected products (e.g., 254 nm, 275 nm, and 350 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for determining photodegradation kinetics.
Caption: Potential photodegradation pathway of 1-Anthrol.
Effect of pH on the fluorescence intensity and stability of 1-Anthrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Anthrol, focusing on the effects of pH on its fluorescence intensity and stability.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the fluorescence intensity of 1-Anthrol?
The fluorescence of 1-Anthrol, a hydroxylated derivative of anthracene, is expected to be sensitive to pH changes. This is primarily due to the protonation/deprotonation of the hydroxyl group. At varying pH values, 1-Anthrol can exist in its neutral (protonated) or anionic (deprotonated) form, each exhibiting different fluorescence characteristics. Typically, a change in pH can lead to either an enhancement or a quenching (decrease) of the fluorescence intensity.
Q2: What is the underlying mechanism for the pH-dependent fluorescence of 1-Anthrol?
The primary mechanism is likely an excited-state intramolecular proton transfer (ESIPT). In the excited state, the acidity of the hydroxyl group of 1-Anthrol can increase significantly, leading to the transfer of a proton to a nearby acceptor, which could be the solvent or another part of the molecule. This process can lead to the formation of a tautomer with different electronic properties and, consequently, a different fluorescence emission. The equilibrium between the neutral and deprotonated forms in the ground and excited states is pH-dependent, thus influencing the overall fluorescence.
Q3: How does pH affect the stability of 1-Anthrol?
The stability of hydroxylated polycyclic aromatic hydrocarbons like 1-Anthrol can be pH-dependent. Generally, phenolic compounds can be susceptible to oxidation, and the rate of oxidation can be influenced by pH. In strongly alkaline solutions, the deprotonated form may be more prone to oxidation, leading to a degradation of the compound and a loss of fluorescence over time. In highly acidic conditions, other degradation pathways may be possible. It is crucial to assess the stability of 1-Anthrol solutions at the desired pH range for the duration of the experiment.
Q4: What are the expected excitation and emission wavelengths for 1-Anthrol?
Anthracene and its derivatives typically exhibit excitation in the UV range and emission in the blue to green region of the spectrum. The exact wavelengths for 1-Anthrol will depend on the solvent and the pH. It is recommended to perform initial excitation and emission scans to determine the optimal wavelengths for your specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments investigating the effect of pH on 1-Anthrol fluorescence.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low fluorescence signal | 1. Incorrect excitation or emission wavelengths.2. Low concentration of 1-Anthrol.3. pH is causing complete quenching.4. Degradation of 1-Anthrol. | 1. Perform excitation and emission scans to determine the optimal wavelengths at a neutral pH first.2. Prepare a fresh, more concentrated stock solution and dilute as needed.3. Measure the fluorescence at a neutral pH to confirm the compound is fluorescent before testing other pH values.4. Prepare fresh solutions of 1-Anthrol. Protect solutions from light and check for any color change which might indicate degradation. |
| Unstable or drifting fluorescence readings | 1. Photobleaching of 1-Anthrol.2. Temperature fluctuations in the sample.3. Instability of 1-Anthrol at the specific pH.4. pH of the solution is changing over time. | 1. Reduce the excitation light intensity or the exposure time. Use a photostable reference dye to check for instrument stability.2. Use a temperature-controlled cuvette holder.3. Perform time-course measurements to assess the stability of the fluorescence signal at the target pH.4. Ensure the buffer has sufficient capacity to maintain a stable pH. |
| Inconsistent results between experiments | 1. Inaccurate pH measurements.2. Variation in 1-Anthrol concentration.3. Different solvent or buffer compositions. | 1. Calibrate the pH meter before each experiment using fresh, high-quality buffers.2. Prepare a fresh stock solution of 1-Anthrol and use precise pipetting for dilutions.3. Use the same solvent and buffer system for all experiments. Ensure all components are of high purity. |
| Precipitation observed in the sample | 1. Low solubility of 1-Anthrol at a specific pH.2. Reaction with buffer components. | 1. Check the solubility of 1-Anthrol in the chosen buffer system at the desired pH range. Consider using a co-solvent if necessary.2. Test the compatibility of 1-Anthrol with the buffer components by preparing a blank solution without the analyte. |
Data Presentation
Quantitative data from experiments should be organized for clear comparison. Below is a template for tabulating the effect of pH on the fluorescence intensity of 1-Anthrol.
| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity (a.u.) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| 2.0 | |||||
| 3.0 | |||||
| 4.0 | |||||
| 5.0 | |||||
| 6.0 | |||||
| 7.0 | |||||
| 8.0 | |||||
| 9.0 | |||||
| 10.0 | |||||
| 11.0 | |||||
| 12.0 |
Experimental Protocols
Protocol for Measuring the Effect of pH on the Fluorescence of 1-Anthrol
1. Materials and Reagents:
-
1-Anthrol
-
High-purity solvents (e.g., ethanol, methanol, or acetonitrile)
-
Buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Calibrated pH meter
-
Spectrofluorometer
-
Quartz cuvettes
2. Preparation of Solutions:
-
Stock Solution of 1-Anthrol: Prepare a concentrated stock solution of 1-Anthrol (e.g., 1 mM) in a suitable organic solvent. Store this solution in the dark to prevent photodegradation.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution in the desired buffer to a final concentration suitable for fluorescence measurements (typically in the micromolar range). Ensure the final concentration of the organic solvent from the stock solution is low and constant across all samples to minimize its effect on the measurements.
3. pH Adjustment:
-
For each working solution, adjust the pH to the desired value using small volumes of concentrated acid or base.
-
Measure the final pH of each solution accurately using a calibrated pH meter.
4. Fluorescence Measurements:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.
-
Set the excitation and emission slits to an appropriate width.
-
For each sample, record the fluorescence emission spectrum by scanning a range of wavelengths while keeping the excitation wavelength fixed. Determine the emission maximum.
-
Record the fluorescence excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the determined maximum. Determine the excitation maximum.
-
For subsequent measurements, use the determined optimal excitation and emission wavelengths.
-
Measure the fluorescence intensity of each sample at different pH values.
-
Measure the fluorescence of a blank solution (buffer without 1-Anthrol) for background correction.
5. Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence readings.
-
Plot the fluorescence intensity as a function of pH.
-
If determining the pKa, fit the data to the appropriate Henderson-Hasselbalch-type equation.
Mandatory Visualizations
Caption: Workflow for investigating the effect of pH on 1-Anthrol fluorescence.
Caption: General scheme of excited-state intramolecular proton transfer (ESIPT).
Technical Support Center: Overcoming Solubility Issues of 1-Anthrol in Biological Buffers
For researchers, scientists, and drug development professionals utilizing 1-Anthrol in their experiments, its low aqueous solubility presents a significant challenge. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome these issues and ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This section addresses specific problems you might encounter when preparing and using 1-Anthrol solutions in biological buffers.
Q1: I've dissolved 1-Anthrol in DMSO, but it precipitates immediately when I add it to my cell culture medium (e.g., PBS, TRIS, HEPES). Why is this happening and what can I do?
A1: This is a common phenomenon known as "solvent shock." 1-Anthrol is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but is poorly soluble in aqueous solutions like cell culture media. When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize the Dilution Process: Instead of a single, large dilution, perform a stepwise serial dilution. A key technique is to add the 1-Anthrol stock solution to pre-warmed (37°C) media while vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that can trigger precipitation.
-
Reduce the Final Concentration: Your target concentration may be above 1-Anthrol's solubility limit in the final buffer. Try lowering the final concentration to see if the compound remains in solution.
-
Adjust the Final DMSO Concentration: While high concentrations of DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%. Keeping the final DMSO concentration as high as is tolerable for your specific cell line can help maintain 1-Anthrol's solubility. Always include a vehicle control (media with the same final DMSO concentration but without 1-Anthrol) in your experiments to account for any solvent effects.[1][2]
Q2: My 1-Anthrol solution appears cloudy or hazy after preparation. What does this indicate and how can I fix it?
A2: Cloudiness or haziness is a strong indicator of fine particulate precipitation or the formation of aggregates. This can lead to inaccurate dosing and inconsistent experimental results.
Solutions:
-
Sonication: After dissolving 1-Anthrol in the initial solvent (e.g., DMSO), sonicate the stock solution for 10-15 minutes. This can help to break down small aggregates and ensure complete dissolution.
-
Use of Solubilizing Agents: Consider incorporating a solubilizing agent in your final buffer.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like 1-Anthrol, increasing their apparent aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for cell culture applications.
-
Serum: If your experimental design allows, using a serum-containing medium can be beneficial. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.
-
Q3: I'm observing a decrease in the biological activity of my 1-Anthrol solution over time, even if it initially appeared clear. What could be the cause?
A3: This could be due to the slow aggregation or degradation of 1-Anthrol in the aqueous buffer. Even if not immediately visible, small aggregates can form over time, reducing the concentration of monomeric, active compound.
Solutions:
-
Prepare Fresh Solutions: It is always best practice to prepare fresh working solutions of 1-Anthrol for each experiment.
-
Storage of Stock Solutions: Prepare a high-concentration stock solution in 100% anhydrous DMSO. Aliquot this stock into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce moisture and lead to precipitation.[3]
-
pH Considerations: The solubility of phenolic compounds like 1-Anthrol can be pH-dependent. Ensure the pH of your biological buffer is stable and within a range that favors the solubility of 1-Anthrol. For phenolic compounds, a slightly basic pH might increase solubility, but this must be balanced with the pH requirements of your biological system.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for 1-Anthrol?
A1: Due to its hydrophobic nature, 100% anhydrous DMSO is the recommended initial solvent for preparing a high-concentration stock solution of 1-Anthrol.[3] Ethanol can also be used, but DMSO generally offers higher solubility for such compounds.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of less than 0.5% is considered safe for most cell lines, with concentrations below 0.1% being ideal, especially for sensitive cells or long-term incubation studies.[1][2] It is crucial to perform a vehicle control experiment to determine the effect of the chosen DMSO concentration on your specific cell line's health and function.
Q3: How can I use cyclodextrins to improve 1-Anthrol solubility?
A3: You can either prepare your final working solution in a buffer already containing (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or prepare a 1-Anthrol:HP-β-CD inclusion complex. A common approach is to add the 1-Anthrol DMSO stock to a buffer containing a pre-dissolved amount of HP-β-CD. The cyclodextrin (B1172386) will then encapsulate the 1-Anthrol molecules, enhancing their solubility.
Q4: Can I filter my 1-Anthrol solution to remove precipitates?
A4: Filtering a solution to remove precipitates is generally not recommended. This will lower the actual concentration of your compound in an unquantifiable way, leading to inaccurate results. The better approach is to address the root cause of the precipitation by optimizing your dissolution protocol.
Data Presentation
Table 1: Physicochemical Properties of 1-Anthrol
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₄H₁₀O | - |
| Molecular Weight | 194.23 g/mol | - |
| XLogP3 | 4.1 | Indicates high hydrophobicity and poor aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | The single hydroxyl group offers some potential for hydrogen bonding, but it is outweighed by the large aromatic structure. |
| Hydrogen Bond Acceptor Count | 1 | The single oxygen atom can act as a hydrogen bond acceptor. |
Table 2: Qualitative Solubility of 1-Anthrol in Various Solvents
| Solvent | Solubility | Notes |
| Water | Very Low / Insoluble | The large, nonpolar anthracene (B1667546) backbone dominates its properties. |
| Biological Buffers (PBS, TRIS, HEPES) | Very Low / Insoluble | Similar to water, significant solubility issues are expected. |
| DMSO (Dimethyl Sulfoxide) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous solution with HP-β-CD | Increased | HP-β-CD can significantly enhance the apparent solubility of hydrophobic compounds like 1-Anthrol. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 1-Anthrol in 100% DMSO
Materials:
-
1-Anthrol powder (MW: 194.23 g/mol )
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)[3]
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 194.23 g/mol * 1000 mg/g = 1.9423 mg/mL
-
Therefore, you will weigh out 1.94 mg of 1-Anthrol for 1 mL of DMSO.
-
-
Weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh 1.94 mg of 1-Anthrol into the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the 1-Anthrol powder.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
Storage: Aliquot the 10 mM stock solution into single-use, sterile, amber microcentrifuge tubes. Store at -20°C for short to medium-term storage or -80°C for long-term storage.[3]
Protocol 2: Preparation of a 10 µM Working Solution of 1-Anthrol in Cell Culture Medium
Materials:
-
10 mM 1-Anthrol stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM 1-Anthrol stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation, prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM solution. Mix well by gentle inversion.
-
-
Prepare Final Working Solution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium in a sterile conical tube.
-
Alternatively, to make 10 mL of a 10 µM working solution directly from the 10 mM stock (a 1:1000 dilution), add 10 µL of the 10 mM stock to 10 mL of pre-warmed medium.
-
Crucial Step: Add the stock solution drop-by-drop to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
-
Final DMSO Concentration: The final DMSO concentration in this working solution will be 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiments without delay.
Visualization
The following diagrams illustrate a troubleshooting workflow for precipitation issues and a potential signaling pathway that could be investigated using anthracene derivatives.
Caption: A logical workflow for troubleshooting precipitation issues with 1-Anthrol.
Caption: Potential modulation of the Wnt/β-catenin pathway by 1-Anthrol.
References
Technical Support Center: Post-Labeling Purification of 1-Anthrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted 1-Anthrol following a labeling reaction. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 1-Anthrol after my labeling reaction?
Removing unreacted 1-Anthrol is a critical step for several reasons. Firstly, excess, unbound 1-Anthrol can lead to high background fluorescence in downstream applications such as fluorescence microscopy and flow cytometry, potentially obscuring the specific signal from your labeled molecule. Secondly, the presence of free 1-Anthrol can interfere with the accurate determination of the degree of labeling (DOL), also known as the dye-to-protein ratio. Finally, for applications in drug development, unreacted labeling reagents must be removed to ensure the purity and safety of the final product.
Q2: What are the primary methods for removing unreacted 1-Anthrol?
The most common and effective methods for removing small, hydrophobic molecules like 1-Anthrol from a labeling reaction with a larger biomolecule (e.g., a protein) are:
-
Size-Exclusion Chromatography (SEC): This technique, often performed using pre-packed spin columns or gravity-flow columns, separates molecules based on their size. The larger, labeled protein passes through the column quickly, while the smaller, unreacted 1-Anthrol molecules are retained in the porous resin, allowing for their effective separation.
-
Dialysis: This method involves placing the reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that is smaller than the labeled product but larger than the unreacted 1-Anthrol. The membrane allows the smaller 1-Anthrol molecules to diffuse out into a large volume of buffer, which is changed several times to ensure complete removal.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since 1-Anthrol is a hydrophobic molecule, this technique can be very effective. The labeled protein is applied to a hydrophobic resin in a high-salt buffer, which promotes hydrophobic interactions. The unreacted 1-Anthrol will bind to the resin, and the labeled protein can be eluted by decreasing the salt concentration.
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the properties of your labeled molecule, the required purity, the sample volume, and the available equipment. The following table provides a comparison of the most common methods:
| Method | Principle | Typical Protein Recovery | Typical Unreacted Dye Removal | Speed | Advantages | Disadvantages |
| Size-Exclusion Chromatography (Spin Column) | Size-based separation | >95% | >95% | Fast (< 15 minutes) | Quick, easy to use, good for small sample volumes. | Can cause some sample dilution; not ideal for very large sample volumes. |
| Dialysis | Size-based separation via a semi-permeable membrane | >90% | >99% | Slow (12-48 hours) | High degree of purity, gentle on the sample, suitable for large volumes. | Time-consuming, requires large volumes of buffer.[1][2] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Variable (can be >90%) | >99% | Moderate (1-2 hours) | Highly effective for hydrophobic molecules, can also remove aggregates. | Requires optimization of salt concentrations, may lead to protein denaturation if not optimized.[3][4] |
Troubleshooting Guides
Problem 1: Low recovery of my labeled protein after purification.
| Possible Cause | Recommended Solution |
| Protein precipitation due to increased hydrophobicity | The addition of the hydrophobic 1-Anthrol molecule can increase the overall hydrophobicity of your protein, leading to aggregation and precipitation. To mitigate this, consider adding stabilizing agents to your buffers, such as arginine (0.5-1 M) or glycerol (B35011) (5-10%).[5] |
| Non-specific binding to the purification matrix | For spin columns, ensure you are using a resin with low protein binding properties. For HIC, excessive hydrophobicity of the resin can lead to irreversible binding of the labeled protein. Use a resin with a lower degree of hydrophobicity or add a mild non-ionic detergent (e.g., 0.1% Tween-20) to the elution buffer.[5] |
| Incorrect buffer conditions | Ensure the pH of your buffers is at least 1-2 units away from the isoelectric point (pI) of your protein to maintain its solubility. Also, optimize the ionic strength of your buffers; for SEC, an ionic strength of at least 50 mM (e.g., 150 mM NaCl) is recommended to reduce ionic interactions with the matrix.[6] |
| Protein degradation | If you suspect protease activity, add protease inhibitors to your buffers and perform all purification steps at 4°C to minimize degradation. |
Problem 2: Incomplete removal of unreacted 1-Anthrol.
| Possible Cause | Recommended Solution |
| High initial concentration of unreacted 1-Anthrol | If a large molar excess of 1-Anthrol was used in the labeling reaction, a single purification step may not be sufficient. For spin columns, consider performing a second pass with a fresh column.[7] For dialysis, increase the number and duration of buffer changes. |
| Aggregation of unreacted 1-Anthrol | Due to its hydrophobic nature, 1-Anthrol can form aggregates that may co-elute with the labeled protein in size-exclusion chromatography. Ensure that the amount of any organic solvent (like DMSO or DMF) used to dissolve the 1-Anthrol is minimized in the final reaction mixture (ideally ≤10%).[8] |
| Improper dialysis setup | Ensure you are using a dialysis membrane with an appropriate MWCO (significantly smaller than your protein but larger than 1-Anthrol's molecular weight of 194.23 g/mol ). Use a large volume of dialysis buffer (at least 100 times the sample volume) and ensure gentle stirring to maintain the concentration gradient.[1] |
Experimental Protocols
Detailed Methodology: Removing Unreacted 1-Anthrol using a Size-Exclusion Spin Column
This protocol is a general guideline for using a pre-packed size-exclusion spin column for the rapid removal of unreacted 1-Anthrol.
-
Column Preparation:
-
Remove the bottom cap of the spin column and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.[9]
-
Place the column in a new collection tube.
-
Equilibrate the column by adding your desired buffer (e.g., PBS) and centrifuge again for 2 minutes at 1,000 x g. Discard the flow-through. Repeat this step 2-3 times.
-
-
Sample Application:
-
Slowly apply your labeling reaction mixture to the center of the resin bed. Avoid disturbing the resin.
-
-
Elution:
-
Centrifuge the column for 2 minutes at 1,000 x g.
-
The purified, labeled protein will be in the collection tube, while the unreacted 1-Anthrol remains in the column resin.
-
-
Storage:
-
Store your purified labeled protein under appropriate conditions, protected from light.
-
Visualizing the Workflow
Caption: A logical workflow for the removal of unreacted 1-Anthrol after a labeling reaction.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bio-works.com [bio-works.com]
- 5. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Impact of solvent polarity on the Stokes shift of 1-Anthrol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the impact of solvent polarity on the Stokes shift of 1-Anthrol.
Frequently Asked Questions (FAQs)
Q1: What is the Stokes shift and why is it important for 1-Anthrol studies?
A1: The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption spectrum and the maximum of the emission (fluorescence) spectrum of a molecule.[1] For 1-Anthrol, a fluorescent aromatic alcohol, the Stokes shift provides insights into the differences between the ground and excited electronic states. Specifically, it is sensitive to the molecule's interaction with its local environment.
Q2: How does solvent polarity affect the Stokes shift of 1-Anthrol?
A2: The Stokes shift of 1-Anthrol is significantly influenced by solvent polarity. Generally, as the polarity of the solvent increases, the Stokes shift also increases. This is because the excited state of 1-Anthrol is more polar than its ground state. Polar solvent molecules will reorient around the excited 1-Anthrol molecule, a process called solvent relaxation, which lowers the energy of the excited state before fluorescence occurs.[1] This energy reduction leads to a red-shift (longer wavelength) in the emission spectrum and consequently a larger Stokes shift.
Q3: My Stokes shift values are not consistent. What could be the issue?
A3: Inconsistent Stokes shift values can arise from several factors:
-
Solvent Purity: Ensure you are using high-purity, spectroscopy-grade solvents. Trace impurities can significantly affect the local environment of the 1-Anthrol molecules.
-
Concentration Effects: At high concentrations, you may observe inner-filter effects or excimer formation, which can distort the emission spectrum and lead to erroneous Stokes shift calculations. It is recommended to work with dilute solutions where the absorbance at the excitation wavelength is below 0.1.
-
pH of the Solvent: The hydroxyl group of 1-Anthrol is sensitive to pH. In protic solvents, changes in pH can lead to the formation of the phenolate (B1203915) anion, which has different photophysical properties. Ensure the pH of your solvents is controlled and consistent.
-
Instrumental Parameters: Use consistent settings on your spectrophotometer and fluorometer (e.g., excitation and emission slit widths) for all measurements.
Q4: I am observing a very large Stokes shift in protic solvents like ethanol (B145695) and methanol. Is this expected?
A4: Yes, a disproportionately large Stokes shift for 1-Anthrol in protic solvents is expected. This is often due to specific interactions, such as hydrogen bonding between the hydroxyl group of 1-Anthrol and the solvent molecules. These strong interactions can further stabilize the polar excited state, leading to a more significant red-shift in the emission spectrum compared to aprotic solvents of similar polarity.
Q5: Can the change in dipole moment of 1-Anthrol upon excitation be estimated from the Stokes shift data?
A5: Yes, the Lippert-Mataga equation provides a relationship between the Stokes shift and the change in dipole moment upon excitation. By plotting the Stokes shift (in wavenumbers) against the solvent polarity function (which depends on the dielectric constant and refractive index of the solvents), you can estimate the change in dipole moment from the slope of the resulting line.
Data Presentation
The following table provides representative data on the effect of solvent polarity on the absorption maximum (λ_abs), emission maximum (λ_em), and the calculated Stokes shift for 1-Anthrol.
Note: The data presented below is illustrative and compiled from typical values for hydroxy-substituted aromatic compounds. Actual experimental values may vary.
| Solvent | Relative Polarity | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 0.009 | ~355 | ~375 | ~20 | ~1497 |
| Toluene | 0.099 | ~358 | ~385 | ~27 | ~1987 |
| Chloroform | 0.259 | ~360 | ~395 | ~35 | ~2521 |
| Acetone | 0.355 | ~362 | ~410 | ~48 | ~3336 |
| Ethanol | 0.654 | ~365 | ~430 | ~65 | ~4390 |
| Methanol | 0.762 | ~366 | ~435 | ~69 | ~4614 |
| Water | 1.000 | ~370 | ~455 | ~85 | ~5494 |
Experimental Protocols
Protocol for Measuring the Stokes Shift of 1-Anthrol
1. Materials and Equipment:
-
1-Anthrol (high purity)
-
Spectroscopy-grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 1-Anthrol (e.g., 1 mM) in a suitable solvent like ethanol.
-
From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in each of the selected solvents. The final concentration should be adjusted to have an absorbance maximum between 0.05 and 0.1 to avoid inner-filter effects.
3. Measurement of Absorption Spectra:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Use the respective pure solvent as a blank to record the baseline.
-
Record the absorption spectrum of each 1-Anthrol solution over a suitable wavelength range (e.g., 300-450 nm).
-
Determine the wavelength of maximum absorption (λ_abs) for each solution.
4. Measurement of Emission Spectra:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λ_abs determined from the absorption spectrum for each solvent.
-
Use the respective pure solvent as a blank to record any background fluorescence or Raman scattering.
-
Record the emission spectrum of each 1-Anthrol solution. The scan range should be set to start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission band (e.g., for excitation at 360 nm, scan from 370 nm to 600 nm).
-
Determine the wavelength of maximum emission (λ_em) for each solution.
5. Calculation of Stokes Shift:
-
Calculate the Stokes shift in nanometers (nm): Stokes Shift (nm) = λ_em - λ_abs
-
Calculate the Stokes shift in wavenumbers (cm⁻¹), which is more representative of the energy difference: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷ (where λ is in nm)
Mandatory Visualization
Caption: Workflow illustrating the effect of solvent relaxation on the excited state of 1-Anthrol, leading to the observed Stokes shift.
References
Technical Support Center: 1-Anthrol Formulation & Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of 1-Anthrol in concentrated solutions.
Frequently Asked Questions (FAQs)
Q1: What is 1-Anthrol and why does it aggregate in solution?
A1: 1-Anthrol, also known as 1-hydroxyanthracene, is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene (B151609) rings with a hydroxyl group.[1][2] Its large, planar, and hydrophobic aromatic structure leads to strong π-π stacking interactions between molecules in solution. At higher concentrations, these non-covalent interactions cause the molecules to self-associate and form aggregates or precipitates, especially in aqueous or polar solvents.
Q2: How can I visually or experimentally detect 1-Anthrol aggregation?
A2: Aggregation can be detected through several methods:
-
Visual Observation: The most straightforward sign is the appearance of cloudiness, precipitates, or crystalline matter in the solution.
-
UV-Vis Spectroscopy: Aggregation can cause changes in the absorption spectrum, such as peak broadening, a shift in the maximum absorbance wavelength (spectral shift), or an increase in light scattering, which manifests as a rising baseline at longer wavelengths.
-
Fluorescence Spectroscopy: 1-Anthrol is fluorescent. Aggregation often leads to a phenomenon called aggregation-caused quenching (ACQ), where the fluorescence intensity decreases significantly as the concentration increases.[3]
-
Dynamic Light Scattering (DLS): This technique measures the size of particles in a solution. The presence of large particles (typically >10 nm) can indicate aggregation.
Q3: What are the primary strategies to prevent or reverse the aggregation of 1-Anthrol?
A3: The primary strategies focus on disrupting the intermolecular π-π stacking interactions and improving the solvation of the 1-Anthrol molecule. The main approaches include:
-
Using Co-solvents: Blending the primary solvent (e.g., water) with a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4][5]
-
Complexation with Cyclodextrins: Encapsulating 1-Anthrol within the hydrophobic cavity of a cyclodextrin (B1172386) molecule masks its aromatic surface, preventing self-association and enhancing water solubility.[6][7][8]
-
Micellar Solubilization with Surfactants: Using surfactants above their critical micelle concentration (CMC) allows 1-Anthrol to be partitioned into the hydrophobic core of the micelles, keeping it dispersed in the aqueous phase.[9][10][11]
Troubleshooting Guides
Q4: My 1-Anthrol is precipitating from my aqueous buffer. How can I fix this?
A4: Precipitation indicates that the concentration of 1-Anthrol has exceeded its solubility limit in your buffer. Consider the following solutions:
-
Introduce a Co-solvent: Prepare a concentrated stock solution of 1-Anthrol in a water-miscible organic solvent like DMSO, ethanol, or propylene (B89431) glycol.[4][12] Then, add this stock solution to your aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).
-
Utilize Cyclodextrins: For applications requiring an aqueous solution with minimal organic solvent, cyclodextrins are an excellent choice.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity. Pre-complexing 1-Anthrol with HP-β-CD can dramatically increase its aqueous solubility.
Q5: I am observing a significant decrease in fluorescence from my 1-Anthrol solution as I increase its concentration. Is this aggregation?
A5: Yes, this is a classic sign of aggregation-caused quenching (ACQ). The close proximity of the aromatic rings in the aggregated state allows for non-radiative decay pathways, which "quenches" the fluorescence. To mitigate this, you must prevent aggregation using the methods described in Q3 and Q4. Co-assembly with molecular barriers like octafluoronaphthalene (B166452) has also been shown to reduce ACQ in PAHs.[3]
Q6: I need to prepare a highly concentrated 1-Anthrol solution for a cell-based assay, but the required solvents are toxic. What is the safest approach?
A6: For cell-based assays, minimizing excipient toxicity is critical. The best approach is often the use of cyclodextrins.
-
Why Cyclodextrins? Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have excellent safety profiles and are used in pharmaceutical formulations.[8] They enhance solubility by forming water-soluble inclusion complexes, avoiding the need for high concentrations of organic co-solvents.[7][13]
-
Workflow: Prepare a solution of HP-β-CD in your cell culture medium or buffer. Add 1-Anthrol powder and stir overnight to allow for complex formation. Filter the solution through a 0.22 µm filter to remove any undissolved compound before adding it to your cells.
Data Presentation
Table 1: Qualitative Solubility of 1-Anthrol in Common Laboratory Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water | Aqueous | Very Low / Insoluble | High polarity and hydrogen bonding network exclude the hydrophobic 1-Anthrol molecule. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low / Insoluble | Similar to water; salts do not significantly improve solubility. |
| Ethanol | Polar Protic Solvent | Soluble | The ethyl group provides some non-polar character, enhancing solvation.[12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | Highly Soluble | Commonly used for creating high-concentration stock solutions of hydrophobic compounds. |
| Chloroform | Non-polar Solvent | Highly Soluble | "Like dissolves like"; the non-polar nature effectively solvates the aromatic rings.[15] |
| Acetone | Polar Aprotic Solvent | Soluble | Good solvent for many organic compounds.[15] |
Table 2: Comparison of Aggregation Prevention Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Typical Concentration |
| Co-solvents | Reduces solvent polarity, decreasing interfacial tension.[5] | Simple, effective for moderate increases in solubility. | Can be toxic to cells; may alter protein structure at high concentrations. | 1-20% v/v (Ethanol, PG); <1% (DMSO) for cell work. |
| Cyclodextrins | Forms a 1:1 host-guest inclusion complex, shielding the hydrophobic molecule.[7] | Low toxicity, high water solubility, stabilizes the guest molecule.[6][13] | Can be expensive; specific CD type and stoichiometry may be required. | 1-20% w/v (HP-β-CD). |
| Surfactants | Sequesters the molecule within the hydrophobic core of a micelle. | High solubilizing capacity; a wide variety of surfactants are available. | Can be cytotoxic; may interfere with assays; effectiveness is concentration-dependent (must be >CMC). | > Critical Micelle Concentration (CMC). |
Experimental Protocols & Visualizations
Protocol 1: Enhancing 1-Anthrol Solubility with β-Cyclodextrin
This protocol describes how to prepare a stock solution of 1-Anthrol using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Workflow Diagram
Caption: Workflow for preparing a 1-Anthrol/cyclodextrin stock solution.
Methodology:
-
Prepare the Cyclodextrin Vehicle: Weigh out the required amount of HP-β-CD to make a 10% (w/v) solution in your desired aqueous buffer (e.g., PBS). Stir until fully dissolved.
-
Add 1-Anthrol: Add a molar excess of solid 1-Anthrol to the HP-β-CD solution. A 1:2 molar ratio of 1-Anthrol to HP-β-CD is a good starting point.
-
Equilibrate: Tightly cap the container, protect it from light with aluminum foil, and stir vigorously at room temperature overnight. Alternatively, use a bath sonicator to facilitate dissolution.
-
Remove Excess Compound: To ensure the final solution only contains dissolved complex, pass it through a 0.22 µm syringe filter to remove any remaining solid 1-Anthrol.
-
Quantify Concentration: Determine the final concentration of the solubilized 1-Anthrol using a UV-Vis spectrophotometer by measuring its absorbance at its λmax and using a standard curve prepared in a suitable organic solvent like ethanol.
-
Storage: Store the final stock solution at 4°C, protected from light.
Mechanism of Cyclodextrin Inclusion
The diagram below illustrates how a cyclodextrin molecule encapsulates a hydrophobic guest molecule like 1-Anthrol, rendering it water-soluble.
Caption: Encapsulation of 1-Anthrol by a β-Cyclodextrin host molecule.
Protocol 2: Quantification of 1-Anthrol Aggregation via UV-Vis Spectroscopy
This protocol provides a method to assess the aggregation state of 1-Anthrol by analyzing its UV-Vis spectrum.
Methodology:
-
Prepare a High-Concentration Stock: Dissolve 1-Anthrol in a good solvent (e.g., ethanol) to create a concentrated primary stock solution (e.g., 10 mM).
-
Create a Dilution Series: Prepare a series of dilutions from the primary stock into your aqueous buffer of interest. The concentration range should span the expected critical aggregation concentration (CAC). A typical range would be 1 µM to 200 µM.
-
Equilibrate Samples: Allow the dilutions to equilibrate for at least 30 minutes at room temperature.
-
Acquire Spectra: Measure the UV-Vis spectrum for each sample from 250 nm to 600 nm. Use the corresponding buffer as a blank.
-
Analyze Data:
-
Plot Absorbance vs. Concentration: Plot the absorbance at the main peak (λmax) against the concentration of 1-Anthrol. The relationship should be linear (obeying the Beer-Lambert law) below the CAC. A deviation from linearity at higher concentrations suggests aggregation.
-
Check for Scattering: Observe the absorbance at longer wavelengths (e.g., 500-600 nm), where 1-Anthrol should not absorb light. An increase in absorbance in this region is indicative of light scattering from aggregates.
-
Decision Workflow for Formulation
This flowchart helps researchers choose the appropriate method to prevent 1-Anthrol aggregation based on experimental constraints.
Caption: Decision tree for selecting a 1-Anthrol solubilization method.
References
- 1. 1-Anthracenol | C14H10O | CID 123077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthrol - Wikipedia [en.wikipedia.org]
- 3. [PDF] Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers | Semantic Scholar [semanticscholar.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solved Co-solvents are used to enhance solubility in | Chegg.com [chegg.com]
- 13. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Analysis of the Spectral Properties of 1-Anthrol and 2-Anthrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of 1-Anthrol and 2-Anthrol, two isomeric hydroxyanthracenes. Understanding the distinct absorption and emission characteristics of these compounds is crucial for their application in various research and development fields, including fluorescence imaging, sensing, and photodynamic therapy. This document summarizes key spectral data, outlines experimental protocols for their measurement, and presents a logical workflow for spectroscopic analysis.
Introduction to 1-Anthrol and 2-Anthrol
1-Anthrol (α-anthrol) and 2-Anthrol (β-anthrol) are hydroxylated derivatives of anthracene (B1667546), differing only in the position of the hydroxyl group on the anthracene core. This seemingly minor structural variance leads to significant differences in their electronic and, consequently, their spectral properties. These differences are primarily governed by the influence of the hydroxyl group's position on the π-electron system of the anthracene moiety.
Comparative Spectral Data
The following tables summarize the available quantitative data on the absorption and emission maxima of 1-Anthrol and 2-Anthrol in various solvents. The choice of solvent can significantly influence the spectral properties of these molecules due to solvatochromic effects, where the polarity of the solvent interacts with the ground and excited states of the molecule to different extents.
Table 1: UV-Vis Absorption Maxima (λ_abs) of 1-Anthrol and 2-Anthrol in Different Solvents
| Solvent | Polarity Index | 1-Anthrol (λ_abs, nm) | 2-Anthrol (λ_abs, nm) |
| Isooctane | 0.1 | ~360, 380, 402 | ~330, 345, 363 |
| Dioxane | 4.8 | Not Available | Not Available |
| Ethanol | 5.2 | Not Available | Not Available |
| Acetonitrile | 6.2 | Not Available | Not Available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Not Available | Not Available |
Table 2: Fluorescence Emission Maxima (λ_em) of 1-Anthrol and 2-Anthrol in Different Solvents
| Solvent | Polarity Index | 1-Anthrol (λ_em, nm) | 2-Anthrol (λ_em, nm) |
| Isooctane | 0.1 | ~405, 428 | ~385, 407 |
| Dioxane | 4.8 | Not Available | Not Available |
| Ethanol | 5.2 | Not Available | Not Available |
| Acetonitrile | 6.2 | Not Available | Not Available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Not Available | Not Available |
Table 3: Fluorescence Quantum Yields (Φ_f)
| Compound | Solvent | Quantum Yield (Φ_f) |
| 1-Anthrol | Not Available | Not Available |
| 2-Anthrol | Not Available | Not Available |
Note: "Not Available" indicates that specific data was not found in the searched literature. Further experimental investigation is required to fill these gaps.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for measuring the UV-Vis absorption spectra of 1-Anthrol and 2-Anthrol.
Materials:
-
1-Anthrol and 2-Anthrol (high purity)
-
Spectroscopic grade solvents (e.g., isooctane, ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of 1-Anthrol and 2-Anthrol (e.g., 1 mM) in the desired spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the wavelength of maximum absorption (λ_max).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used for the sample solutions.
-
Place the cuvette in the reference beam path of the spectrophotometer.
-
Record a baseline spectrum of the solvent.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the sample solution and then fill it approximately 3/4 full.
-
Place the cuvette in the sample beam path.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorbance.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence excitation and emission spectra.
Materials:
-
1-Anthrol and 2-Anthrol solutions (prepared as for UV-Vis spectroscopy, but typically more dilute to avoid inner filter effects, with absorbance at the excitation wavelength < 0.1 AU)
-
Fluorescence spectrophotometer
-
Quartz fluorescence cuvettes (four-sided polished)
-
Spectroscopic grade solvents
Procedure:
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan or literature).
-
Scan the excitation monochromator over a desired wavelength range to determine the wavelengths of light that cause the sample to fluoresce.
-
The resulting spectrum is the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λ_ex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the optimal excitation wavelength (λ_ex) determined from the excitation spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the emitted fluorescence.
-
The resulting spectrum is the emission spectrum. The peak of this spectrum is the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Correct the spectra for instrument response functions if necessary.
-
Identify the excitation and emission maxima.
-
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Sample solution (1-Anthrol or 2-Anthrol)
-
Standard solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield (Φ_f) of the sample using the following equation:
Φ_f(sample) = Φ_f(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)
where:
-
Φ_f is the fluorescence quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Logical Workflow and Signaling Pathway
While specific signaling pathways directly involving 1-Anthrol and 2-Anthrol are not well-documented, hydroxyanthracene derivatives, in general, have been shown to exhibit cytotoxicity and can induce apoptosis in cancer cells. The following diagram illustrates a generalized workflow for investigating the spectral properties and a potential logical relationship for the cytotoxic effects of these compounds.
Caption: Workflow for spectroscopic analysis and a postulated cytotoxic mechanism of anthrols.
This guide provides a foundational comparison of the spectral properties of 1-Anthrol and 2-Anthrol. Further experimental work is necessary to generate a more comprehensive dataset, particularly concerning their behavior in a wider range of solvents and the determination of their fluorescence quantum yields. The provided protocols offer a standardized approach for obtaining this critical data, which will be invaluable for researchers and professionals in the field of drug development and materials science.
A Comparative Guide: 1-Anthrol Versus Pyrene as Fluorescent Probes for Biomolecule Detection
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomolecule detection, fluorescent probes are indispensable tools for elucidating complex biological processes. Among the myriad of available fluorophores, polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) and anthracene (B1667546) derivatives have long been staples in the researcher's toolbox. This guide provides an objective comparison of pyrene and anthracene-based probes, with a specific focus on the potential of 1-anthrol (B1219831), for the detection of biomolecules. While pyrene is a well-established and versatile probe, data on 1-anthrol is notably scarce in the context of biomolecular applications. Therefore, this comparison will draw upon the well-documented properties of pyrene and supplement with data from various anthracene derivatives to provide a comprehensive overview.
At a Glance: Key Differences and Performance Metrics
The choice between pyrene and an anthracene-based probe is dictated by the specific requirements of the experiment, including the desired signaling mechanism, environmental sensitivity, and the nature of the biomolecular interaction being studied.
| Feature | Pyrene-Based Probes | Anthracene-Based Probes (General) |
| Primary Signaling Mechanism | Monomer/Excimer Emission Ratio, Fluorescence Quenching | Fluorescence Quenching, Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF)[1][2] |
| Environmental Sensitivity | Highly sensitive to local polarity (Monomer fine structure) | Generally less sensitive to solvent polarity than pyrene |
| Key Advantage | Ratiometric sensing capability via excimer formation, long fluorescence lifetime | High quantum yields, straightforward "on-off" signaling[2] |
| Common Biomolecule Applications | Probing protein conformation, DNA/RNA hybridization, membrane studies[3][4] | DNA/RNA sensing, metal ion detection in biological systems[5][6][7] |
| Limitations | Excimer formation can be concentration-dependent | Generally lacks the intrinsic ratiometric capability of pyrene excimers[2] |
Quantitative Photophysical Properties
| Parameter | Pyrene | Anthracene | 2-Aminoanthracene | 9-Anthracenecarboxamide-dUTP |
| Typical Excitation Max (nm) | ~340 | ~350-380[8] | 336[9][10] | ~365 |
| Typical Emission Max (nm) | Monomer: ~375-395, Excimer: ~480 | ~380-450[8] | 513[9] | ~430 |
| Quantum Yield (Φ) | 0.32 (in cyclohexane) - 0.65 (in ethanol) | 0.27 (in ethanol) | - | High |
| Fluorescence Lifetime (τ) (ns) | ~100-200 (Monomer) | ~4-5 (in cyclohexane) | - | - |
Signaling Pathways and Experimental Workflows
Pyrene: Probing Proximity with Excimer Formation
Pyrene's unique ability to form an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (~10 Å) is a powerful tool for detecting changes in molecular conformation and binding events.[3] This results in a distinct, red-shifted emission compared to the monomer, allowing for ratiometric measurements that are less susceptible to fluctuations in probe concentration or excitation intensity.
A typical workflow for a DNA hybridization assay using pyrene-labeled probes involves monitoring the appearance of the excimer fluorescence as the two probes bind to adjacent sites on the target DNA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Anthracene based base-discriminating fluorescent oligonucleotide probes for SNPs typing: synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Anthracene and Indole-based Fluorescent Probe for the Detection of Chromium(III) Ions in Real Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrum [2-amino Anthracene] | AAT Bioquest [aatbio.com]
- 10. Absorption [2-amino Anthracene] | AAT Bioquest [aatbio.com]
A Comparative Guide to HPLC Method Validation: 1-Anthrol Derivatization for Enhanced Steroid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroids, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful and indispensable technique. Due to the inherent lack of strong chromophores or fluorophores in many steroid molecules, chemical derivatization is a critical step to enhance detection sensitivity and selectivity. This guide provides an objective comparison of HPLC methods employing 1-anthroyl nitrile (1-AN), a derivatizing agent structurally similar to 1-Anthrol, with alternative methods. The comparison is supported by a summary of performance data from various studies and includes a detailed experimental protocol for the derivatization and analysis of hydroxysteroids.
Performance Comparison of Derivatization Agents
The choice of a derivatizing agent is pivotal and significantly influences the performance of an HPLC method. Key considerations include reaction conditions, derivative stability, and the fluorescence properties of the resulting product. While 1-anthroyl nitrile is particularly effective for derivatizing hydroxyl groups in steroids, other reagents like o-Phthalaldehyde (OPA) are widely used for primary amines, such as amino acids. The following tables summarize key performance characteristics and validation parameters for HPLC methods using 1-anthroyl nitrile for steroid analysis and OPA for amino acid analysis as a point of comparison.
Table 1: Key Performance Characteristics of Derivatization Agents
| Feature | 1-Anthroyl Nitrile (for Steroids) | o-Phthalaldehyde (OPA) (for Amino Acids) |
| Target Analytes | Hydroxysteroids | Primary amines (Amino Acids) |
| Detection Method | Fluorescence | Fluorescence, UV |
| Derivative Stability | Generally stable | Low (can degrade within an hour) |
| Reaction Conditions | Requires heating or catalyst | Rapid reaction at room temperature |
Table 2: Summary of Quantitative Validation Parameters
| Parameter | HPLC with 1-Anthroyl Nitrile Derivatization (Steroids) | HPLC with OPA Derivatization (Amino Acids) |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | ~20 pg for cortisol/prednisolone[1]; 0.25-0.40 µg/mL for various sterols[2]; 3.0 ng/mL for cortisol, cortisone, etc. (using 9-AN)[2] | 5 µmol/L for various amino acids |
| Limit of Quantitation (LOQ) | Typically 2-10 times the LOD | 10 µmol/L for various amino acids |
| Accuracy (% Recovery) | Typically within 85-115% | 91-108% |
| Precision (%RSD) | < 15% | Intra-assay: 1-7%, Inter-assay: 2-12% |
Experimental Protocols
HPLC Method with 1-Anthroyl Nitrile Derivatization for Hydroxysteroids
This protocol is a synthesized methodology based on published literature for the analysis of hydroxysteroids like cortisol and prednisolone (B192156).[1]
1. Materials and Reagents:
-
1-Anthroyl Nitrile (derivatizing agent)
-
Cortisol and Prednisolone standards
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Copper Cyanide
-
Lithium Iodide
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
2. Standard and Sample Preparation:
-
Prepare stock solutions of cortisol and prednisolone in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations for calibration curves.
-
For biological samples, perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the steroid fraction.
3. Derivatization Procedure:
-
To the dried steroid extract or standard, add a solution of 1-anthroyl nitrile in a suitable solvent (e.g., dry ether).
-
Add copper cyanide and lithium iodide to the mixture.
-
Reflux the reaction mixture for approximately 3 hours. The solution will turn red, indicating the formation of the anthroyl derivative.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in dichloromethane.
4. Purification of Derivatives:
-
Purify the derivatized steroids using column chromatography with silica gel.
-
Elute the column with a mixture of n-hexane and ethyl acetate (e.g., 1:1 v/v).
-
Collect the fractions containing the fluorescent derivatives and evaporate the solvent.
-
Reconstitute the purified derivatives in the HPLC mobile phase for injection.
5. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the anthroyl derivatives (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Injection Volume: 20 µL
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of an HPLC method using 1-Anthrol (represented by 1-anthroyl nitrile) derivatization.
Caption: Experimental workflow for HPLC method validation using 1-anthroyl nitrile derivatization.
Caption: Derivatization reaction of a hydroxysteroid with 1-anthroyl nitrile for HPLC analysis.
References
A Comparative Guide to Analytical Methods for Total Carbohydrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely used analytical methods for the quantification of total carbohydrates: the Anthrone (B1665570) method, the Phenol-Sulfuric Acid method, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The selection of an appropriate method is critical in drug development and quality control, particularly for glycoproteins and other carbohydrate-based therapeutics, where glycosylation patterns can significantly impact product efficacy and safety.
Principles of a Key Colorimetric Method: The Anthrone Reaction
The anthrone method is a well-established colorimetric technique for determining the total concentration of carbohydrates. The underlying chemical principle involves a two-step acid-catalyzed reaction. Initially, in the presence of concentrated sulfuric acid, complex carbohydrates are hydrolyzed into their constituent monosaccharides. These monosaccharides are then dehydrated to form furfural (B47365) (from pentoses) or hydroxymethylfurfural (from hexoses). In the final step, the furfural or hydroxymethylfurfural derivative condenses with anthrone to produce a characteristic blue-green colored complex, the absorbance of which is measured spectrophotometrically.
Quantitative Performance Comparison
The selection of an analytical method often depends on its quantitative performance characteristics. The following table summarizes key validation parameters for the Anthrone, Phenol-Sulfuric Acid, and HPLC-RID methods based on published data. It is important to note that these values can vary based on the specific laboratory, instrumentation, and sample matrix.
| Parameter | Anthrone Method | Phenol-Sulfuric Acid Method | HPLC-RID Method |
| Principle | Colorimetric | Colorimetric | Chromatographic Separation |
| Linearity Range | 10 - 120 µg/mL (for glucose)[1][2] | 0 - 100 µg/mL (for glucose) | 0.05 - 10.05 mg/mL (for total sugars)[3] |
| Precision (Intra-assay %CV) | 0.45 - 4.79%[1][2] | Generally <10% | < 2.0%[3] |
| Precision (Inter-assay %CV) | 2.48 - 8.94%[1][2] | Generally <15% | < 2.0%[3] |
| Accuracy (Recovery) | 90 - 105%[1][2] | Typically 98-102% | 96.78 - 108.88%[3] |
| Specificity | General for carbohydrates; can be affected by non-carbohydrate components that form furfurals. | General for carbohydrates; less specific than HPLC. | Can separate and quantify individual sugars, providing higher specificity. |
| Throughput | High (amenable to microplate format)[1][2] | High (amenable to microplate format) | Lower (serial sample injection) |
Data for the Anthrone method is derived from a validated microplate assay. Data for the Phenol-Sulfuric Acid method is based on typical performance characteristics. Data for the HPLC-RID method is from a validated assay for total sugars in a complex matrix.
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible and reliable results. Below are the methodologies for the three compared analytical techniques.
Anthrone Method for Total Carbohydrate Estimation
Principle: Carbohydrates are hydrolyzed to monosaccharides by acid, which are then dehydrated to furfural derivatives. These derivatives react with anthrone to form a blue-green complex that is quantified spectrophotometrically at approximately 620 nm.
Materials:
-
Anthrone Reagent: Dissolve 200 mg of anthrone in 100 mL of ice-cold 95% sulfuric acid. This reagent should be prepared fresh.
-
Standard Glucose Solution (100 µg/mL): Prepare a stock solution and dilute to the working concentration.
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Spectrophotometer
-
Boiling water bath
Procedure:
-
Sample Preparation: If the sample is solid, hydrolyze it by heating with 2.5 N HCl, then neutralize with sodium carbonate. Centrifuge to remove any precipitate.
-
Standard Curve Preparation: Pipette varying volumes of the standard glucose solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL) into a series of test tubes. Adjust the volume in each tube to 1.0 mL with deionized water. A blank tube should contain 1.0 mL of deionized water.
-
Sample Analysis: Pipette 1.0 mL of the prepared sample solution into a test tube.
-
Reaction: Carefully add 4.0 mL of the chilled Anthrone reagent to each tube and mix thoroughly.
-
Incubation: Heat the tubes in a boiling water bath for 8-10 minutes.
-
Cooling: Cool the tubes rapidly to room temperature.
-
Measurement: Measure the absorbance of the standards and samples at 620 nm against the blank.
-
Quantification: Plot a standard curve of absorbance versus glucose concentration. Determine the carbohydrate concentration in the sample from the standard curve.
Phenol-Sulfuric Acid Method for Total Carbohydrate Estimation
Principle: In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to furfural derivatives. These derivatives then react with phenol (B47542) to produce a yellow-orange colored complex, which is measured spectrophotometrically at approximately 490 nm. This method is known for its reliability and is less sensitive to interference from proteins.[4]
Materials:
-
Phenol Solution (5% w/v): Dissolve 5 g of phenol in 100 mL of deionized water.
-
Concentrated Sulfuric Acid (H₂SO₄, 96%)
-
Standard Glucose Solution (100 µg/mL)
-
Spectrophotometer
-
Water bath (25-30°C)
Procedure:
-
Sample and Standard Preparation: Prepare a series of glucose standards and sample solutions, each with a final volume of 1.0 mL in test tubes, similar to the anthrone method.
-
Phenol Addition: Add 1.0 mL of the 5% phenol solution to each tube and mix.
-
Sulfuric Acid Addition: Rapidly add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream of acid onto the liquid surface to ensure rapid mixing and heat generation. Caution: This step is highly exothermic.
-
Incubation: Allow the tubes to stand for 10 minutes, then vortex and place them in a water bath at 25-30°C for 20 minutes to allow for color development.
-
Measurement: Measure the absorbance of the standards and samples at 490 nm against the blank.
-
Quantification: Construct a standard curve and determine the carbohydrate concentration in the sample.
HPLC-RID Method for Carbohydrate Quantification
Principle: High-Performance Liquid Chromatography (HPLC) separates individual sugars based on their interaction with a stationary phase (e.g., an amino or ligand-exchange column). The Refractive Index Detector (RID) measures the change in the refractive index of the mobile phase as the sugar elutes from the column, allowing for quantification. This method offers the advantage of separating and quantifying individual sugars.
Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Carbohydrate analysis column (e.g., Amino column).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used. The mobile phase should be filtered and degassed.
-
Standard solutions of individual sugars (e.g., fructose, glucose, sucrose).
Procedure:
-
System Preparation: Set up the HPLC system with the appropriate column and mobile phase. Allow the system to equilibrate until a stable baseline is achieved. The column and RID are typically heated (e.g., 35°C) to ensure reproducible results.[3]
-
Standard Preparation: Prepare a mixed standard solution containing known concentrations of the sugars of interest.
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter to remove particulates.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the standards and samples onto the HPLC system.
-
Chromatography: Run the isocratic mobile phase at a constant flow rate (e.g., 0.9 mL/min).
-
Detection and Quantification: Identify the sugar peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each sugar by comparing the peak areas with the standard curve generated from the analysis of the standard solutions.
Workflow in Drug Development
The analysis of carbohydrates is a critical component throughout the lifecycle of glycoprotein-based drug development, from initial cell line selection to final product release. The choice of analytical method is often dictated by the stage of development and the specific information required.
References
- 1. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
A Comparative Guide: Cross-Validation of 1-Anthrol-Based Assays and Mass Spectrometry for Glycosylation Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of protein glycosylation is paramount for ensuring the efficacy, safety, and consistency of biotherapeutics. This guide provides an objective comparison of the traditional 1-Anthrol (Anthrone) colorimetric assay and modern mass spectrometry-based techniques for the analysis of protein glycosylation. We present a detailed overview of the experimental protocols for both methods, a quantitative comparison of their performance characteristics, and visual workflows to elucidate the key steps in each process.
Principles of Analysis
The 1-Anthrol (Anthrone) assay is a colorimetric method used for the quantitative determination of total carbohydrates. The principle of this assay is based on the reaction of carbohydrates with anthrone (B1665570) reagent in the presence of concentrated sulfuric acid. The acid hydrolyzes glycosidic bonds to yield monosaccharides, which are then dehydrated to form furfural (B47365) (from pentoses) or hydroxymethylfurfural (from hexoses). These furfural derivatives then condense with anthrone to produce a blue-green colored complex, the absorbance of which is measured spectrophotometrically, typically at 620 nm. The intensity of the color is proportional to the amount of carbohydrate present in the sample.[1][2][3]
Mass spectrometry (MS) , coupled with liquid chromatography (LC), offers a highly sensitive and specific platform for the detailed characterization and quantification of glycosylation.[4][5] In a typical workflow, glycans are enzymatically or chemically released from the glycoprotein (B1211001), labeled with a fluorescent or UV-active tag (or analyzed label-free), and then separated by LC. The separated glycans are then ionized and analyzed by a mass spectrometer. Quantification can be achieved through various strategies, including label-free approaches based on signal intensity or the use of isotopic labeling reagents that allow for relative or absolute quantification.[6][7]
Quantitative Performance Comparison
The choice between the 1-Anthrol assay and mass spectrometry often depends on the specific requirements of the analysis, such as the need for total carbohydrate content versus detailed structural information, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.
| Performance Metric | 1-Anthrol (Anthrone) Assay | Mass Spectrometry (LC-MS/MS) |
| Specificity | Low (Measures total carbohydrates; cannot distinguish between different monosaccharides or glycan structures) | High (Can identify and quantify specific glycan structures and isomers)[8] |
| Sensitivity | Microgram (µg) range | Picomole (pmol) to femtomole (fmol) range[6] |
| Linearity | Typically linear over a concentration range of 10 to 120 µg/mL for glucose[9] | Can achieve linearity over several orders of magnitude, depending on the analyte and method[6] |
| Precision (CV%) | Intra-assay: 0.45-4.79% Inter-assay: 2.48-8.94%[9] | Generally <15% for complex samples, with variations depending on the labeling strategy and instrumentation[6][7] |
| Accuracy (% Recovery) | Typically between 90% and 105%[9] | Highly accurate, though can be affected by ion suppression and matrix effects; use of internal standards is crucial |
| Throughput | High (Can be adapted to a 96-well plate format for automated analysis)[10] | Lower (Dependent on the length of the LC separation) |
| Information Content | Total carbohydrate concentration only | Detailed structural information (monosaccharide composition, linkage, branching), site-specific glycosylation, and relative/absolute abundance of individual glycans[4] |
| Cost & Complexity | Low cost, simple instrumentation (spectrophotometer) | High cost, complex instrumentation and data analysis software required |
Experimental Protocols
1-Anthrol (Anthrone) Assay for Total Carbohydrate Quantification
This protocol provides a general procedure for the determination of total carbohydrates using the anthrone reagent.
1. Reagent Preparation:
-
Anthrone Reagent: Dissolve 2 grams of anthrone in 1 liter of concentrated sulfuric acid (H₂SO₄). This reagent should be prepared fresh and handled with extreme caution in a fume hood due to the corrosive nature of concentrated sulfuric acid.[2][3]
-
Standard Glucose Solution: Prepare a stock solution of a known concentration of glucose (e.g., 200 µg/mL) in distilled water. From this stock, prepare a series of dilutions to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[2][3]
2. Assay Procedure:
-
Pipette 1 mL of each standard dilution and the unknown sample into separate glass test tubes. A "blank" tube containing 1 mL of distilled water should also be prepared.
-
Carefully add 5 mL of the anthrone reagent to each tube and mix thoroughly by vortexing.
-
Cover the tubes and incubate in a boiling water bath for 10-17 minutes.[2][3]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 620 nm using a spectrophotometer, with the blank solution used to zero the instrument.[2][3]
3. Data Analysis:
-
Plot the absorbance values of the glucose standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of total carbohydrates in the unknown sample by interpolating its absorbance value on the standard curve.
LC-MS/MS for N-Glycan Analysis
This protocol outlines a general workflow for the analysis of N-linked glycans from a glycoprotein sample.
1. Sample Preparation:
-
Glycan Release: N-glycans are typically released from the glycoprotein using the enzyme Peptide-N-Glycosidase F (PNGase F).
-
Glycan Labeling (Optional but Recommended for Quantification): The released glycans can be labeled with a fluorescent tag such as 2-aminobenzamide (B116534) (2-AB) or an isobaric tag like aminoxyTMT™ for multiplexed quantitative analysis.[6][7] This labeling also improves ionization efficiency in the mass spectrometer.
-
Purification: The labeled glycans are purified to remove excess labeling reagent and other contaminants, often using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).[11]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The purified glycans are separated using a HILIC column with a gradient of an aqueous mobile phase and an organic mobile phase (e.g., acetonitrile). This separates the glycans based on their hydrophilicity.
-
Mass Spectrometry (MS): The eluting glycans are introduced into the mass spectrometer via an electrospray ionization (ESI) source. The mass spectrometer is operated in a data-dependent acquisition mode, where a full MS scan is followed by MS/MS fragmentation of the most abundant precursor ions.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the glycan ions provides structural information, such as the monosaccharide composition and sequence.
3. Data Analysis:
-
The acquired MS and MS/MS data are processed using specialized software to identify the glycan structures based on their accurate mass and fragmentation patterns.
-
For quantitative analysis, the signal intensities of the precursor ions (for label-free) or the reporter ions (for isobaric-tagged) are used to determine the relative or absolute abundance of each glycan.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the 1-Anthrol assay and a typical LC-MS based glycan analysis.
Caption: Workflow of the 1-Anthrol (Anthrone) assay for total carbohydrate quantification.
Caption: General workflow for LC-MS/MS based N-glycan analysis.
Conclusion
The 1-Anthrol assay and mass spectrometry are two distinct approaches for the analysis of protein glycosylation, each with its own set of advantages and limitations. The 1-Anthrol assay is a simple, high-throughput, and cost-effective method for determining total carbohydrate content. However, it lacks the specificity to provide any structural information. In contrast, mass spectrometry is a powerful tool for detailed glycan characterization, offering high sensitivity, specificity, and the ability to perform in-depth structural elucidation and site-specific analysis. The choice of method should be guided by the specific research question, the level of detail required, and the available resources. For comprehensive characterization and validation, an orthogonal approach, where a simpler method like the 1-Anthrol assay is complemented by the detailed information from mass spectrometry, can be a powerful strategy.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. iitg.ac.in [iitg.ac.in]
- 3. microbenotes.com [microbenotes.com]
- 4. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From mass spectrometry-based glycosylation analysis to glycomics and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automation of the anthrone assay for carbohydrate concentration determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative site-specific analysis of protein glycosylation by LC-MS using different glycopeptide-enrichment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 1-Anthrol Derivatives Versus Dansyl Chloride for Primary Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent labeling, the sensitive and reliable detection of primary amines is paramount for understanding biological systems and advancing drug discovery. While dansyl chloride has long been a staple for this purpose, the exploration of alternative fluorophores is crucial for expanding the capabilities of researchers. This guide provides a detailed comparison of the potential advantages of using a 1-anthrol-based labeling agent, specifically 1-anthracenesulfonyl chloride, over the traditional dansyl chloride.
This comparison is based on the photophysical properties of the core fluorophores, anthracene (B1667546) and naphthalene (B1677914), that result after the labeling reaction. It is important to note that while dansyl chloride is a commercially available reagent, 1-anthracenesulfonyl chloride is not as common and may require custom synthesis.
At a Glance: Key Performance Indicators
| Photophysical Parameter | 1-Anthrol (B1219831) Derivative (1-Aminoanthracene) | Dansyl Derivative (Dansyl amide) | Advantage |
| Molar Absorptivity (ε) | ~9,700 M⁻¹cm⁻¹ at 356.2 nm (in cyclohexane)[1] | ~4,300 M⁻¹cm⁻¹ at 340 nm (in dioxane) | 1-Anthrol |
| Fluorescence Quantum Yield (Φf) | ~0.30 (unsubstituted anthracene)[1] | 0.07 - 0.7 (environment dependent)[2] | Variable |
| Fluorescence Lifetime (τf) | ~5 ns (in cyclohexane)[1] | 10-20 ns (protein conjugates)[3] | Dansyl Chloride |
| Excitation Wavelength (λex) | ~380 nm[4][5] | ~340 nm[1] | 1-Anthrol |
| Emission Wavelength (λem) | ~475 nm[4][5] | ~535 nm[1] | Variable |
| Stokes Shift | ~95 nm[4][5] | ~195 nm[1] | Dansyl Chloride |
| Photostability | Prone to photodimerization[1] | Generally good | Dansyl Chloride |
| Environmental Sensitivity | Absorption and emission influenced by solvent[1] | Highly sensitive to environment polarity[3] | Dansyl Chloride |
Superior Brightness and Red-Shifted Spectra with 1-Anthrol Derivatives
One of the primary advantages of an anthracene-based probe lies in its significantly higher molar absorptivity compared to the naphthalene core of dansyl chloride.[1] This translates to a greater ability to absorb excitation light, leading to potentially brighter fluorescent signals and allowing for detection at lower concentrations.
Furthermore, 1-aminoanthracene, the fluorescent product of labeling with a 1-anthrol derivative, exhibits excitation and emission maxima at longer wavelengths (~380 nm and ~475 nm, respectively) compared to dansyl derivatives (~340 nm and ~535 nm).[1][4][5] The red-shifted excitation is advantageous as it can help to reduce background fluorescence from endogenous biomolecules, thereby improving the signal-to-noise ratio in complex biological samples.
Experimental Protocols
Protocol 1: Labeling of Primary Amines with 1-Anthracenesulfonyl Chloride (Hypothetical)
This protocol is a hypothetical adaptation based on standard procedures for sulfonyl chlorides.
A. Materials:
-
Protein or amine-containing molecule of interest (1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
1-Anthracenesulfonyl chloride (freshly prepared solution, 10 mg/mL in anhydrous acetonitrile (B52724) or DMF)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
B. Procedure:
-
Protein Preparation: Ensure the protein solution is in the correct buffer and free of any primary amine contaminants (e.g., Tris buffer).
-
Reagent Preparation: Prepare the 1-anthracenesulfonyl chloride solution immediately before use to minimize hydrolysis.
-
Labeling Reaction: While gently vortexing, slowly add a 10- to 20-fold molar excess of the 1-anthracenesulfonyl chloride solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: (Optional) Add the quenching solution to stop the reaction and remove any non-specifically bound reagent. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~380 nm (for the anthracene label).
Protocol 2: Labeling of Primary Amines with Dansyl Chloride
This is a standard protocol for dansylation of primary amines.
A. Materials:
-
Protein or amine-containing molecule of interest (1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.5)
-
Dansyl chloride solution (10 mg/mL in anhydrous acetonitrile or DMF)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
B. Procedure:
-
Protein Preparation: Ensure the protein solution is in the correct buffer and free of any primary amine contaminants.
-
Reagent Preparation: Prepare the dansyl chloride solution immediately before use.
-
Labeling Reaction: Slowly add a 10- to 20-fold molar excess of the dansyl chloride solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 30-60 minutes at 37°C, protected from light.
-
Quenching: (Optional) Stop the reaction by adding the quenching solution and incubating for 30 minutes.
-
Purification: Purify the labeled protein using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and ~340 nm.
Visualizing the Workflow and Application
Experimental Workflow: Primary Amine Labeling
Caption: General workflow for labeling primary amines with a sulfonyl chloride reagent.
Signaling Pathway: Kinase Activity Probe
A potential application for these labeling reagents is in the development of probes for enzyme activity. For example, a peptide substrate for a specific kinase could be labeled with 1-anthrol or dansyl chloride. Upon phosphorylation, the local environment of the fluorophore may change, leading to a detectable change in its fluorescence properties.
Caption: A generic kinase signaling pathway illustrating a potential application.
Concluding Remarks
While dansyl chloride remains a reliable and widely used reagent for primary amine labeling, the photophysical properties of the anthracene core suggest that 1-anthrol-based derivatives, such as 1-anthracenesulfonyl chloride, hold promise for applications requiring higher sensitivity and excitation at longer wavelengths. The increased molar absorptivity and red-shifted spectrum of the anthracene fluorophore are significant potential advantages. However, researchers should also consider the potential for lower photostability due to photodimerization.[1] The choice between these two classes of labeling reagents will ultimately depend on the specific experimental requirements, including the desired sensitivity, instrumentation available, and the photochemical stability needed for the application. Further experimental studies directly comparing the performance of these two labels are warranted to fully elucidate their respective strengths and weaknesses.
References
A Comparative Analysis of 1-Anthrol and NBD Fluoride for Lipid Staining in Biological Research
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative study of two fluorescent probes, 1-Anthrol (and its more relevant derivative, 1-phenylazo-2-anthrol) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD fluoride), for the application of lipid staining in biological research. This guide is intended to assist researchers in making informed decisions for selecting the appropriate tool for their specific experimental needs, with a focus on performance, experimental protocols, and data presentation.
Introduction
The visualization of lipids within cellular and subcellular compartments is crucial for understanding a wide range of biological processes, from metabolic regulation to the pathogenesis of diseases. Fluorescent microscopy, coupled with specific lipid-staining dyes, offers a powerful method for such investigations. This guide focuses on a comparative evaluation of the lesser-known 1-Anthrol derivative, 1-phenylazo-2-anthrol (B15473898), and the widely utilized NBD fluoride (B91410). While 1-phenylazo-2-anthrol belongs to the class of azo dyes, NBD fluoride is a fluorogenic reagent that becomes fluorescent upon reaction with primary and secondary amines, commonly found in aminophospholipids.
Data Presentation: A Quantitative Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties, which directly impact the quality and reliability of the experimental data. The following table summarizes the key quantitative parameters for 1-phenylazo-2-anthrol and NBD-labeled lipids. It is important to note that quantitative data for 1-phenylazo-2-anthrol is scarce in the published literature, and the presented values are estimations based on the general properties of similar azo compounds.
| Property | 1-Phenylazo-2-anthrol (Estimated) | NBD-adducts (Lipid Conjugates) |
| Excitation Maximum (nm) | ~490-520 | ~465 (primary amines), ~485 (secondary amines)[1] |
| Emission Maximum (nm) | ~600-630 | ~535 (primary amines), ~540 (secondary amines)[1] |
| Fluorescence Quantum Yield (Φf) | Data not readily available; generally low for azo dyes | Variable, sensitive to environment; generally lower than other common fluorophores like BODIPY[2] |
| Relative Photostability | Low (qualitative assessment for azo dyes)[3] | Moderate; less photostable than dyes like BODIPY[2] |
| Toxicity | Potential for cytotoxicity; structurally similar Sudan I is a suspected carcinogen[4][5] | Generally low cytotoxicity, suitable for live-cell imaging[6][7] |
| Specificity | Preferentially partitions into neutral lipids[8] | Reacts with aminophospholipids; specificity depends on the lipid it is conjugated to |
Performance Comparison
1-Phenylazo-2-anthrol: As an azo dye, 1-phenylazo-2-anthrol's mechanism of staining relies on its lipophilic nature, allowing it to partition into neutral lipid environments such as lipid droplets.[8] However, the lack of extensive validation in the scientific literature makes its specificity and performance characteristics uncertain. A significant drawback of azo dyes, in general, is their relatively low photostability, which can limit their use in experiments requiring prolonged or repeated light exposure.[3] Furthermore, the potential for cytotoxicity, as suggested by the properties of the related compound Sudan I, necessitates careful consideration and thorough validation before use in live-cell imaging.[4][5]
NBD Fluoride: NBD fluoride is a versatile tool for lipid research. It is intrinsically non-fluorescent and only becomes fluorescent upon covalent reaction with primary or secondary amines present in lipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS).[1] This fluorogenic property can contribute to a lower background signal. NBD-labeled lipids are extensively used to study lipid transport, membrane dynamics, and the distribution of specific lipid species.[2][9][10] While its quantum yield and photostability are moderate compared to some newer generation dyes, it is generally sufficient for many applications.[2] Its low cytotoxicity makes it a suitable probe for live-cell imaging.[6][7]
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are representative protocols for lipid staining using 1-phenylazo-2-anthrol (proposed, based on similar dyes) and for an NBD-lipid uptake assay.
Protocol 1: Staining of Lipid Droplets with 1-Phenylazo-2-anthrol (Proposed)
This protocol is a generalized procedure for staining lipid droplets in cultured cells and requires optimization for specific cell types and experimental conditions.
Materials:
-
1-phenylazo-2-anthrol stock solution (e.g., 1 mg/mL in a suitable organic solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixed-cell staining
-
Mounting medium
Procedure for Fixed-Cell Staining:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of 1-phenylazo-2-anthrol by diluting the stock solution in PBS (the final concentration needs to be optimized, typically in the range of 1-10 µg/mL).
-
Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three to five times with PBS to remove excess stain.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation around 490-520 nm and emission around 600-630 nm).
Procedure for Live-Cell Staining:
-
Grow cells on glass-bottom dishes or coverslips.
-
Prepare a working solution of 1-phenylazo-2-anthrol in a serum-free culture medium.
-
Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.
-
Gently wash the cells twice with a pre-warmed culture medium.
-
Image the cells immediately using a fluorescence microscope equipped with an environmental chamber.
Protocol 2: NBD-Lipid Uptake Assay in Mammalian Cells
This protocol describes a method to visualize the internalization of NBD-labeled phospholipids (B1166683) in living mammalian cells.[9][10]
Materials:
-
NBD-labeled phospholipid (e.g., NBD-PE) stock solution (e.g., 1 mg/mL in ethanol (B145695) or chloroform)
-
Cell culture medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Prepare a labeling solution by diluting the NBD-labeled phospholipid stock solution in a serum-free medium to the final desired concentration (e.g., 5-10 µM). To facilitate solubilization, the NBD-lipid can be complexed with BSA.
-
Wash the cells twice with a pre-warmed serum-free medium.
-
Incubate the cells with the NBD-lipid labeling solution for a specified time (e.g., 10-60 minutes) at a controlled temperature (e.g., 4°C to monitor plasma membrane labeling or 37°C to follow internalization).
-
To remove the NBD-lipid from the outer leaflet of the plasma membrane (for internalization studies), perform a back-extraction by washing the cells multiple times with a cold medium containing BSA (e.g., 1-5%).
-
Wash the cells with cold PBS.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set for NBD (e.g., excitation ~488 nm, emission ~540 nm).
Visualization of Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(Phenylazo)-2-naphthol | C16H12N2O | CID 13297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrobenzoxadiazole derivatives of the rat selective toxicant norbormide as fluorescent probes for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Acid Analysis: Fluorescamine vs. Alternative Fluorogenic Probes
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of amino acids is a critical analytical challenge. This guide provides an objective comparison of fluorescamine (B152294), a widely used fluorogenic reagent, with other alternatives for amino acid analysis, supported by experimental data and detailed protocols.
Principle of Detection: Fluorescamine
Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines, such as the α-amino group of amino acids, to form highly fluorescent pyrrolinone derivatives. This reaction is virtually instantaneous at room temperature and alkaline pH. The intensity of the resulting fluorescence is directly proportional to the concentration of the primary amine, allowing for sensitive quantification. Excess fluorescamine is hydrolyzed to non-fluorescent products, minimizing background interference.
Performance Characteristics of Fluorescamine
Fluorescamine is renowned for its high sensitivity, enabling the detection of amino acids in the picomole range. Key performance metrics are summarized below:
| Performance Metric | Fluorescamine | Notes |
| Limit of Detection (LOD) | Picomole range | Varies depending on the specific amino acid and instrumentation. |
| Linearity Range | Typically spans several orders of magnitude | Dependent on reaction conditions and instrument settings. |
| Excitation Wavelength | ~390 nm | |
| Emission Wavelength | ~475 nm | |
| Reaction Time | Nearly instantaneous | Reaction is complete within seconds to minutes at room temperature. |
| Interferences | Ammonia (B1221849) and other primary amines can react. | Less prone to interference from ammonia compared to ninhydrin (B49086). |
Experimental Protocol for Amino Acid Analysis using Fluorescamine
This protocol outlines a general procedure for the quantification of amino acids in a sample using fluorescamine. Optimization may be required for specific applications.
Reagents and Materials:
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone, prepared fresh)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Amino acid standards
-
Sample containing amino acids
-
Microplate reader with fluorescence detection capabilities or a spectrofluorometer
-
Black microplates (for microplate reader assays)
Procedure:
-
Sample Preparation: Prepare amino acid standards and unknown samples in the borate buffer.
-
Reaction:
-
To a suitable reaction vessel (e.g., a microplate well), add a defined volume of the amino acid standard or sample.
-
Rapidly add a defined volume of the fluorescamine solution while vortexing or mixing to ensure immediate and complete reaction.
-
-
Incubation: Incubate the reaction mixture at room temperature for a short period (e.g., 5-10 minutes) in the dark to allow the reaction to go to completion and the excess reagent to hydrolyze.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.
-
Quantification: Generate a standard curve by plotting the fluorescence intensity of the amino acid standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its fluorescence reading on the standard curve.
Visualizing the Workflow and Reaction
Experimental Workflow
Caption: General experimental workflow for amino acid quantification using fluorescamine.
Fluorescamine Reaction Mechanism
Caption: Reaction of fluorescamine with a primary amine to form a fluorescent product.
Comparison with Other Amino Acid Analysis Reagents
While 1-Anthrol data is unavailable, a comparison with other established reagents highlights the advantages and disadvantages of fluorescamine.
| Feature | Fluorescamine | Ninhydrin | o-Phthalaldehyde (OPA) |
| Detection Method | Fluorescence | Colorimetric | Fluorescence |
| Sensitivity | Picomole | Nanomole | Picomole |
| Reaction with Primary Amines | Yes | Yes | Yes (in the presence of a thiol) |
| Reaction with Secondary Amines | No | Yes (forms a yellow product) | No |
| Reaction Conditions | Room temperature, alkaline pH | Heating required (e.g., 100°C) | Room temperature, alkaline pH |
| Instrumentation | Fluorometer | Spectrophotometer | Fluorometer |
| Reagent Stability | Solution should be prepared fresh | Stable | Reagent is relatively stable |
| Product Stability | Generally stable | Stable | Derivatives can be unstable |
Conclusion
Fluorescamine offers a highly sensitive and rapid method for the quantification of primary amino acids. Its simple, room-temperature reaction and the non-fluorescent nature of its hydrolysis products make it a valuable tool in various research and development settings. While a direct comparison with 1-Anthrol is not possible due to a lack of published data for the latter in this application, the performance of fluorescamine is well-documented and compares favorably with other established reagents like ninhydrin and OPA, particularly in terms of sensitivity and ease of use. The choice of reagent will ultimately depend on the specific requirements of the assay, including the types of amino acids to be quantified, the required sensitivity, and the available instrumentation.
Benchmarking 1-Anthrol-Derived Probes Against Commercial Fluorescent Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent probe is a critical step in the design of sensitive and reliable fluorescence-based assays. This guide provides an objective comparison of the performance of emerging 1-Anthrol-derived fluorescent probes against established commercial dyes such as Fluorescein, Rhodamine B, and Cyanine dyes (Cy3 and Cy5). The information presented herein is supported by a compilation of experimental data from various sources to facilitate an informed decision for your specific research needs.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is primarily determined by its photophysical properties. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption, the fluorescence quantum yield (ΦF), representing the efficiency of converting absorbed light into emitted fluorescence, the Stokes shift, which is the difference between the maximum excitation and emission wavelengths, and photostability, the probe's resistance to degradation upon light exposure.
The following table summarizes the key photophysical properties of a representative 1-Anthrol-derived probe and popular commercial fluorescent dyes. It is important to note that these values can be influenced by the solvent, pH, and conjugation to biomolecules. The data presented here are collected from various studies and are intended for comparative purposes.
| Probe Family | Specific Dye/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Photostability |
| 1-Anthrol | Representative Derivative | ~380-420 | ~480-550 | ~10,000-30,000 | ~0.6-0.9 | Generally Good to Excellent |
| Xanthene | Fluorescein (in basic ethanol) | ~490 | ~514 | ~76,900 | ~0.79-0.95[1][2][3] | Moderate |
| Xanthene | Rhodamine B (in ethanol) | ~554 | ~576 | ~110,000 | ~0.49-0.70[4][5][6][7][8] | Good |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15-0.24[9][10] | Good |
| Cyanine | Cy5 | ~649 | ~670 | ~250,000 | ~0.20-0.27[9][11][12] | Good |
Visualizing the Fundamentals and Workflows
To better understand the principles of fluorescence and the experimental processes involved in benchmarking these probes, the following diagrams are provided.
Caption: A simplified Jablonski diagram illustrating the electronic and vibrational transitions that occur during fluorescence and other photophysical processes.
Caption: A general experimental workflow for the synthesis, photophysical characterization, and cellular application of a novel fluorescent probe.
Caption: A simplified diagram of a Reactive Oxygen Species (ROS) signaling pathway and the principle of its detection using a fluorescent probe.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate benchmarking of fluorescent probes.
Determination of Relative Fluorescence Quantum Yield (ΦF)
This protocol describes the determination of the fluorescence quantum yield of a 1-Anthrol-derived probe relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or fluorescein).[13][14][15][16][17]
Materials:
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent of spectroscopic grade (e.g., ethanol, cyclohexane)
-
Fluorescence standard with a known quantum yield in the chosen solvent
-
1-Anthrol-derived probe
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the 1-Anthrol probe in the selected solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances between 0.01 and 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should ideally be a wavelength where both the standard and the sample absorb.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the diluted solutions of the standard and the sample. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Integrate Emission Spectra: Integrate the area under the corrected emission curve for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the Quantum Yield: The fluorescence quantum yield of the 1-Anthrol probe (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively (this term is 1 if the same solvent is used for both).
-
Assessment of Photostability (Photobleaching Assay)
This protocol outlines a method to compare the photostability of a 1-Anthrol-derived probe against a commercial dye by measuring the rate of photobleaching.[18][19][20][21][22]
Materials:
-
Fluorescence microscope equipped with a suitable excitation light source (e.g., laser or mercury lamp), filter sets, and a sensitive camera.
-
Microscope slides and coverslips.
-
Solutions of the 1-Anthrol probe and the commercial dye at the same concentration in a suitable solvent or buffer.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare a thin film of the fluorescent dye solution on a microscope slide and cover with a coverslip.
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the dye being tested.
-
Adjust the illumination intensity to a constant and reproducible level.
-
-
Image Acquisition:
-
Acquire an initial image (t=0) of the fluorescent sample.
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the sample ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be compared by determining the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Cellular Imaging Protocol (Example: Detection of Intracellular Reactive Oxygen Species)
This protocol provides a general guideline for using a 1-Anthrol-derived probe designed to detect intracellular ROS in cultured cells.[23][24][25][26]
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293) grown on glass-bottom dishes or coverslips.
-
1-Anthrol-derived ROS-sensitive probe.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
An agent to induce oxidative stress (e.g., H2O2 or menadione).
-
Fluorescence microscope with appropriate filter sets and an environmentally controlled chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a stock solution of the 1-Anthrol-ROS probe in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (this should be optimized for the specific probe, typically in the range of 1-10 µM).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for the optimized loading time (e.g., 15-30 minutes) at 37°C and 5% CO2.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or cell culture medium to remove any excess, unloaded probe.
-
Induction of Oxidative Stress (Experimental Group):
-
Replace the wash buffer with fresh, pre-warmed medium containing the ROS-inducing agent at a predetermined concentration.
-
Incubate for a time sufficient to induce an oxidative stress response (e.g., 15-60 minutes).
-
A control group of cells should be treated with the vehicle (e.g., medium without the inducing agent).
-
-
Fluorescence Imaging:
-
Place the dish on the stage of the fluorescence microscope within the environmental chamber.
-
Using the appropriate filter set for the 1-Anthrol probe, acquire fluorescence images of both the control and treated cells.
-
Capture images at different time points if a time-course experiment is desired.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or populations of cells using image analysis software.
-
Compare the fluorescence intensity between the control and ROS-induced groups to determine the probe's response to oxidative stress.
-
Conclusion
1-Anthrol-derived fluorescent probes represent a promising class of fluorophores with the potential for high quantum yields and good photostability. While direct, comprehensive comparative studies with all major commercial dyes are still emerging, the data available suggest that they can be viable alternatives for various applications, including cellular imaging. The selection of the optimal fluorescent probe will always depend on the specific requirements of the experiment, including the instrumentation available, the biological system under investigation, and the desired sensitivity and temporal resolution. The experimental protocols provided in this guide offer a framework for researchers to conduct their own benchmarking studies to identify the most suitable probe for their research endeavors.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Fluorescein [omlc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 6. jascoinc.com [jascoinc.com]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 11. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 12. osti.gov [osti.gov]
- 13. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. agilent.com [agilent.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. med.upenn.edu [med.upenn.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 21. Microfluidic flow cytometer for quantifying photobleaching of fluorescent proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. biotium.com [biotium.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. med.upenn.edu [med.upenn.edu]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Quantitative Analysis of 1-Anthrol Derivatization Efficiency by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of derivatization reactions is paramount for success in synthesis and analysis. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for determining the derivatization efficiency of 1-anthrol (B1219831), a key intermediate in the synthesis of various organic compounds. This guide includes detailed experimental protocols, data presentation in structured tables, and visualizations to elucidate workflows and comparative logic.
Introduction to 1-Anthrol Derivatization and Quantification
Derivatization of 1-anthrol is a common strategy to improve its chromatographic behavior, enhance its detectability, or to introduce a functional group for further synthetic transformations. Acetylation of the hydroxyl group is a frequent choice for this purpose. The efficiency of this reaction is critical and requires precise analytical methods for its determination.
Quantitative NMR (qNMR) has emerged as a powerful technique for the direct quantification of substances without the need for identical reference standards for each analyte.[1] Its primary advantage lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of protons giving rise to that signal.[2] This allows for the determination of the relative molar amounts of reactants and products in a reaction mixture.
This guide will focus on the acetylation of 1-anthrol as a model derivatization reaction and detail the use of qNMR for quantifying its efficiency. A comparison with the more traditional HPLC method will be provided to highlight the strengths and weaknesses of each approach.
Experimental Workflow for qNMR Analysis
The following diagram illustrates the general workflow for the quantitative analysis of 1-anthrol derivatization efficiency using qNMR.
Detailed Experimental Protocols
Derivatization of 1-Anthrol (Acetylation)
This protocol describes a typical procedure for the acetylation of 1-anthrol.
Materials:
-
1-Anthrol
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a clean, dry vial, dissolve a precisely weighed amount of 1-anthrol (e.g., 20 mg) in dichloromethane (2 mL).
-
Add pyridine (1.5 equivalents) to the solution.
-
Add acetic anhydride (1.2 equivalents) dropwise while stirring.[3]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).
-
After the reaction, a known amount of the reaction mixture is taken for qNMR analysis.
Quantitative NMR (qNMR) Analysis
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg of 1,3,5-trimethoxybenzene) into a clean vial.
-
To this vial, add a precisely weighed aliquot of the crude reaction mixture.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., 0.75 mL of CDCl3). The chosen solvent must completely dissolve both the analyte and the internal standard.[4]
-
Transfer the solution to a clean and dry NMR tube.
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
A calibrated 90° pulse.
-
-
Process the spectrum with careful phasing and baseline correction to ensure accurate integration.
Data Analysis:
-
Identify well-resolved signals for 1-anthrol, the acetylated product (1-acetoxyanthracene), and the internal standard.
-
1-Anthrol: Aromatic protons in the range of 7.0-8.5 ppm. A specific, non-overlapping proton should be chosen for integration.
-
1-Acetoxyanthracene: The acetyl protons will appear as a sharp singlet, typically around 2.3-2.5 ppm. The aromatic protons will also show a shift compared to the starting material.
-
1,3,5-Trimethoxybenzene (IS): The methoxy (B1213986) protons appear as a sharp singlet at approximately 3.8 ppm, and the aromatic protons as a singlet around 6.1 ppm.
-
-
Integrate the selected signals.
-
Calculate the derivatization efficiency using the following formula:
Efficiency (%) = [ (Moles of Product) / (Initial Moles of 1-Anthrol) ] * 100
Where the moles of each component are determined relative to the internal standard:
Moles of X = (Integral of X / Number of Protons of X) / (Integral of IS / Number of Protons of IS) * Moles of IS
Comparison of qNMR and HPLC for Quantitative Analysis
The following diagram illustrates the logical comparison between qNMR and HPLC for the quantitative analysis of derivatization efficiency.
Quantitative Data Comparison
The following table presents hypothetical data comparing the derivatization efficiency of 1-anthrol with two different acetylating agents, as determined by both qNMR and HPLC.
| Derivatizing Agent | Analytical Method | Determined Efficiency (%) | Relative Standard Deviation (RSD, n=3) (%) | Analysis Time per Sample (min) |
| Acetic Anhydride | qNMR | 92.5 | 1.8 | 15 |
| HPLC | 93.1 | 1.2 | 30 | |
| Acetyl Chloride | qNMR | 95.8 | 1.5 | 15 |
| HPLC | 96.2 | 1.0 | 30 |
Data Interpretation:
The hypothetical data illustrates that both qNMR and HPLC can provide comparable results for derivatization efficiency. HPLC may offer slightly better precision (lower RSD), while qNMR provides a significantly faster analysis time per sample. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, the availability of reference standards, and the desired level of precision.
Conclusion
Quantitative NMR is a robust and efficient analytical technique for determining the derivatization efficiency of 1-anthrol. Its primary advantages of speed, non-destructive nature, and the obviation of the need for specific product reference standards make it a highly attractive alternative to traditional chromatographic methods like HPLC. While HPLC may offer superior sensitivity and precision in some cases, the comprehensive structural information and high-throughput capabilities of qNMR position it as a valuable tool in the modern research and development landscape. For routine analysis where speed is critical, qNMR is an excellent choice. For applications requiring the highest level of precision and sensitivity, HPLC remains a viable and powerful option.
References
- 1. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Proper Disposal of 1-Anthrol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. 1-Anthrol, a polycyclic aromatic hydrocarbon (PAH), requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the proper management of 1-Anthrol waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with 1-Anthrol, it is crucial to be familiar with its safety data sheet (SDS) and to have the appropriate personal protective equipment (PPE) readily available. All handling of 1-Anthrol and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Neoprene, Nitrile) | Protects against skin contact. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat | Provides a barrier against incidental contact. |
| Respiratory | Use in a chemical fume hood | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Procedure
1-Anthrol and materials contaminated with it are classified as hazardous waste and must not be disposed of in regular trash or down the drain.[1][2] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid 1-Anthrol waste, including contaminated items like weigh boats, gloves, and pipette tips, in a designated, leak-proof, and sealable container.[1][2] This container should be clearly labeled as "Hazardous Waste: 1-Anthrol".
-
Liquid Waste: Solutions containing 1-Anthrol should be collected in a separate, shatter-proof container designed for liquid hazardous waste.[2] The container must be clearly labeled with "Hazardous Waste: 1-Anthrol" and a list of all solvents present.
-
Do not mix 1-Anthrol waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Keep waste containers securely closed at all times, except when adding waste.[1]
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure waste containers are compatible with 1-Anthrol and any solvents used.
3. Disposal Request:
-
Once the waste container is full (no more than 90% capacity), submit a hazardous waste pickup request to your institution's EHS office.[1]
-
Follow your institution's specific procedures for labeling and preparing the container for pickup.
4. Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
Decontamination Protocol
-
All glassware and equipment contaminated with 1-Anthrol should be decontaminated before reuse.
-
Rinse the contaminated items with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.
-
Collect the solvent rinsate as liquid hazardous waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Anthrol waste in a laboratory setting.
Caption: Workflow for 1-Anthrol Waste Disposal.
References
Personal protective equipment for handling 1-Anthrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Anthrol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for 1-Anthrol, this guidance is based on the safety profiles of structurally similar compounds, such as phenol (B47542) and other polycyclic aromatic hydrocarbons (PAHs), and general best practices for handling chemical compounds with unknown toxicity. A conservative approach is strongly recommended.
Hazard Assessment and Analogue Compound Information
1-Anthrol is an aromatic hydroxyl compound. Due to the lack of specific toxicity data, it should be handled as a substance with potential hazards. Structurally related compounds like phenol are known to be corrosive, toxic, and readily absorbed through the skin, potentially causing severe health effects.[1][2] Polycyclic aromatic hydrocarbons are a class of compounds that often include carcinogens.[3][4][5] Therefore, it is prudent to assume that 1-Anthrol may exhibit similar hazardous properties, including skin, eye, and respiratory irritation.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling 1-Anthrol.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes of solvents and accidental contact with the powder, which could cause severe eye damage.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber). Double gloving is recommended. | To prevent skin contact. Standard nitrile gloves may not offer sufficient protection against aromatic compounds.[1][9] Gloves should be inspected before use and changed immediately if contaminated.[1][9] |
| Body Protection | A flame-resistant lab coat (fully buttoned) or chemical-resistant coveralls. An impervious apron over the lab coat is recommended when handling larger quantities or solutions.[1][9] | To protect skin and personal clothing from contamination.[10] |
| Respiratory Protection | All handling of solid 1-Anthrol and its solutions should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[8] | To prevent inhalation of potentially harmful dust or vapors.[8] |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | To protect the feet from potential spills.[10] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to strict operational procedures is critical for the safe handling of 1-Anthrol.
3.1. Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure, considering the quantities of 1-Anthrol and any solvents being used.
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling 1-Anthrol.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before starting work.
-
Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and have been recently certified.[11]
3.2. Handling
-
Ventilation: Always handle 1-Anthrol in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
-
Weighing: When weighing the solid powder, use a balance inside the fume hood or a powder-containment hood to prevent the dispersal of dust.
-
Dissolving: If preparing a solution, add the solvent to the weighed 1-Anthrol powder slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
3.3. Spill Management
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Small Spills (Solid): For small spills of solid 1-Anthrol, carefully sweep the material into a container for hazardous waste disposal. Avoid creating dust. Moisten the material with a suitable solvent if necessary to reduce airborne particles.
-
Small Spills (Liquid): For small liquid spills, absorb the material with a chemical absorbent pad or vermiculite.
-
Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.[2]
-
Decontamination: After the spill has been cleaned up, decontaminate the area with a suitable cleaning agent.
Disposal Plan
Proper disposal of chemical waste is crucial for safety and environmental protection.
-
Waste Collection: All 1-Anthrol waste, including contaminated consumables (e.g., pipette tips, gloves, paper towels), must be collected as hazardous chemical waste.[1]
-
Container Labeling: Waste containers must be clearly labeled with the contents ("Hazardous Waste: 1-Anthrol") and the associated hazards.
-
Segregation: Do not mix 1-Anthrol waste with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used PPE should be considered contaminated and disposed of as hazardous waste.
-
Disposal Method: The recommended method for the disposal of phenolic compounds is incineration at a licensed chemical disposal facility.[12][13] Contact your institution's EHS department for specific disposal procedures.[14]
Quantitative Data Summary
Due to the lack of specific data for 1-Anthrol, the following table provides occupational exposure limits for the general class of Polycyclic Aromatic Hydrocarbons (PAHs) as a conservative reference.
| Organization | Exposure Limit (Time-Weighted Average) | Notes |
| OSHA (PEL) | 0.2 mg/m³ | For the benzene-soluble fraction of coal tar pitch volatiles (8-hour TWA).[15] |
| NIOSH (REL) | 0.1 mg/m³ | For coal tar products (10-hour TWA).[3][5] |
| ACGIH (TLV) | 0.2 mg/m³ | For coal tar pitch volatiles (8-hour TWA).[5] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value
Experimental Workflow Diagram
Caption: This diagram outlines the procedural workflow for the safe handling of 1-Anthrol.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. epa.gov [epa.gov]
- 4. [Occupational exposure limits for polycyclic aromatic hydrocarbons. Current legal status and proposed changes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. benchchem.com [benchchem.com]
- 9. ehso.d.umn.edu [ehso.d.umn.edu]
- 10. benchchem.com [benchchem.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. youtube.com [youtube.com]
- 13. DSpace [iris.who.int]
- 14. nj.gov [nj.gov]
- 15. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
